molecular formula C24H30O3 B3025755 Umbelliprenin CAS No. 532-16-1

Umbelliprenin

Numéro de catalogue: B3025755
Numéro CAS: 532-16-1
Poids moléculaire: 366.5 g/mol
Clé InChI: GNMUGVNEWCZUAA-WOWYBKFKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Umbelliprenin is a terpene lactone.
This compound has been reported in Ferula assa-foetida, Heracleum yungningense, and other organisms with data available.
RN given refers to cpd with unspecified isomeric designation

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

7-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O3/c1-18(2)7-5-8-19(3)9-6-10-20(4)15-16-26-22-13-11-21-12-14-24(25)27-23(21)17-22/h7,9,11-15,17H,5-6,8,10,16H2,1-4H3/b19-9+,20-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMUGVNEWCZUAA-WOWYBKFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317603
Record name Umbelliprenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23838-17-7, 532-16-1, 30413-87-7
Record name Umbelliprenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23838-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Umbelliprenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Umbelliprenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023838177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angelin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030413877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Umbelliprenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UMBELLIPRENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSD8N8A1LQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Occurrence of Umbelliprenin in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Umbelliprenin, a naturally occurring sesquiterpene coumarin, has garnered significant attention within the scientific community for its diverse pharmacological activities, including promising antitumor effects. This technical guide provides a comprehensive overview of the natural sources of this compound, presenting quantitative data on its prevalence in various plant species. Detailed experimental protocols for its extraction, isolation, and quantification are outlined to facilitate further research and development. Furthermore, this document elucidates the biosynthetic pathway of its precursor, umbelliferone, and key signaling pathways modulated by this compound, visualized through schematic diagrams to enhance understanding of its mechanism of action.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Apiaceae (Umbelliferae) and Rutaceae families.[1][2][3][4] The genus Ferula is a particularly rich source of this compound. Recent studies have also identified its presence in other genera, expanding the known botanical distribution of this bioactive molecule.

Major Plant Families and Genera
  • Apiaceae (Umbelliferae) Family: This family is the most significant source of this compound.

    • Ferula Genus: Various species of Ferula are known to produce high concentrations of this compound, often localized in the roots and rhizomes.[5] Notable species include Ferula szowitsiana, Ferula assa-foetida, Ferula persica, and Ferula sinkiangensis.[5][6]

    • Artemisia Genus: this compound has been isolated from Artemisia absinthium and Artemisia vulgaris, though typically at lower concentrations compared to Ferula species.[5]

    • Other Apiaceae Genera: The compound has also been reported in Anethum graveolens (dill), Pimpinella anisum (anise), Ferulago campestris, and Ammi majus.[5][7][8]

  • Rutaceae Family: Certain members of the Rutaceae family, such as Citrus species (e.g., Citrus limon), contain this compound, particularly in the peel exocarps.[5][9]

  • Lythraceae Family: Notably, this compound has been quantified in pomegranate (Punica granatum) seeds.[10]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound varies significantly depending on the plant species, the specific plant part, geographical location, and environmental conditions.[5] The following tables summarize the reported quantitative data.

Plant FamilyGenus/SpeciesPlant PartConcentration/YieldReference(s)
Apiaceae Ferula spp. (F. szowitsiana, F. assa-foetida, F. persica)Roots, Rhizomes, Oleo-gum-resinUp to 3.2% dry weight[5]
Artemisia spp. (A. absinthium, A. vulgaris)Aerial parts0.05–0.8% dry weight[5]
Anethum graveolens (Dill)SeedsYields ranging from 1.7% to 14.4% from ethanolic extracts[7][8]
Pimpinella anisum (Anise)SeedsYields ranging from 1.7% to 14.4% from ethanolic extracts[7][8]
Ferulago campestrisSeedsYields ranging from 1.7% to 14.4% from ethanolic extracts[7][8]
Rutaceae Citrus spp.Peel exocarpsPresence reported, specific concentration not detailed in the provided search results.[5]
Lythraceae Punica granatum (Pomegranate)Seeds6.53 ± 0.12 µg/g of dry extract[10]

Experimental Protocols

The extraction, isolation, and quantification of this compound from plant matrices are critical steps for research and drug development. The following sections detail common methodologies.

Extraction of this compound from Plant Material

Objective: To extract this compound and other secondary metabolites from dried and powdered plant material.

Methodology:

  • Plant Material Preparation: Collect and dry the desired plant parts (e.g., roots, seeds, aerial parts). Grind the dried material into a fine powder to increase the surface area for solvent extraction.

  • Solvent Selection: Ethanol (EtOH) has been shown to be an efficient solvent for extracting this compound.[7][8] Other solvents such as chloroform have also been used.[11]

  • Extraction Techniques:

    • Maceration: Soak the powdered plant material in the selected solvent (e.g., absolute ethanol) for an extended period (e.g., 24-96 hours) at room temperature with occasional agitation.[7][10]

    • Ultrasound-Assisted Extraction (UAE): Suspend the plant powder in the solvent and subject it to ultrasonic waves for a shorter duration (e.g., 1 to 10 minutes).[7][10] This technique can improve extraction efficiency.

    • Microwave-Assisted Extraction (MAE): Heat the solvent-plant material mixture in a controlled microwave system. This method can significantly reduce extraction time.[7]

  • Filtration and Concentration: After extraction, separate the liquid extract from the solid plant residue by filtration. Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Isolation and Purification of this compound

Objective: To isolate pure this compound from the crude extract.

Methodology:

  • Chromatographic Techniques:

    • Preparative Thin-Layer Chromatography (PTLC): Apply the concentrated crude extract to a preparative TLC plate and develop it with a suitable solvent system (e.g., petroleum ether/ethyl acetate, 2:1 v/v).[11] Scrape the band corresponding to the Rf value of this compound and elute the compound with a suitable solvent.

    • Column Chromatography: Pack a column with silica gel and apply the crude extract. Elute the column with a gradient of solvents (e.g., petroleum ether: ethyl acetate) to separate the different components.[12] Collect the fractions and monitor them by TLC to identify those containing this compound.

Quantification of this compound

Objective: To determine the precise amount of this compound in an extract.

Methodology:

  • High-Performance Liquid Chromatography (HPLC):

    • Instrumentation: A standard HPLC system equipped with a UV/Vis detector is suitable.

    • Column: A reverse-phase column, such as a Lichrosorb® RP-18, is commonly used.[7]

    • Mobile Phase: A gradient mixture of water, acetonitrile, and an acid (e.g., formic acid) is often employed.[7]

    • Detection: Monitor the eluent at a wavelength where this compound shows maximum absorbance.

    • Quantification: Prepare a calibration curve using a pure standard of this compound. Inject the plant extract and compare the peak area with the calibration curve to determine the concentration.[7]

  • Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers faster analysis times and better resolution. The principles are similar to HPLC, but it uses columns with smaller particle sizes and higher pressures.[10]

Biosynthetic and Signaling Pathways

Biosynthesis of Umbelliferone (A Precursor to this compound)

This compound is a prenylated derivative of umbelliferone (7-hydroxycoumarin). The biosynthesis of umbelliferone proceeds through the phenylpropanoid pathway. The key enzymatic steps are outlined below.[13][14][15]

Umbelliferone_Biosynthesis cluster_key Enzymes Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Umbelliferone Umbelliferone p_Coumaroyl_CoA->Umbelliferone C2'H PAL PAL: Phenylalanine ammonia-lyase C4H C4H: Cinnamic acid 4-hydroxylase 4 4 CL 4CL: 4-Coumarate:CoA ligase C2H C2'H: p-Coumaroyl-CoA 2'-hydroxylase

Caption: Biosynthesis pathway of Umbelliferone.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects, particularly its anticancer activities, by modulating several key signaling pathways. These include pathways involved in apoptosis, cell cycle regulation, migration, and invasion.[1]

Umbelliprenin_Signaling cluster_Apoptosis Apoptosis Induction cluster_Cell_Cycle Cell Cycle Arrest cluster_Metastasis Inhibition of Migration & Invasion This compound This compound Extrinsic_Pathway Extrinsic Pathway (Caspase-8 activation) This compound->Extrinsic_Pathway activates Intrinsic_Pathway Intrinsic Pathway (Caspase-9 activation) This compound->Intrinsic_Pathway activates G0_G1_Phase G0/G1 Phase Arrest This compound->G0_G1_Phase induces Wnt_Signaling Wnt Signaling This compound->Wnt_Signaling inhibits NF_kB_Signaling NF-κB Signaling This compound->NF_kB_Signaling inhibits TGFb_Signaling TGFβ Signaling This compound->TGFb_Signaling inhibits Apoptosis Apoptosis Extrinsic_Pathway->Apoptosis Intrinsic_Pathway->Apoptosis Metastasis Migration & Invasion Wnt_Signaling->Metastasis NF_kB_Signaling->Metastasis TGFb_Signaling->Metastasis

Caption: Key signaling pathways modulated by this compound.

Conclusion

This compound is a promising natural compound with a well-documented presence in several plant families, most notably the Apiaceae. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers interested in the isolation, characterization, and further development of this molecule. The elucidation of its effects on critical cellular signaling pathways underscores its potential as a lead compound in drug discovery, particularly in the field of oncology. Further investigations into its biosynthesis, pharmacological properties, and clinical efficacy are warranted.

References

Umbelliprenin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dated: November 10, 2025

Abstract

Umbelliprenin, a naturally occurring sesquiterpene coumarin, has garnered significant scientific interest for its diverse pharmacological activities. This technical document provides a comprehensive overview of its chemical structure, physicochemical properties, and key biological effects, with a focus on its anticancer and anti-inflammatory mechanisms. Detailed experimental protocols for assessing its activity and diagrams of its known signaling pathways are provided to support further research and development.

Chemical Identity and Structure

This compound, systematically named 7-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one, is classified as a prenylated coumarin.[1] Its structure consists of a coumarin core (a benzopyran-2-one) attached to a farnesyl group via an ether linkage at the 7-hydroxy position. This sesquiterpene tail is crucial for its lipophilicity and biological activity.[1] It is structurally similar to auraptene, another bioactive coumarin, differing only by the length of the 7-prenyloxy chain, which contains 15 carbons in this compound compared to 10 in auraptene.

Molecular Structure:

this compound Chemical Structure

Image Source: PubChem CID 1781413

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and pharmacokinetic profile. The data compiled from various sources are summarized below.

PropertyValueReference(s)
IUPAC Name 7-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one[1]
Synonyms 7-Farnesyloxycoumarin[2]
CAS Number 532-16-1[1][2]
Molecular Formula C₂₄H₃₀O₃[1][2]
Molecular Weight 366.5 g/mol [1][2]
Appearance White crystalline solid[1]
Melting Point 57.5 - 59.1 °C[1]
Solubility Soluble in DMF (30 mg/ml) and DMSO (5 mg/ml).[2] Exhibits lipophilic nature.[1]
Chemical Stability Stable under standard laboratory conditions; may degrade with prolonged light exposure.[1]

Biological Properties and Mechanisms of Action

This compound exhibits a range of biological activities, primarily investigated in the contexts of oncology and inflammation.

Anticancer Activity

This compound has demonstrated potent cytotoxic and anti-proliferative effects against various cancer cell lines, including lung, pancreatic, and breast cancer, as well as leukemia.[3][4] A primary mechanism for this activity is the induction of apoptosis.

Apoptosis Induction: this compound activates both the intrinsic and extrinsic pathways of apoptosis.[1][5]

  • Extrinsic Pathway: It triggers the activation of caspase-8.[1][5]

  • Intrinsic Pathway: It induces the activation of caspase-9 and concurrently inhibits the anti-apoptotic protein Bcl-2.[1][5]

  • Signaling Inhibition: In pancreatic cancer, this compound has been shown to induce apoptosis by blocking the Akt/mTOR signaling pathway.[2][6]

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Extrinsic [label="Extrinsic Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Intrinsic [label="Intrinsic Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase8 [label="Caspase-8\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Executioner [label="Executioner\nCaspases\n(e.g., Caspase-3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AktmTOR [label="Akt/mTOR Pathway", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges this compound -> Extrinsic [color="#4285F4"]; this compound -> Intrinsic [color="#4285F4"]; this compound -> AktmTOR [label="Inhibits", color="#EA4335", arrowhead=tee];

Extrinsic -> Caspase8 [color="#202124"]; Intrinsic -> Caspase9 [color="#202124"]; Intrinsic -> Bcl2 [label="Inhibits", color="#EA4335", arrowhead=tee];

Caspase8 -> Executioner [color="#202124"]; Caspase9 -> Executioner [color="#202124"]; Executioner -> Apoptosis [color="#202124"]; AktmTOR -> Apoptosis [label="Inhibits", color="#EA4335", arrowhead=tee, style=dashed]; }

Caption: this compound-induced apoptosis signaling pathways.

Anti-inflammatory Activity

This compound possesses significant anti-inflammatory properties. It has been shown to inhibit the production of key inflammatory mediators.

  • Enzyme Inhibition: It is a potent inhibitor of 5-lipoxygenase (5-LO).[2]

  • Mediator Suppression: In lipopolysaccharide (LPS)-stimulated macrophages, this compound suppresses the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]

  • Signaling Pathway: The anti-inflammatory effects are linked to the reduction of the NF-κB signaling pathway, a central regulator of inflammation.[8]

// Nodes Stimulus [label="Inflammatory Stimulus\n(e.g., LPS)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", fillcolor="#5F6368", fontcolor="#FFFFFF"]; iNOS_COX2 [label="iNOS / COX-2\nExpression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mediators [label="Inflammatory Mediators\n(NO, PGE₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Stimulus -> NFkB [color="#202124"]; this compound -> NFkB [label="Inhibits", color="#EA4335", arrowhead=tee]; NFkB -> iNOS_COX2 [label="Promotes", color="#34A853"]; iNOS_COX2 -> Mediators [color="#202124"]; Mediators -> Inflammation [color="#202124"]; }

Caption: this compound's anti-inflammatory mechanism via NF-κB inhibition.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the biological activity of this compound.

Cytotoxicity Assessment (MTT Assay)

This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50% (IC₅₀).

  • Cell Seeding: Plate cancer cells (e.g., 4T1, A549, QU-DB) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.[3][4]

  • Treatment: Prepare serial dilutions of this compound (e.g., 3, 6, 12, 25, 50, 100, 200 µg/ml) in the appropriate cell culture medium.[4] Replace the existing medium in the wells with the this compound solutions. Include a vehicle control (e.g., 0.5% DMSO).

  • Incubation: Incubate the treated plates for specified time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

// Nodes Start [label="Start: Seed Cells\n(96-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Add this compound\n(Serial Dilutions)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate\n(24, 48, 72h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MTT [label="Add MTT Reagent\n(4h incubation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solubilize [label="Remove Supernatant,\nAdd DMSO", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Read [label="Read Absorbance\n(570 nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Calculate IC₅₀", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Treat; Treat -> Incubate; Incubate -> MTT; MTT -> Solubilize; Solubilize -> Read; Read -> Analyze; }

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Quantification (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Seed cells (e.g., BxPC-3, Jurkat) at a density of 1x10⁵ cells/well in a 6-well plate.[2] After 24 hours, treat with desired concentrations of this compound (e.g., 0, 10, 20, 40 µg/mL) for 24-48 hours.[2]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with serum-containing media. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., Annexin V-FITC/PI Apoptosis Detection kit).[2]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[2]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for Apoptosis Markers

This protocol details the detection of key apoptosis-related proteins.

  • Cell Lysis: Treat Jurkat cells with this compound as described above.[1] Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-8, cleaved caspase-9, and Bcl-2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a promising natural compound with well-defined cytotoxic and anti-inflammatory properties. Its ability to induce apoptosis through multiple pathways and inhibit key inflammatory signaling cascades makes it a strong candidate for further investigation in drug development programs, particularly in oncology and for the treatment of inflammatory disorders. The protocols and pathway diagrams provided herein serve as a technical resource to facilitate and standardize future research on this potent sesquiterpene coumarin.

References

A Technical Guide to the Biosynthesis of Umbelliprenin in Ferula Species

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Abstract

Umbelliprenin, a prominent sesquiterpene coumarin found in various Ferula species, has garnered significant attention for its diverse pharmacological activities, including antitumor, anti-inflammatory, and cancer chemopreventive properties.[1][2] Understanding its biosynthesis is critical for metabolic engineering, synthetic biology applications, and optimizing its production for pharmaceutical use. This technical guide provides an in-depth overview of the complete biosynthetic pathway of this compound, detailing the synthesis of its two primary precursors—the coumarin moiety (umbelliferone) and the sesquiterpene unit (farnesyl pyrophosphate)—and their final enzymatic condensation. The guide includes key enzymes, relevant quantitative data, detailed experimental protocols for pathway elucidation, and logical diagrams to visualize the biochemical processes.

Introduction to this compound

This compound is a natural prenylated coumarin, structurally defined as 7-farnesyloxycoumarin. It belongs to the class of sesquiterpene coumarins, which are characterized by a C15 isoprenoid chain attached to a coumarin backbone.[3][4] Found abundantly in the oleo-gum-resins of plants from the genus Ferula (Apiaceae family), such as Ferula persica and Ferula szowitsiana, this compound is a key bioactive constituent.[1][4] Its biosynthesis is a complex process that merges two major streams of plant secondary metabolism: the Phenylpropanoid Pathway and the Terpenoid Pathway.

The Convergent Biosynthetic Pathway of this compound

The formation of this compound is a convergent process requiring the synthesis of two distinct molecular precursors which are then joined in a final enzymatic step.

  • Umbelliferone Moiety Synthesis via the Phenylpropanoid Pathway.

  • Sesquiterpene Moiety Synthesis via the Mevalonate (MVA) Pathway to produce Farnesyl Pyrophosphate (FPP).

  • Final Assembly through a prenylation reaction catalyzed by a prenyltransferase.

2.1 Synthesis of the Umbelliferone Core: The Phenylpropanoid Pathway

The umbelliferone (7-hydroxycoumarin) scaffold is derived from the amino acid L-phenylalanine through the general phenylpropanoid pathway. This multi-step enzymatic process involves hydroxylation and the formation of a lactone ring.[5][6]

The key enzymatic steps are:

  • Deamination of L-Phenylalanine: Phenylalanine Ammonia Lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to form cinnamic acid.

  • Hydroxylation at C4: Cinnamate 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, introduces a hydroxyl group at the para-position of the phenyl ring of cinnamic acid, yielding p-coumaric acid.

  • Activation: 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by attaching a Coenzyme A molecule to its carboxyl group, forming p-coumaroyl-CoA.

  • Hydroxylation at C2 and Lactonization: The crucial step for coumarin formation is the ortho-hydroxylation of the phenyl ring. p-Coumaroyl-CoA 2'-hydroxylase (C2'H) hydroxylates p-coumaroyl-CoA at the 2-position. This is followed by a spontaneous trans/cis isomerization of the side chain and an intramolecular cyclization (lactonization) to yield umbelliferone.[7]

Umbelliferone_Biosynthesis Biosynthesis of Umbelliferone Moiety Phe L-Phenylalanine Cin Cinnamic Acid Phe:e->Cin:w PAL pCou p-Coumaric Acid Cin:e->pCou:w C4H pCouCoA p-Coumaroyl-CoA pCou:e->pCouCoA:w 4CL Umb Umbelliferone pCouCoA:e->Umb:w C2'H (Hydroxylation & Lactonization)

Figure 1: Phenylpropanoid pathway leading to Umbelliferone.
2.2 Synthesis of the Sesquiterpene Moiety: Farnesyl Pyrophosphate

The C15 farnesyl group of this compound is supplied by (2E, 6E)-farnesyl pyrophosphate (FPP). FPP is a central intermediate in terpenoid biosynthesis, formed from the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[8] In plants, these C5 units are produced by two distinct pathways: the cytosolic Mevalonate (MVA) pathway and the plastidial Methylerythritol Phosphate (MEP) pathway. The MVA pathway is generally responsible for producing FPP for sesquiterpenoid and triterpenoid synthesis.[9][10]

The MVA pathway begins with Acetyl-CoA and proceeds as follows:

  • Formation of HMG-CoA: Three molecules of Acetyl-CoA are condensed to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

  • Formation of Mevalonate: HMG-CoA Reductase (HMGR), a key rate-limiting enzyme, reduces HMG-CoA to mevalonate.

  • Phosphorylation and Decarboxylation: A series of phosphorylation and decarboxylation steps convert mevalonate into IPP.[11]

  • Isomerization: IPP Isomerase (IDI) converts IPP to DMAPP.

  • Chain Elongation: Farnesyl Pyrophosphate Synthase (FPPS) catalyzes the sequential head-to-tail condensation of two IPP molecules with one DMAPP molecule, first forming geranyl pyrophosphate (GPP, C10) and then FPP (C15).[12][13]

FPP_Biosynthesis Biosynthesis of Farnesyl Pyrophosphate (MVA Pathway) cluster_MVA Cytosolic Mevalonate (MVA) Pathway AceCoA Acetyl-CoA (x3) HMGCoA HMG-CoA AceCoA:e->HMGCoA:w Multiple Steps Mev Mevalonate HMGCoA:e->Mev:w HMGR IPP IPP (C5) Mev:e->IPP:w Multiple Steps DMAPP DMAPP (C5) IPP->DMAPP GPP GPP (C10) IPP->GPP:s FPP Farnesyl Pyrophosphate (FPP, C15) IPP->FPP:s DMAPP->GPP:n FPPS GPP->FPP:n FPPS

Figure 2: Mevalonate pathway for Farnesyl Pyrophosphate (FPP) synthesis.
2.3 Final Assembly: O-Prenylation of Umbelliferone

The final step in this compound biosynthesis is the covalent attachment of the farnesyl moiety from FPP to the 7-hydroxyl group of umbelliferone. This reaction is an O-prenylation (forming an ether linkage) and is catalyzed by a specific prenyltransferase (PT) .[14][15] Plant aromatic prenyltransferases are often membrane-bound enzymes that exhibit specificity for both the aromatic acceptor (umbelliferone) and the prenyl donor (FPP).[16][17] While the exact prenyltransferase responsible for this compound synthesis in Ferula has not been isolated and characterized in detail, its activity is inferred from the structure of the final product.

Final_Assembly Final Assembly of this compound Umb Umbelliferone plus + Umb->plus FPP Farnesyl Pyrophosphate (FPP) FPP->plus This compound This compound plus->this compound Prenyltransferase (PT)

Figure 3: Final enzymatic condensation to form this compound.
Quantitative Data

Specific enzyme kinetic data for the prenyltransferase that synthesizes this compound in Ferula species is not extensively documented in publicly available literature. However, data from related studies on coumarin biosynthesis and extraction yields provide valuable quantitative insights.

Table 1: this compound Yield from Apiaceae Species Extracts

This table summarizes the quantitative yield of this compound from various plant extracts, highlighting the efficiency of different extraction methods. The data is derived from studies on Ferulago campestris, a plant in the same Apiaceae family as Ferula.

Plant SpeciesExtraction SolventMethodThis compound Yield (% of total extract)Reference
Ferulago campestrisEthanol (EtOH)Maceration14.4%[18]
Ferulago campestrisEtOH/H₂O (7:3)Maceration8.2%[18]
Anethum graveolensEthanol (EtOH)Maceration4.8%[18]
Pimpinella anisumEthanol (EtOH)Maceration1.7%[18]
Table 2: Kinetic Parameters of an Analogous Coumarin Prenyltransferase

To provide a frame of reference, this table shows kinetic data for a bergaptol 5-O-geranyltransferase from lemon peel, which catalyzes a similar O-prenylation reaction on a coumarin substrate, though with a C10 (geranyl) instead of a C15 (farnesyl) donor.

EnzymeSubstrateApparent Kₘ (µM)Reference
Bergaptol 5-O-geranyltransferaseGeranyl Pyrophosphate (GPP)9[19][20]
(from Citrus limon)Bergaptol140[19][20]
Experimental Protocols

Elucidating a biosynthetic pathway like that of this compound involves a multi-step approach combining gene discovery, heterologous expression, and analytical chemistry.

4.1 General Workflow for Biosynthetic Pathway Elucidation

The discovery of genes and enzymes in a natural product pathway typically follows a systematic workflow. This involves generating transcriptomic data from the plant tissue of interest, identifying candidate genes through bioinformatics, and validating their function through in vitro or in vivo expression systems.[21][22]

Workflow General Workflow for Pathway Elucidation A Plant Tissue Selection (*Ferula* roots/oleo-gum-resin) B Transcriptome Sequencing (RNA-seq) A->B C Bioinformatic Analysis (Gene Annotation, Co-expression) B->C D Candidate Gene Identification (PAL, C4H, PTs, etc.) C->D E Gene Cloning & Vector Construction D->E F Heterologous Expression (*E. coli*, Yeast, *N. benthamiana*) E->F G Enzyme Assay / In vivo Feeding (with precursors like umbelliferone) F->G H Metabolite Analysis (LC-MS/MS, NMR) G->H I Pathway Confirmation H->I

Figure 4: Experimental workflow for identifying pathway genes.
4.2 Protocol for Isolation and Assay of Prenyltransferase Activity

This protocol is adapted from methodologies used for characterizing membrane-bound plant prenyltransferases.[19][20][23]

  • Plant Material Homogenization:

    • Flash-freeze fresh Ferula root tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 10 mM DTT, 1% PVP) using a blender or homogenizer.

  • Microsome Preparation:

    • Filter the homogenate through layers of miracloth to remove cell debris.

    • Centrifuge the filtrate at 10,000 x g for 20 min at 4°C to pellet mitochondria and chloroplasts.

    • Collect the supernatant and subject it to ultracentrifugation at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction (containing endoplasmic reticulum-bound enzymes).

    • Resuspend the microsomal pellet in a small volume of assay buffer (e.g., 50 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT). Determine protein concentration using a Bradford or BCA assay.

  • Enzyme Assay:

    • Prepare a reaction mixture containing:

      • 50 µL of microsomal protein suspension (approx. 50-100 µg).

      • Assay buffer to a final volume of 100 µL.

      • 10 mM MgCl₂ (divalent cations are often required for PT activity).

      • 100 µM Umbelliferone (aromatic substrate).

      • 50 µM Farnesyl Pyrophosphate (prenyl donor).

    • Incubate the reaction at 30°C for 1-2 hours.

    • Stop the reaction by adding 100 µL of ethyl acetate and vortexing vigorously.

  • Product Extraction and Analysis:

    • Centrifuge to separate the phases and collect the upper ethyl acetate layer.

    • Evaporate the solvent under a stream of nitrogen.

    • Re-dissolve the residue in methanol for analysis by LC-MS/MS to detect the formation of this compound (m/z 313.17 [M+H]⁺).

4.3 Protocol for LC-MS/MS Analysis of this compound

This protocol provides a robust method for the detection and quantification of this compound in plant extracts or enzyme assay products.[24][25][26][27]

  • Sample Preparation:

    • Prepare plant extracts by macerating dried, powdered plant material in ethanol.

    • For enzyme assays, use the extracted product as described in Protocol 4.2.

    • Filter all samples through a 0.22 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Instrument: HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., QqQ or Q-TOF).

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z 313.17 (for [M+H]⁺ of this compound).

    • Product Ions (Q3): Monitor characteristic fragments of this compound (e.g., m/z 131, 175, 205, which correspond to fragmentation of the farnesyl chain and coumarin core). The specific fragments should be optimized by infusing a pure standard.

    • Source Parameters: Optimize nebulizer gas, drying gas flow, and temperature according to the specific instrument.

Conclusion and Future Outlook

The biosynthesis of this compound in Ferula species is a testament to the intricate networking of plant metabolic pathways. By integrating the phenylpropanoid and terpenoid pathways, the plant produces a specialized metabolite with significant biological value. While the overall pathway is well-understood, key areas remain for future research. The definitive identification, cloning, and kinetic characterization of the specific farnesyltransferase that catalyzes the final step in Ferula are critical missing pieces. A deeper understanding of the regulation and compartmentalization of these pathways could empower metabolic engineering efforts to create high-yielding plant or microbial systems for the sustainable production of this compound, paving the way for its broader application in drug development and therapeutics.

References

A Technical Guide to the Preliminary Biological Screening of Umbelliprenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbelliprenin, a naturally occurring sesquiterpene coumarin, has garnered significant attention within the scientific community for its diverse pharmacological potential.[1] Chemically identified as 7-farnesyloxycoumarin, this compound is primarily isolated from various species of the Ferula genus (Apiaceae family) but is also found in other plants such as those from the Rutaceae family.[1][2][3] Structurally, it belongs to the 7-prenyloxycoumarins, a class of secondary metabolites known for their wide range of biological activities.[1][3] Preliminary in vitro and in vivo studies have revealed that this compound exhibits promising anti-cancer, anti-inflammatory, immunomodulatory, and enzyme-inhibiting properties.[1][2][3] This technical guide provides a comprehensive overview of the principal biological activities of this compound identified during preliminary screening, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular pathways.

Anti-Cancer and Cytotoxic Activities

A significant body of research has focused on the anti-tumor potential of this compound across a wide array of cancer cell lines.[1] Studies consistently demonstrate that its effects are dose- and time-dependent, primarily inducing apoptosis (programmed cell death) and inhibiting cell proliferation.[4][5][6]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The cytotoxic effects of this compound have been quantified against numerous human and murine cancer cell lines, as summarized below.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)IC50 (µg/mL)Reference
Lung Cancer
QU-DBLarge Cell Lung Cancer4847 ± 5.3~17.2[4][7]
A549Adenocarcinoma4852 ± 1.97~19.0[4][7]
Colorectal Cancer
HT29Human Colorectal Adenocarcinoma72-37.1 ± 1.4[8]
CT26Mouse Colon Carcinoma48-53.2 ± 3.6[8]
SW48Human Colon Adenocarcinoma (Invasive)4877~28.2[6]
SW1116Human Colon Adenocarcinoma (Non-invasive)48>200 (Cytotoxic only at high conc.)>73.2[6]
Breast Cancer
4T1Mouse Mammary Carcinoma24-30.9 ± 3.1[8]
4T1Mouse Mammary Carcinoma48-24.53[5]
4T1Mouse Mammary Carcinoma72-62.2 ± 4.8[8]
MCF-7Human Breast Adenocarcinoma---[9]
MDA-MB-231Human Breast Adenocarcinoma-IC10 = 20IC10 = 7.3[10]
SKBR-3Human Breast Adenocarcinoma-103.9~38.0
Glioma
A172Human Glioblastoma24-51.9 ± 6.7[8]
GL26Mouse Glioma---[9]
Leukemia
Jurkat T-CLLT-cell Chronic Lymphocytic Leukemia16~50~18.3[11]
Gastric Cancer
AGSHuman Gastric Adenocarcinoma-11.74~4.3[1]
BGC-823Human Gastric Adenocarcinoma-24.62~9.0[1]
Normal Cells
L929Mouse Fibroblast24-72IC50 ~3x higher than CT26-[12]
PBMNCsPeripheral Blood Mononuclear Cells48Non-toxic at ≤50 µMNon-toxic at ≤18.3 µg/mL[4][7][8]
BMDSCsBone Marrow-Derived Stem Cells72-120.4 ± 5 (Human)[8]

Note: Conversion from µg/mL to µM is based on this compound's molecular weight of 366.44 g/mol .

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., A549, QU-DB) are seeded into 96-well plates at a specific density (e.g., 5,000-7,000 cells/well) and allowed to adhere for 24 hours in a suitable medium like RPMI-1640 with 10% FBS.[4][5]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 10, 20, 50, 100, 200 µM) or a vehicle control (e.g., 0.5% DMSO).[4]

  • Incubation: Plates are incubated for specified time intervals (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.[5][8]

  • MTT Addition: After incubation, MTT solution is added to each well, and the plate is incubated for another few hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[13]

  • Quantification: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[13]

G cluster_workflow Experimental Workflow: MTT Assay A 1. Seed Cells in 96-well Plate B 2. Treat with this compound (Varying Concentrations) A->B C 3. Incubate for 24, 48, or 72h B->C D 4. Add MTT Reagent C->D E 5. Incubate to Allow Formazan Crystal Formation D->E F 6. Solubilize Crystals (DMSO) E->F G 7. Measure Absorbance (Microplate Reader) F->G H 8. Calculate IC50 Value G->H

Caption: Workflow for determining cell viability using the MTT assay.

This flow cytometry-based method quantifies the extent of apoptosis induced by a compound.

  • Cell Treatment: Cells are treated with this compound at a predetermined concentration (e.g., its IC50 value) for a specific duration (e.g., 48 hours).[4]

  • Cell Harvesting & Staining: Cells are harvested, washed, and resuspended in a binding buffer. Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters late apoptotic and necrotic cells with compromised membranes) are added.[7]

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The results differentiate the cell population into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[4]

Signaling Pathways in this compound-Induced Apoptosis

This compound has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[14] It triggers a caspase cascade, leading to programmed cell death. Furthermore, it modulates key survival and angiogenesis pathways like PI3K/AKT/ERK.[10]

G cluster_pathway This compound-Modulated Signaling Pathways cluster_apoptosis Apoptosis Induction cluster_survival Survival Pathway Inhibition UMB This compound DR Death Receptors UMB->DR Bcl2 Bcl-2 (Inhibition) UMB->Bcl2 C8 Caspase-8 (Activation) DR->C8 C3 Caspase-3 (Activation) C8->C3 Mito Mitochondria Bcl2->Mito CytC Cytochrome c Release Mito->CytC C9 Caspase-9 (Activation) CytC->C9 C9->C3 Apoptosis Apoptosis C3->Apoptosis UMB2 This compound PI3K PI3K UMB2->PI3K ERK ERK UMB2->ERK AKT AKT PI3K->AKT HIF HIF-1α AKT->HIF ERK->HIF VEGF VEGF HIF->VEGF Angio Angiogenesis & Metastasis VEGF->Angio

Caption: this compound induces apoptosis and inhibits survival pathways.

Anti-inflammatory and Immunomodulatory Activities

This compound demonstrates significant anti-inflammatory and immunomodulatory properties by altering the production of key inflammatory mediators and cytokines.[2][15]

Quantitative Anti-inflammatory Data

Studies show this compound can suppress pro-inflammatory markers and modulate T-helper cell responses.

ParameterModelEffect of this compoundReference
Cytokines
IFN-γC57/BL6 Mice SplenocytesSignificant Increase[2]
IFN-γCT26 Tumor-bearing MiceSignificant Increase[16]
IL-4C57/BL6 Mice SeraSignificant Increase (28-fold)[2]
IL-4CT26 Tumor-bearing MiceSignificant Decrease[16]
IL-10C57/BL6 Mice SplenocytesSignificant Increase[2]
TNF-αMurine Chronic Inflammation ModelSignificant Decrease[17]
Inflammatory Mediators
Nitric Oxide (NO)LPS-stimulated MacrophagesSignificant Suppression[15]
Prostaglandin E2 (PGE2)LPS-stimulated MacrophagesSignificant Suppression[15]
Enzymes
iNOS ExpressionLPS-stimulated MacrophagesReduction[15]
COX-2 ExpressionLPS-stimulated MacrophagesReduction[15]
Cell Proliferation
Splenocyte ProliferationPHA-stimulated SplenocytesRemarkable Reduction[15]
Experimental Protocols

This protocol is used to assess the anti-inflammatory effect on macrophages.

  • Cell Culture: Mouse peritoneal macrophages are harvested and cultured in 96-well plates.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a short period (e.g., 1 hour) before being stimulated with Lipopolysaccharide (LPS) to induce an inflammatory response.[15]

  • Incubation: The cells are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.[15]

  • PGE2 Measurement: The level of PGE2 in the supernatant is quantified using a commercial Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.[15]

This technique is used to determine the expression levels of key inflammatory enzymes.

  • Protein Extraction: Following treatment with this compound and/or LPS, cells are lysed to extract total protein. Protein concentration is determined using a method like the Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for iNOS, COX-2, or a loading control (e.g., β-actin). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified to determine relative protein expression.[15]

Signaling in Immunomodulation

This compound influences the adaptive immune response by shifting the balance between T-helper 1 (Th1) and T-helper 2 (Th2) cells. In some models, it promotes a Th2-dominant response, characterized by increased IL-4 and IL-10, which is typically associated with anti-inflammatory and regulatory effects.[2] It also directly suppresses the inflammatory cascade in macrophages by inhibiting the expression of iNOS and COX-2, the enzymes responsible for producing NO and PGE2.[15]

G cluster_pathway Anti-inflammatory Mechanisms of this compound LPS LPS Macrophage Macrophage LPS->Macrophage iNOS iNOS Expression Macrophage->iNOS COX2 COX-2 Expression Macrophage->COX2 UMB This compound UMB->iNOS UMB->COX2 NO Nitric Oxide (NO) iNOS->NO PGE2 PGE2 COX2->PGE2 Inflammation Inflammation NO->Inflammation PGE2->Inflammation

Caption: this compound inhibits LPS-induced inflammatory pathways.

Enzyme Inhibition

Preliminary screenings have identified this compound as an inhibitor of several key enzymes involved in inflammation and cancer progression.

Quantitative Enzyme Inhibition Data
Target EnzymeActivityIC50Reference
5-Lipoxygenase (5-LOX)Anti-inflammatory0.0725 µM[18]
Matrix Metalloproteinases (MMPs)Anti-metastaticInhibition observed[2]
β-lactamaseAntibiotic Resistance54 ± 2.9 µM[19]
Experimental Protocol

This is a common in vitro method to screen for anti-inflammatory potential.

  • Reaction Mixture: A reaction mixture is prepared containing a buffer, the enzyme (soybean lipoxygenase), and various concentrations of this compound or a reference inhibitor (e.g., nordihydroguaiaretic acid - NDGA).

  • Initiation: The reaction is initiated by adding the substrate, linoleic acid.

  • Measurement: The enzyme catalyzes the formation of a conjugated diene hydroperoxide from linoleic acid, which can be continuously monitored by measuring the increase in absorbance at 234 nm with a spectrophotometer.[18]

  • Calculation: The percentage of enzyme inhibition is calculated by comparing the rate of reaction in the presence of this compound to that of the control. The IC50 value is then determined from the dose-response curve.

Conclusion

The preliminary biological screening of this compound reveals it to be a multifaceted natural compound with significant therapeutic potential. Its ability to induce apoptosis in a wide range of cancer cells, often with greater selectivity for malignant cells over normal ones, positions it as a strong candidate for further oncology research.[1][11] Concurrently, its potent anti-inflammatory and immunomodulatory activities, mediated through the inhibition of key enzymes like 5-LOX and COX-2 and the modulation of cytokine profiles, suggest its utility in treating inflammatory disorders.[2][15][18] The detailed protocols and quantitative data presented herein provide a foundational guide for researchers and drug development professionals seeking to further investigate and harness the pharmacological properties of this compound.

References

A Technical Guide to the Pharmacological Profile of Sesquiterpene Coumarins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the pharmacological properties of sesquiterpene coumarins, a significant class of natural products. Sesquiterpene coumarins are hybrid molecules primarily isolated from plants of the Apiaceae (Umbelliferae), Asteraceae (Compositae), and Rutaceae families.[1][2] They consist of a coumarin core linked to a C15 sesquiterpene moiety, most commonly through an ether linkage.[1][2] This unique structural combination endows them with a wide spectrum of biological activities, making them promising candidates for drug discovery and development. This guide details their anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

Anti-inflammatory Activity

Sesquiterpene coumarins have demonstrated significant anti-inflammatory potential by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. Their mechanism of action often involves the suppression of inflammatory responses in immune cells like macrophages.

Mechanism of Action

Several studies have shown that sesquiterpene coumarins exert their anti-inflammatory effects by inhibiting the expression and production of inflammatory cytokines and enzymes. For instance, compounds isolated from Ferula sinkiangensis have been shown to significantly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.[3][4] The primary mechanism involves the downregulation of mRNA expression for inflammatory mediators including NO, tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3] One notable compound, (3'S, 5'S, 8'R, 9'S, 10'R)-kellerin, was identified as a major contributor to these anti-neuroinflammatory effects.[3] Similarly, other sesquiterpene coumarins have been found to decrease NO production in RAW 264.7 macrophages stimulated by LPS.[5] This inhibition of key inflammatory markers highlights their potential as therapeutic agents for inflammatory disorders.[6][7][8]

Quantitative Data: Anti-inflammatory Activity
CompoundTarget/AssayCell LineIC₅₀ ValueReference
Compound 2 NO Production InhibitionBV2 Microglial Cells1.63 µmol·L⁻¹[4]
Compound 3 NO Production InhibitionBV2 Microglial Cells12.25 µmol·L⁻¹[4]
Compound 6 NO Production InhibitionBV2 Microglial Cells7.89 µmol·L⁻¹[4]
Compound 18 NO Production InhibitionRAW 264.7 Macrophages2.3 µM[5]

Signaling Pathway: Inhibition of Inflammatory Mediators

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds to NF_kB NF-κB Pathway TLR4->NF_kB Activates Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) NF_kB->Pro_inflammatory_Genes Translocates & Activates Sesquiterpene_Coumarins Sesquiterpene Coumarins Sesquiterpene_Coumarins->NF_kB Inhibits Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, Prostaglandins, Cytokines) Pro_inflammatory_Genes->Pro_inflammatory_Mediators Leads to Production of

Caption: LPS-induced inflammatory signaling cascade and its inhibition by sesquiterpene coumarins.

Experimental Protocol: Nitric Oxide (NO) Production Assay

This protocol details the procedure for evaluating the anti-inflammatory activity of sesquiterpene coumarins by measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.[5]

Materials and Reagents:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test sesquiterpene coumarin compounds

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (NaNO₂) standard

  • 96-well culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test sesquiterpene coumarins for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. A negative control group should receive no LPS stimulation.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate the mixture at room temperature for 10 minutes in the dark.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

Data Analysis: Calculate the percentage of NO production inhibition using the following formula: % Inhibition = [1 - (Absorbance of Treated Group / Absorbance of LPS-only Group)] x 100 The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, can be determined by plotting a dose-response curve.

Anticancer Activity

Sesquiterpene coumarins have emerged as a class of natural products with significant cytotoxic and anticancer potential.[6] Their activity spans multiple mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of critical signaling pathways involved in cancer progression.[8][9]

Mechanism of Action

The anticancer effects of sesquiterpene coumarins are multifaceted.

  • Apoptosis Induction: Compounds like Ferulin C have been shown to induce apoptosis in breast cancer cells by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2.[9] This leads to the cleavage and activation of executioner caspases (caspase-3, -7, -9) and Poly (ADP-ribose) polymerase (PARP).[9] Sinkiangenol E was also found to induce apoptosis in HeLa cervical cancer cells.[10] Mogoltadone has been shown to increase caspase-3, -8, and -9 activity in COLO 205 colon cancer cells.[11]

  • Cell Cycle Arrest: Some sesquiterpene coumarins can halt the progression of the cell cycle. For example, Sinkiangenol E arrests the cell cycle at the G0/G1 phase in HeLa cells.[10]

  • Signaling Pathway Modulation: These compounds can interfere with key cancer-related signaling pathways. Coumarins, in general, are known to target the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[9] Sinkiangenol E activates the MAPK pathway to regulate apoptosis-related proteins.[10]

  • Reversal of Multidrug Resistance (MDR): Certain sesquiterpene coumarins, such as conferdione and samarcandin, can reverse multidrug resistance in cancer cells.[9] They achieve this by inhibiting the efflux pump activity of proteins like multidrug resistance-related protein 2 (MRP2), thereby enhancing the efficacy of conventional chemotherapy agents like cisplatin.[9]

Quantitative Data: Cytotoxic Activity
CompoundCancer Cell LineAssayIC₅₀ ValueReference
n-Hexane Fraction (F. narthex)PC3 (Prostate)MTT5.434 µg/mL[12]
Conferol (2)COLO 205 (Colon)-4.07 µM[11]
Conferol (2)K-562 (Leukemia)-12.80 µM[11]
Conferol (2)MCF-7 (Breast)-5.81 µM[11]
Mogoltadone (5)COLO 205 (Colon)-4.10 µM[11]
Mogoltadone (5)K-562 (Leukemia)-2.73 µM[11]
Mogoltadone (5)MCF-7 (Breast)-3.94 µM[11]
(17'E) - isomarcandinHela (Cervix)-5.29 µM[13]
(17'E) - isomarcandinA549 (Lung)-4.01 µM[13]
(17'E) - isomarcandinHT-29 (Colon)-4.16 µM[13]
(17'E) - 9'α, 12'β - isomarcandinHT-29 (Colon)-8.94 µM[13]

Signaling Pathway: Apoptosis Induction

G cluster_regulation Apoptotic Regulation cluster_caspase Caspase Cascade Sesquiterpene_Coumarins Sesquiterpene Coumarins (e.g., Ferulin C) Bcl2 Bcl-2 (Anti-apoptotic) Sesquiterpene_Coumarins->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Sesquiterpene_Coumarins->Bax Upregulates Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Bax->Caspase9 Activates Caspase3_7 Caspase-3, -7 Caspase9->Caspase3_7 Activates PARP PARP Caspase3_7->PARP Cleaves Apoptosis Apoptosis Caspase3_7->Apoptosis Executes Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Intrinsic apoptosis pathway induced by sesquiterpene coumarins.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol describes a method for assessing the cytotoxic effects of sesquiterpene coumarins on cancer cell lines.[14]

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HCT-116)

  • Appropriate cell culture medium and supplements

  • Test sesquiterpene coumarin compounds

  • Doxorubicin or Cisplatin (positive control)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 96-well culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 1000-2000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and the positive control drug for 72 hours.

  • Cell Fixation: After treatment, gently add cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Carefully remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 10-30 minutes.

  • Removing Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.

  • Dye Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound SRB dye.

  • Data Acquisition: Measure the absorbance (optical density) at 510 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell growth inhibition. The IC₅₀ value, representing the concentration that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Antimicrobial Activity

Sesquiterpene coumarins have been reported to possess antibacterial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria.[15][16] This activity is crucial in the search for new therapeutic agents to combat the rise of antibiotic-resistant bacteria.

Mechanism of Action

The precise mechanisms of antimicrobial action are not as extensively studied as their other biological activities but are believed to involve disruption of bacterial cell membranes or inhibition of essential cellular processes. The structure of the sesquiterpene coumarin, particularly the nature and position of substituents on the coumarin ring and the structure of the terpene side chain, significantly influences the antibacterial efficacy.[16] For instance, the compound osthenol, which has a prenyl chain at position 8 and a hydroxyl group at position 7, showed the most effective activity against Gram-positive bacteria.[16]

Quantitative Data: Antimicrobial Activity
CompoundBacterial StrainMIC Value (µg/mL)Reference
Osthenol (44)Staphylococcus aureus ATCC 2592362.5[16]
Osthenol (44)Bacillus cereus MIP 96016125[16]
Sanandajin (271)Helicobacter pylori64[15]
Sanandajin (271)Staphylococcus aureus64[15]
Ethyl galbanate (273)Helicobacter pylori64[15]
Ethyl galbanate (273)Staphylococcus aureus64[15]
AegelinolStaphylococcus aureus ATCC16[17]
AegelinolSalmonella typhi ATCC16[17]
AgasyllinStaphylococcus aureus ATCC32[17]
AgasyllinSalmonella typhi ATCC32[17]

Experimental Workflow: Broth Microdilution Method

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A1 Prepare Serial Dilutions of Test Compound in 96-Well Plate B1 Inoculate Each Well with Bacterial Suspension A1->B1 A2 Prepare Standardized Bacterial Inoculum A2->B1 B2 Incubate Plate (e.g., 24h at 37°C) B1->B2 C1 Visually Inspect Wells for Bacterial Growth (Turbidity) B2->C1 C2 Determine MIC: Lowest Concentration with No Visible Growth C1->C2

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines the standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of sesquiterpene coumarins against bacterial strains.[18][19]

Materials and Reagents:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Test sesquiterpene coumarin compounds, dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic (positive control, e.g., Gentamicin)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. The typical final volume in each well is 100 µL.

  • Controls: Include the following controls in the plate:

    • Growth Control: Wells with MHB and bacterial inoculum only.

    • Sterility Control: Wells with MHB only.

    • Positive Control: Wells with a serial dilution of a standard antibiotic.

    • Solvent Control: Wells with the highest concentration of the solvent used to dissolve the compound.

  • Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Neuroprotective Activity

Emerging evidence suggests that coumarins, including sesquiterpene coumarins, possess neuroprotective properties, making them potential therapeutic agents for neurodegenerative diseases and ischemic brain injury.[20][21]

Mechanism of Action

The neuroprotective effects of these compounds are linked to several mechanisms:

  • Anti-neuroinflammatory Effects: As detailed previously, sesquiterpene coumarins can inhibit neuroinflammation by suppressing the activation of microglia, the brain's resident immune cells.[3] Auraptene, a coumarin, effectively inhibits microglial activation and COX-2 expression in astrocytes following ischemic insults.[20]

  • Activation of Pro-survival Pathways: Some coumarin derivatives have been shown to provide neuroprotection by activating the Tropomyosin receptor kinase B (TRKB)/cAMP-response-element binding protein (CREB)/Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[22][23] This pathway is critical for neuronal survival, growth, and synaptic plasticity.

  • Reduction of Apoptotic Caspase Activity: In models of tauopathy, coumarin derivatives reduced the activity of caspases-1, -3, and -6, thereby preventing neuronal apoptosis.[22][23]

  • Antioxidant Activity: The antioxidant properties of coumarins help mitigate oxidative stress, a key contributor to neuronal damage in many neurological disorders.[21]

Quantitative Data: Neuroprotective Activity

Quantitative data for the neuroprotective effects of specific sesquiterpene coumarins are less commonly reported in terms of IC₅₀ values compared to other activities. Studies often focus on percentage reduction of cell death or inflammatory markers.

CompoundActivityModelResultReference
AurapteneNeuroprotectionTransient global ischemia mouse modelInhibited microglia activation and neuronal cell death[20]
LMDS-1 / LMDS-2NeuroprotectionSH-SY5Y cells expressing ΔK280 tauReduced caspase activity and promoted neurite outgrowth[22][23]

Signaling Pathway: TRKB-CREB-BDNF Activation

G cluster_pathways Downstream Signaling Coumarin_Derivatives Coumarin Derivatives TRKB TRKB Receptor Coumarin_Derivatives->TRKB Activates ERK ERK Pathway TRKB->ERK PI3K_AKT PI3K-AKT Pathway TRKB->PI3K_AKT CREB p-CREB ERK->CREB Phosphorylates PI3K_AKT->CREB Phosphorylates BDNF BDNF (Neurotrophin) CREB->BDNF Increases Expression BCL2 BCL2 (Anti-apoptotic) CREB->BCL2 Increases Expression Neuroprotection Neuronal Survival & Growth BDNF->Neuroprotection BCL2->Neuroprotection

Caption: Neuroprotective signaling via activation of the TRKB-CREB-BDNF pathway by coumarins.

References

Umbelliprenin mechanism of action in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Umbelliprenin in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a naturally occurring sesquiterpene coumarin found in plants of the Ferula genus, has emerged as a promising candidate in anticancer research.[1] Extensive in vitro and in vivo studies have demonstrated its cytotoxic and anti-proliferative effects across a wide range of malignancies, including lung, breast, colorectal, pancreatic, and gastric cancers.[2][3][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its anticancer effects, focusing on the modulation of key signaling pathways that govern cell proliferation, survival, and metastasis. The document summarizes key quantitative data, details common experimental protocols used in its study, and provides visual representations of its mechanism of action.

Core Mechanisms of Action

This compound's anticancer activity is multifactorial, targeting several core hallmarks of cancer. Its primary mechanisms involve the induction of programmed cell death (apoptosis), inhibition of cell cycle progression, and suppression of metastasis and angiogenesis, all of which are orchestrated through the modulation of critical intracellular signaling cascades.[1]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells, acting through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][6] This programmed cell death is dose- and time-dependent.[7][8]

  • Intrinsic Pathway : this compound treatment leads to a significant increase in the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio is a critical event that increases mitochondrial outer membrane permeability, leading to the release of cytochrome c and subsequent activation of the caspase cascade.[2]

  • Extrinsic Pathway : The compound has been shown to activate caspase-8, a key initiator caspase in the death receptor pathway.[5][6]

  • Execution Phase : Both pathways converge on the activation of executioner caspases, particularly caspase-3 and caspase-9, which are responsible for the proteolytic cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[5][6] In Jurkat T-CLL cells, this compound was shown to activate both caspase-8 and caspase-9.[6]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase.[2][9] This prevents the cells from entering the S phase, thereby inhibiting DNA synthesis and replication. This G1 arrest has been observed in human M4Beu metastatic melanoma cells, contributing to the compound's anti-proliferative effects.[2]

Inhibition of Metastasis and Angiogenesis

A crucial aspect of this compound's therapeutic potential lies in its ability to inhibit cancer cell migration, invasion, and the formation of new blood vessels (angiogenesis).[1][3]

  • Modulation of MMPs : this compound significantly downregulates the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[3][10] These enzymes are critical for the degradation of the extracellular matrix, a key step in tumor invasion and metastasis.

  • Upregulation of E-cadherin : In colorectal cancer models, this compound treatment increased the expression of E-cadherin, an essential protein for cell-cell adhesion.[3] Increased E-cadherin levels lead to more stable cell connections, thereby inhibiting the epithelial-to-mesenchymal transition (EMT) and reducing metastatic potential.

  • Inhibition of Angiogenic Factors : The compound has been shown to decrease the expression of Vascular Endothelial Growth Factor (VEGF), a potent signaling protein that stimulates angiogenesis.[3][4] By suppressing VEGF, this compound can inhibit the development of a tumor blood supply, effectively starving the tumor and limiting its growth.

Modulation of Key Signaling Pathways

The diverse anticancer effects of this compound are rooted in its ability to interfere with multiple oncogenic signaling pathways.

  • PI3K/Akt/mTOR Pathway : This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers.[11] this compound significantly inhibits the PI3K/Akt/mTOR pathway by decreasing the phosphorylation levels of key components like Akt and mTOR.[4][5] This inhibition contributes directly to the induction of apoptosis and autophagy.[5]

  • Wnt/β-catenin Pathway : The Wnt pathway is crucial for cancer cell proliferation and migration. This compound has been shown to disrupt this pathway in gastric cancer cells by decreasing the expression of Wnt-2 and β-catenin.[10][12] It also inhibits the translocation of β-catenin to the nucleus, thereby reducing the transcriptional activity of its downstream targets, including c-myc and Survivin.[10][12]

  • MAPK/ERK Pathway : As a key pathway regulating cell proliferation and differentiation, the MAPK/ERK cascade is another target of this compound.[13] Studies have shown that this compound can reduce the expression of ERK1 and ERK2, contributing to its anti-proliferative and anti-angiogenic effects.[4]

  • Notch1 Pathway : In pancreatic cancer, this compound was found to inhibit the Notch1 signaling pathway.[5][14] This pathway is critical for the maintenance of cancer stem cells (CSCs), suggesting that this compound may also be effective in targeting the CSC population, which is often responsible for tumor recurrence and therapy resistance.[5]

Quantitative Data Summary

The cytotoxic and anti-proliferative efficacy of this compound has been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

Cell LineCancer TypeIncubation TimeIC50 (µM)IC50 (µg/mL)Reference
QU-DBLarge Cell Lung Carcinoma48 h47 ± 5.3~17.2[2][15]
A549Lung Adenocarcinoma48 h52 ± 1.97~19.1[2][15]
4T1Murine Breast Cancer24 h84.3 ± 8.530.9 ± 3.1[16][17]
4T1Murine Breast Cancer48 h83.5 ± 7.130.6 ± 2.6[16][17]
MCF-7Human Breast Cancer48 hNot explicitly stated38.2 ± 3.2 (IC50)[16]
MDA-MB-231Human Breast CancerNot Stated20 (IC10), 10 (IC5)~7.3 (IC10), ~3.7 (IC5)[4]
HT29Human Colorectal Cancer72 h101.2 ± 3.837.1 ± 1.4[16][17]
CT26Murine Colorectal Cancer48 h145.2 ± 9.853.2 ± 3.6[16][17]
A172Human Glioblastoma24 h141.6 ± 18.351.9 ± 6.7[16][17]
BxPC3Pancreatic Cancer48 h123.2 ± 7.045.15 ± 2.57[5]
PANC-1Pancreatic Cancer48 h128.6 ± 14.047.13 ± 5.13[5]
Capan-1Pancreatic Cancer48 h140.1 ± 15.451.34 ± 5.66[5]
AGSGastric Cancer48 hNot explicitly stated~10 (IC50)[10]
BGC-823Gastric Cancer48 hNot explicitly stated~20 (IC50)[10]
Note: µg/mL values were converted to µM using the molecular weight of this compound (~366.5 g/mol ) where necessary for comparison.

The induction of apoptosis by this compound is also concentration-dependent.

Cell LineTreatmentApoptotic Cell PopulationReference
QU-DBIC50 (47 µM) for 48h~46.2% (Early + Late Apoptosis)[2]
BxPC340 µg/mL (~109 µM)Increased from 4.87% to 27.35%[5]
PANC-140 µg/mL (~109 µM)Increased from 3.13% to 17.25%[5]

Experimental Protocols

The investigation of this compound's mechanism of action relies on a suite of standard molecular and cellular biology techniques.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding : Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment : Cells are treated with various concentrations of this compound (and a vehicle control, e.g., DMSO) for specific time periods (e.g., 24, 48, 72 hours).[16][17]

  • MTT Addition : MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan precipitate.

  • Solubilization : The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO, isopropanol).

  • Absorbance Reading : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the resulting dose-response curve.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment : Cells are cultured and treated with this compound as described above.

  • Cell Harvesting : Both adherent and floating cells are collected, washed with cold PBS.

  • Staining : Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[2][7] Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.

  • Flow Cytometry : The stained cells are analyzed using a flow cytometer. The data allows for the quantification of different cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction : Following treatment with this compound, cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification : The total protein concentration is determined using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE : Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., Akt, p-Akt, β-catenin, Bax, Caspase-3).[5][6]

  • Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Visualizations

Umbelliprenin_Signaling_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_Wnt Wnt/β-catenin Pathway cluster_MAPK MAPK/ERK Pathway cluster_Apoptosis Apoptosis Induction cluster_Metastasis Metastasis & Angiogenesis cluster_Stemness Cancer Stemness UMB This compound PI3K PI3K UMB->PI3K inhibits Wnt2 Wnt2 UMB->Wnt2 inhibits BetaCatenin BetaCatenin UMB->BetaCatenin inhibits ERK1_2 ERK1/2 UMB->ERK1_2 inhibits Bcl2 Bcl-2 UMB->Bcl2 inhibits Bax Bax UMB->Bax activates Casp8 Caspase-8 UMB->Casp8 activates Notch1 Notch1 Pathway UMB->Notch1 inhibits PathwayNode PathwayNode ProteinNode ProteinNode EffectNode EffectNode StemnessNode StemnessNode Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis inhibits Metastasis Metastasis & Angiogenesis mTOR->Metastasis promotes Wnt2->BetaCatenin Nuclear Translocation TCF_LEF TCF_LEF BetaCatenin->TCF_LEF Activates cMyc_Survivin cMyc_Survivin TCF_LEF->cMyc_Survivin Transcription cMyc_Survivin->Metastasis ERK1_2->Metastasis promotes Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK1_2 Bcl2->Apoptosis inhibits Casp9 Caspase-9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Casp8->Casp3 Casp3->Apoptosis MMP2_9 MMP-2, MMP-9 MMP2_9->Metastasis VEGF VEGF VEGF->Metastasis Stemness CSC Maintenance Notch1->Stemness

Caption: this compound's multi-target mechanism of action in cancer cells.

Apoptosis_Workflow StartEnd StartEnd ProcessStep ProcessStep AnalysisStep AnalysisStep DataOutput DataOutput start Start: Cancer Cell Culture treat Treat cells with this compound (and vehicle control) start->treat incubate Incubate for specified time (e.g., 24h, 48h) treat->incubate harvest Harvest adherent and floating cells incubate->harvest stain Stain with Annexin V-FITC and Propidium Iodide (PI) harvest->stain analyze Analyze via Flow Cytometry stain->analyze quantify Quantify Cell Populations: - Viable (AV-/PI-) - Early Apoptotic (AV+/PI-) - Late Apoptotic (AV+/PI+) analyze->quantify end End: Determine Apoptosis Rate quantify->end Research_Logic cluster_phase2 Phase 2: Mechanistic Elucidation cluster_phase3 Phase 3: Pathway Validation PhaseNode PhaseNode MethodNode MethodNode OutcomeNode OutcomeNode phase1 Phase 1: Screening mtt MTT Assay on various cell lines phase1->mtt phase2 Phase 2: Mechanistic Study phase3 Phase 3: Pathway Analysis ic50 Determine IC50 Values (Cytotoxicity Confirmed) mtt->ic50 annexin Annexin V / PI Staining (Flow Cytometry) apoptosis Quantify Apoptosis & Cell Cycle Arrest annexin->apoptosis cellcycle Cell Cycle Analysis cellcycle->apoptosis western Western Blotting protein Identify Changes in Key Proteins (Bax/Bcl-2, Caspases) western->protein migration Migration / Invasion Assays metastasis Confirm Anti-Metastatic Effects (MMPs, VEGF) migration->metastasis pcr RT-PCR pathway Confirm Inhibition of Signaling Pathways (Akt, Wnt, ERK) pcr->pathway ic50->phase2 apoptosis->phase3 protein->pathway metastasis->phase3

References

Umbelliprenin: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbelliprenin, a naturally occurring sesquiterpene coumarin, has garnered significant scientific interest due to its diverse pharmacological properties. First isolated over five decades ago, this compound is predominantly found in plants belonging to the Apiaceae family, with notable concentrations in various Ferula species.[1] Its potential as a therapeutic agent is underscored by its demonstrated anticancer, anti-inflammatory, antioxidant, and antileishmanial activities.[1][2] This technical guide provides a comprehensive overview of the discovery and isolation of this compound from the Apiaceae family, detailed experimental protocols, and an exploration of its known signaling pathways.

Discovery and Distribution in the Apiaceae Family

This compound is a prominent secondary metabolite in the Apiaceae family, a diverse group of plants that includes common herbs and vegetables such as celery, coriander, and angelica.[1] However, the most significant sources of this compound are plants of the Ferula genus.[1] Various species of Ferula have been identified as rich sources of this compound and other bioactive sesquiterpene coumarins.[3] Research has also identified this compound in other Apiaceae members, including Anethum graveolens (dill), Pimpinella anisum (anise), and Ferulago campestris.

Quantitative Analysis of this compound in Apiaceae Species

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant used, and the extraction methodology. High-performance liquid chromatography (HPLC) is a commonly employed technique for the quantification of this compound in plant extracts. The following table summarizes the reported yields of this compound from different Apiaceae species using various extraction methods and solvents.

Plant SpeciesPlant PartExtraction MethodSolventThis compound Yield (% w/w of extract)Reference
Anethum graveolensSeedsMacerationEthanol1.7 - 2.2[4]
Anethum graveolensSeedsUltrasound-assistedEthanol2.5 - 3.1[4]
Pimpinella anisumSeedsMacerationEthanol7.1 - 8.5[4]
Pimpinella anisumSeedsUltrasound-assistedEthanol9.5 - 11.3[4]
Ferulago campestrisSeedsMacerationEthanol12.1 - 14.4[4]
Ferulago campestrisSeedsUltrasound-assistedEthanol13.5 - 15.2[4]

Experimental Protocols: Extraction, Isolation, and Purification

The isolation of this compound from plant material involves a multi-step process of extraction, fractionation, and purification. The following protocols are based on established methodologies for the isolation of sesquiterpene coumarins from Apiaceae species.

Extraction

Objective: To extract a crude mixture of compounds, including this compound, from the plant material.

Materials:

  • Dried and powdered plant material (e.g., roots or seeds of Ferula species)

  • Soxhlet apparatus or maceration setup

  • Solvents: n-hexane, dichloromethane, chloroform, or ethanol

  • Rotary evaporator

Protocol (Maceration):

  • Weigh the dried and powdered plant material.

  • Place the plant material in a large flask.

  • Add a suitable solvent (e.g., ethanol) in a plant material-to-solvent ratio of 1:10 (w/v).

  • Seal the flask and allow it to stand at room temperature for 48-72 hours with occasional agitation.

  • Filter the mixture to separate the extract from the plant residue.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

Protocol (Soxhlet Extraction):

  • Place the dried and powdered plant material in a thimble.

  • Place the thimble in the main chamber of the Soxhlet extractor.

  • Fill the distilling flask with the chosen solvent (e.g., n-hexane or dichloromethane).

  • Heat the flask. The solvent will vaporize, condense in the condenser, and drip down into the thimble containing the plant material.

  • Allow the extraction to proceed for several hours (typically 6-8 hours) until the solvent in the siphon arm runs clear.

  • Concentrate the extract in the distilling flask using a rotary evaporator.

Isolation and Purification using Column Chromatography

Objective: To separate this compound from other compounds in the crude extract.

Materials:

  • Crude extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Solvents: n-hexane, ethyl acetate (EtOAc), petroleum ether

  • Thin-layer chromatography (TLC) plates (silica gel coated) and developing chamber

  • UV lamp for visualization

Protocol:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane).

    • Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent such as n-hexane or petroleum ether.

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent like ethyl acetate. A common starting gradient could be 100% n-hexane, followed by increasing percentages of ethyl acetate in n-hexane (e.g., 98:2, 95:5, 90:10, etc.).

    • Collect the eluate in fractions.

  • Monitoring:

    • Monitor the separation process by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., petroleum ether/EtOAc, 2:1 v/v).

    • Visualize the spots under a UV lamp. This compound, being a coumarin, will be UV active.

  • Fraction Pooling and Concentration:

    • Combine the fractions that contain pure this compound, as determined by TLC analysis.

    • Concentrate the pooled fractions using a rotary evaporator to obtain the isolated this compound.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.

Apoptosis Induction Pathway

This compound has been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of both the intrinsic and extrinsic pathways. It upregulates the expression of pro-apoptotic proteins such as Bax and downregulates the anti-apoptotic protein Bcl-2. This leads to the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3), ultimately resulting in cell death.

Apoptosis_Pathway This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax + Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 - Caspase8 Caspase-8 (Initiator) This compound->Caspase8 + Caspase9 Caspase-9 (Initiator) Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Akt_mTOR_Pathway This compound This compound Akt Akt This compound->Akt - (Inhibits phosphorylation) mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

References

In Vitro Cytotoxicity of Umbelliprenin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Anti-Tumor Potential of a Natural Sesquiterpene Coumarin

Umbelliprenin, a naturally occurring sesquiterpene coumarin found in plants of the Ferula genus, has emerged as a compound of significant interest in oncology research.[1] Extensive in vitro studies have demonstrated its cytotoxic and anti-proliferative effects against a diverse range of tumor cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's in vitro cytotoxicity, offering researchers, scientists, and drug development professionals a detailed resource on its anti-cancer activities, experimental protocols, and underlying molecular mechanisms.

Quantitative Analysis of Cytotoxicity

The cytotoxic efficacy of this compound has been quantified across numerous cancer cell lines, primarily through the determination of the half-maximal inhibitory concentration (IC50). These values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are pivotal for comparative analysis of its potency. The data presented below summarizes the IC50 values of this compound against various human and murine cancer cell lines, as determined by the MTT assay at different time intervals.

Cell LineCancer TypeOrganismIncubation Time (h)IC50 (µM)IC50 (µg/mL)Reference(s)
QU-DBLarge Cell Lung CancerHumanNot Specified47 ± 5.3-[2][3]
A549Lung AdenocarcinomaHumanNot Specified52 ± 1.97-[2][3]
SW48Invasive Colon CancerHuman24117-[4][5]
SW48Invasive Colon CancerHuman4877-[4][5]
SW48Invasive Colon CancerHuman7269-[4][5]
AGSGastric CancerHumanNot Specified11.74-[1]
BGC-823Gastric CancerHumanNot Specified24.62-[1]
HT29Colorectal CarcinomaHuman72-37.1 ± 1.4[6][7]
CT26Colorectal CarcinomaMouse48-53.2 ± 3.6[6][7]
MCF-7Breast AdenocarcinomaHumanNot Specified--[6]
4T1Mammary CarcinomaMouse24-30.9 ± 3.1[6][7]
4T1Mammary CarcinomaMouse48-30.6 ± 2.6[6][7]
4T1Mammary CarcinomaMouse72-62.2 ± 4.8[6][7]
A172GlioblastomaHuman24-51.9 ± 6.7[6][7]
GL26GliomaMouseNot Specified--[6]
Normal Cells
GES-1Normal Gastric EpithelialHumanNot Specified97.55-[1]
PBMNCsPeripheral Blood Mononuclear CellsHuman & MouseNot Specified-713.5 - 6651[6][7]
BMDSCsBone Marrow-Derived Stem CellsHuman & Mouse24-204.4 - 254.7[6][7]
BMDSCsBone Marrow-Derived Stem CellsHuman & Mouse72-120.4 - 159.0[6][7]

Note: Conversion between µM and µg/mL requires the molecular weight of this compound (C24H30O3), which is approximately 366.5 g/mol .

Core Experimental Protocols

The investigation of this compound's cytotoxic effects relies on a set of standardized in vitro assays. Below are detailed methodologies for the most commonly employed experiments.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[8]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 3, 6, 12, 25, 50, 100, and 200 µg/mL) dissolved in a suitable solvent like DMSO.[6] A vehicle control (DMSO) should be included.

  • Incubation: Incubate the treated cells for specific time intervals (e.g., 24, 48, and 72 hours) at 37°C.[6]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using software such as GraphPad Prism.[6][7]

G cluster_workflow Experimental Workflow: MTT Assay Cell Seeding Cell Seeding Treatment Treatment Cell Seeding->Treatment 24h Incubation Incubation Incubation Treatment->Incubation Drug Exposure MTT Addition MTT Addition Incubation->MTT Addition 24/48/72h Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 4h Incubation Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation G cluster_akt_pathway This compound's Effect on the Akt/mTOR Pathway This compound This compound Akt Akt This compound->Akt inhibits phosphorylation mTOR mTOR Akt->mTOR inhibits phosphorylation Apoptosis Apoptosis Akt->Apoptosis inhibits Autophagy Autophagy mTOR->Autophagy G cluster_notch_pathway This compound's Effect on the Notch1 Pathway This compound This compound Notch1 Signaling Notch1 Signaling This compound->Notch1 Signaling inhibits Cancer Stemness Cancer Stemness (Oct4, Nanog, Sox2) Notch1 Signaling->Cancer Stemness

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Anti-inflammatory and Antioxidant Properties of Umbelliprenin

Abstract

This compound, a naturally occurring sesquiterpene coumarin found predominantly in plants of the Ferula genus, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the anti-inflammatory and antioxidant properties of this compound, synthesizing data from numerous in vitro and in vivo studies. We present quantitative data in structured tables, detail key experimental protocols, and visualize the molecular mechanisms and signaling pathways through which this compound exerts its effects. This document aims to serve as a critical resource for researchers exploring the therapeutic potential of this compound in diseases underpinned by inflammation and oxidative stress.

Anti-inflammatory Properties of this compound

This compound demonstrates significant anti-inflammatory activity through a multi-faceted approach, including the modulation of immune cell responses, inhibition of pro-inflammatory enzymes, and interference with key inflammatory signaling cascades.

Modulation of Immune Cell Responses and Cytokine Production

This compound has been shown to modulate the function of key immune cells, such as macrophages and lymphocytes, thereby altering the cytokine environment from a pro-inflammatory to an anti-inflammatory state.

  • Macrophage Activity: In lipopolysaccharide (LPS)-stimulated macrophages, this compound suppresses the production of key inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[3][4] This is achieved by downregulating the expression of the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4] Furthermore, this compound can influence macrophage polarization, a critical process in inflammation and immunity. Studies show it increases the M1/M2 macrophage ratio, enhancing the pro-inflammatory and anti-tumor M1 phenotype while decreasing the anti-inflammatory M2 phenotype's production of IL-10 and increasing the M1's production of IL-12 and NO.[5][6][7]

  • T-Helper Cell Differentiation: this compound influences the balance between T-helper 1 (Th1) and T-helper 2 (Th2) cells. In vitro studies on splenocytes show that this compound reduces the secretion of the Th1 cytokine interferon-gamma (IFN-γ) while simultaneously increasing the Th2 cytokine interleukin-4 (IL-4).[3][4] In vivo studies in C57/BL6 mice confirm this immunomodulatory effect, showing that this compound administration leads to a lower IFN-γ/IL-4 ratio, suggesting a predominance of the Th2 response.[1][8] It also significantly increases the secretion of the key anti-inflammatory cytokine IL-10 in splenocyte cultures.[1][8]

Inhibition of Pro-inflammatory Enzymes and Pathways

A primary mechanism for this compound's anti-inflammatory effect is its ability to directly inhibit enzymes that synthesize inflammatory mediators and to suppress the signaling pathways that lead to their production.

  • Lipoxygenase (LOX) Inhibition: this compound is a potent inhibitor of soybean lipoxygenase, an enzyme structurally and functionally related to human 5-lipoxygenase, which is involved in the synthesis of leukotrienes.[9][10]

  • Inhibition of Signaling Pathways: this compound has been shown to suppress several critical signaling pathways involved in inflammation. It can inhibit the PI3K/AKT/mTOR and MAPK/ERK signaling cascades, which are often activated by growth factors and pro-inflammatory stimuli.[11][12] The suppression of these upstream pathways can lead to reduced activation of downstream transcription factors like Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[13][14]

In Vivo Anti-inflammatory Effects

The in vitro activities of this compound translate to significant anti-inflammatory effects in animal models. In the widely-used carrageenan-induced rat paw edema model, a test for acute inflammation, this compound demonstrated a notable reduction in swelling.[9][10]

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the key quantitative findings from studies on this compound's anti-inflammatory effects.

Table 1: In Vivo Anti-inflammatory Activity

Experimental Model Compound Result Reference

| Carrageenan-induced rat paw edema | this compound | 39% inhibition of edema |[9][10] |

Table 2: In Vitro Enzyme Inhibition

Enzyme Target Compound Result (IC₅₀) Reference

| Soybean Lipoxygenase | this compound | 0.0725 µM |[9][10] |

Table 3: Effects on Macrophage Mediator Production and Polarization

Cell Model Stimulation Effect of this compound Reference
Mouse Peritoneal Macrophages LPS/IFN-γ Suppressed NO and PGE₂ production; Reduced iNOS and COX-2 expression [3][4]

| THP-1 Macrophages | Co-culture with AGS cells | Increased M1/M2 ratio; Decreased IL-10 (M1 & M2 cells); Increased IL-12 (M1 cells); Increased NO (M1 cells) |[5][6][7] |

Table 4: Effects on Splenocyte Cytokine Production

Cell Model Stimulation Effect of this compound Reference
Mouse Splenocytes Phytohaemagglutinin (PHA) Reduced proliferation; Suppressed IFN-γ secretion; Stimulated IL-4 secretion [3][4]

| C57/BL6 Mouse Splenocytes (ex vivo) | Concanavalin A (Con A) | Significantly increased IL-10 secretion |[1][8] |

Visualization of Anti-inflammatory Mechanisms

The following diagrams illustrate the key molecular pathways influenced by this compound.

LPS LPS/IFN-γ Macrophage Macrophage LPS->Macrophage Stimulates iNOS_COX2 ↑ iNOS & COX-2 Expression Macrophage->iNOS_COX2 NO_PGE2 ↑ NO & PGE₂ Production iNOS_COX2->NO_PGE2 Inflammation Inflammation NO_PGE2->Inflammation UMB This compound UMB->iNOS_COX2 Inhibits

Caption: this compound inhibits inflammatory mediator production in macrophages.

Splenocytes Splenocytes Th1 Th1 Response (IFN-γ) Splenocytes->Th1 Th2 Th2 Response (IL-4, IL-10) Splenocytes->Th2 Balance Shift in Th1/Th2 Balance UMB This compound UMB->Th1 Suppresses UMB->Th2 Promotes

Caption: this compound modulates the Th1/Th2 immune response balance.

cluster_pathways Inflammatory Signaling Stimuli Inflammatory Stimuli (e.g., EGF, TNF-α) PI3K PI3K/AKT Pathway Stimuli->PI3K MAPK MAPK (ERK) Pathway Stimuli->MAPK NFkB NF-κB Activation PI3K->NFkB MAPK->NFkB Genes Pro-inflammatory Gene Expression NFkB->Genes UMB This compound UMB->PI3K Inhibits UMB->MAPK Inhibits

Caption: this compound suppresses key pro-inflammatory signaling pathways.

Antioxidant Properties of this compound

The role of this compound as a direct antioxidant is not well-established, with some studies reporting a lack of significant activity in standard chemical assays. However, emerging evidence suggests it may act as an indirect antioxidant by modulating cellular antioxidant defense systems.

Direct vs. Indirect Antioxidant Activity
  • Direct Scavenging: Studies utilizing the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) free radical scavenging assay and lipid peroxidation inhibition assays found that this compound did not exhibit significant direct antioxidant activity.[9][10]

  • Indirect Antioxidant Effects: Despite low direct scavenging activity, this compound is often cited for its antioxidant properties, which may be attributable to indirect mechanisms.[2][6][15] One of the most critical cellular defense mechanisms against oxidative stress is the Keap1-Nrf2 signaling pathway.[16][17] Coumarins, as a class of compounds, are known to modulate this pathway.[16][18][19] Activation of the transcription factor Nrf2 leads to the expression of a suite of antioxidant and detoxification enzymes, enhancing cellular resilience to oxidative stress. While direct studies linking this compound to Nrf2 activation are still needed, it represents a plausible mechanism for its observed protective effects in contexts of oxidative stress.

Quantitative Data on Antioxidant Activity

Table 5: In Vitro Direct Antioxidant Activity

Assay Compound Result Reference
DPPH free radical scavenging This compound No significant activity [9][10]

| Inhibition of lipid peroxidation | this compound | No significant activity |[9][10] |

Visualization of Antioxidant Mechanism

This diagram illustrates the Keap1-Nrf2 pathway, a potential target for the indirect antioxidant effects of coumarins like this compound.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_c Nrf2 Keap1->Nrf2_c Binds & Sequesters Degradation Proteasomal Degradation Nrf2_c->Degradation Targets for Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocates ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Genes Expression of Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Genes Stress Oxidative Stress or Activators (e.g., this compound) Stress->Keap1 Inactivates

References

Umbelliprenin: A Technical Guide to its Role in Modulating Core Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This document provides an in-depth technical overview of umbelliprenin, a naturally occurring sesquiterpene coumarin, and its significant role in the modulation of critical cellular signaling pathways. It details the molecular mechanisms through which this compound exerts its diverse pharmacological effects, including its anticancer, anti-inflammatory, and immunomodulatory activities. This guide is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the pathways and workflows involved.

Introduction to this compound

This compound is a natural compound belonging to the class of sesquiterpene coumarins, predominantly isolated from various Ferula species.[1][2][3] It has garnered considerable attention within the scientific community for its wide range of biological activities.[1][3] Structurally, its lipophilic nature, conferred by a farnesyl chain, facilitates its passage across cell membranes, enhancing its biological availability and interaction with intracellular targets.[4] Research has demonstrated that this compound's therapeutic potential stems from its ability to interact with and modulate multiple signaling cascades that are often dysregulated in diseases like cancer and chronic inflammatory conditions.[1][4] This document will explore its impact on key pathways including apoptosis, PI3K/Akt/mTOR, MAPK/ERK, and NF-κB, providing a foundational understanding for further research and drug development.

Modulation of Key Signaling Pathways

This compound exerts its biological effects by targeting several core signaling cascades integral to cell survival, proliferation, inflammation, and apoptosis.

Apoptosis Induction: The Intrinsic and Extrinsic Pathways

This compound is a potent inducer of apoptosis in various cancer cell lines.[5][6] It uniquely activates both the extrinsic (receptor-mediated) and intrinsic (mitochondrial) pathways of programmed cell death.

  • Extrinsic Pathway: this compound treatment leads to the activation of caspase-8, a key initiator caspase in the death receptor pathway.[2][5]

  • Intrinsic Pathway: The compound triggers the intrinsic pathway through the activation of caspase-9 and the modulation of the Bcl-2 family of proteins.[5] Specifically, it has been shown to inhibit the anti-apoptotic protein Bcl-2, thereby promoting the release of cytochrome c from the mitochondria and subsequent apoptosome formation.[5] The activation of both initiator caspases (caspase-8 and -9) converges on the executioner caspase, caspase-3, leading to the final stages of apoptosis.[5]

G This compound's Dual-Action Apoptosis Induction cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Bcl2 Bcl-2 Bcl2->Mitochondria Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->Caspase8 This compound->Bcl2

This compound's mechanism for inducing apoptosis.
Inhibition of Pro-Survival PI3K/Akt/mTOR and MAPK/ERK Pathways

The PI3K/Akt/mTOR and MAPK/ERK pathways are critical for cell growth, proliferation, and survival; their over-activation is a hallmark of many cancers.[7][8] this compound has been shown to significantly inhibit these interconnected signaling cascades.[9][10]

In breast cancer cell lines such as MDA-MB-231 and SKBR-3, this compound downregulates the expression of key components including PI3K, Akt, mTOR, ERK1, and ERK2.[9][11] This inhibition has profound downstream effects, notably reducing the levels of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), two critical proteins involved in angiogenesis and metastasis.[9] By suppressing these pathways, this compound effectively curtails tumor growth, angiogenesis, and the potential for metastasis.[1][9] In pancreatic cancer, this compound's inhibition of the Akt/mTOR pathway is also linked to the induction of autophagy alongside apoptosis.[12][13]

G This compound's Inhibition of Pro-Survival Pathways cluster_membrane cluster_cytoplasm cluster_nucleus EGFR Growth Factor Receptor (EGFR) PI3K PI3K EGFR->PI3K ERK ERK1/2 EGFR->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR HIF1a HIF-1α ERK->HIF1a mTOR->HIF1a Proliferation Proliferation mTOR->Proliferation Angiogenesis Angiogenesis HIF1a->Angiogenesis Metastasis Metastasis HIF1a->Metastasis This compound This compound This compound->PI3K This compound->Akt This compound->ERK This compound->mTOR

Inhibition of PI3K/Akt and MAPK/ERK pathways.
Modulation of the NF-κB Inflammatory Pathway

Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates inflammatory responses.[14] Its constitutive activation is linked to various chronic inflammatory diseases and cancers.[14] this compound demonstrates significant anti-inflammatory activity by modulating the NF-κB pathway.[1][4][15] It has been shown to down-regulate NF-κB, which in turn suppresses the expression of other pro-inflammatory and oncogenic markers such as VCAM-1, MMP-9, MMP-2, COX-2, and VEGF.[1] This inhibition of NF-κB signaling is a key mechanism behind this compound's anti-inflammatory, anti-angiogenic, and anti-metastatic properties.[1][16]

Immunomodulatory Effects

Beyond direct anti-inflammatory action, this compound also exhibits immunomodulatory properties by influencing cytokine production. In vivo studies have shown that it can increase the secretion of both IFN-γ (a Th1 cytokine) and IL-4 (a Th2 cytokine) in sera, while also boosting the production of the anti-inflammatory cytokine IL-10 in splenocyte cultures.[3] This suggests that this compound can induce anti-inflammatory responses by promoting a Th2-dominant environment and fostering regulatory T-cell activity.[3] However, it has also been noted to reduce TNF-α levels, a potent pro-inflammatory cytokine, further highlighting its complex role in tempering inflammation.[17][18]

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of this compound have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 ValueIncubation TimeCitation
QU-DBLarge Cell Lung Carcinoma47 ± 5.3 µM48h[19][20]
A549Lung Adenocarcinoma52 ± 1.97 µM48h[19][20]
MDA-MB-231Breast CancerIC10 = 20 µM; IC5 = 10 µMNot Specified[9][11]
SKBR-3Breast Cancer103.9 µMNot Specified
4T1Murine Breast Cancer30.9 ± 3.1 µg/mL24h[21][22]
4T1Murine Breast Cancer30.6 ± 2.6 µg/mL48h[21][22]
MCF-7Breast Cancer30–75 µMNot Specified[1]
HT29Colorectal Cancer37.1 ± 1.4 µg/mL72h[21][22]
CT26Murine Colon Carcinoma53.2 ± 3.6 µg/mL48h[21][22]
A172Glioblastoma51.9 ± 6.7 µg/mL24h[21][22]

Experimental Protocols

The following section details the standard methodologies used to investigate the effects of this compound on signaling pathways.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay is used to measure the cytotoxic or anti-proliferative effects of this compound on cancer cell lines and to determine IC50 values.[20]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specified density (e.g., 1 x 10^5 cells/well) and cultured in a suitable medium (e.g., RPMI-1640 with 10% FBS).[23] Plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[22]

  • Treatment: Cells are treated with various concentrations of this compound (e.g., 3 to 200 µg/mL), typically dissolved in a solvent like DMSO. Control wells receive the vehicle (DMSO) alone.[22]

  • Incubation: The plates are incubated for specific time periods (e.g., 24, 48, or 72 hours).[22]

  • MTT Addition: After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.[24]

  • Crystal Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[24]

  • Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 545 nm).[24] Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based method quantifies the rate of apoptosis induced by this compound.[19]

  • Cell Treatment: Cells are cultured and treated with this compound at a desired concentration (e.g., the IC50 value) for a specified time (e.g., 48 hours).[19]

  • Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that enters necrotic or late apoptotic cells with compromised membranes) are added to the cell suspension.[20]

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[19]

Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify specific proteins to confirm this compound's effect on signaling pathway components.[5]

  • Protein Extraction: Following treatment with this compound, cells are lysed using a suitable lysis buffer containing protease inhibitors to extract total cellular proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-p-Akt, anti-Bcl-2).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.

Gene Expression Analysis (Quantitative PCR - qPCR)

qPCR is employed to measure changes in mRNA expression levels of target genes within signaling pathways affected by this compound.[11]

  • RNA Extraction: Total RNA is isolated from this compound-treated and control cells using an appropriate RNA extraction kit.

  • cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction: The qPCR reaction is set up using the cDNA as a template, specific primers for the target genes (e.g., PI3K, AKT, VEGF), and a fluorescent dye (e.g., SYBR Green).

  • Amplification and Detection: The reaction is run in a real-time PCR machine, which amplifies the DNA and monitors the fluorescence signal in real-time.

  • Data Analysis: The expression level of the target genes is normalized to a housekeeping gene (e.g., GAPDH or β-actin) and the relative change in expression is calculated using the ΔΔCt method.

G General Experimental Workflow for this compound Analysis cluster_invitro In Vitro Analysis cluster_assays Downstream Assays cluster_results Data Interpretation start Cell Culture (e.g., MDA-MB-231, Jurkat) treat Treatment with This compound (Varying Doses/Times) start->treat mtt Cell Viability (MTT Assay) treat->mtt flow Apoptosis Analysis (Annexin V/PI) treat->flow wb Protein Expression (Western Blot) treat->wb qpcr Gene Expression (qPCR) treat->qpcr ic50 Determine IC50 mtt->ic50 apoptosis_rate Quantify Apoptosis flow->apoptosis_rate protein_change Analyze Protein Level Changes wb->protein_change gene_change Analyze mRNA Level Changes qpcr->gene_change conclusion Elucidate Mechanism of Action ic50->conclusion apoptosis_rate->conclusion protein_change->conclusion gene_change->conclusion

Workflow for in vitro analysis of this compound.

Conclusion and Future Perspectives

This compound is a multifaceted natural compound that modulates a nexus of interconnected signaling pathways crucial for cell fate and function. Its ability to concurrently induce apoptosis, inhibit critical pro-survival and pro-angiogenic pathways like PI3K/Akt/mTOR and MAPK/ERK, and suppress inflammatory responses via NF-κB modulation underscores its significant therapeutic potential.[1][4] The quantitative data and established experimental protocols summarized herein provide a solid foundation for researchers and drug developers.

Future research should focus on elucidating the direct molecular targets of this compound to fully understand its mechanism of action. Further in vivo studies are necessary to validate its efficacy and safety profile in more complex biological systems.[3][25] Additionally, exploring synergistic combinations of this compound with existing chemotherapeutic agents could pave the way for novel, more effective treatment strategies with potentially lower side effects, particularly in the fields of oncology and inflammatory diseases.

References

Exploring the ethnobotanical uses of plants containing Umbelliprenin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Ethnobotanical Uses of Plants Containing Umbelliprenin

Executive Summary

This compound, a naturally occurring sesquiterpene coumarin, is gaining significant attention within the scientific community for its diverse and potent pharmacological activities.[1] Found predominantly in plants from the Apiaceae (Umbelliferae) and Rutaceae families, this compound has a rich history of use in traditional medicine.[2][3] This technical guide provides a comprehensive overview of the ethnobotanical applications of this compound-containing plants, delves into its molecular mechanisms of action, presents quantitative pharmacological data, and outlines key experimental protocols for its study. The guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this promising natural product.

Introduction to this compound and Its Botanical Sources

This compound (C₂₄H₃₀O₃) is a sesquiterpene coumarin, a type of prenylated coumarin characterized by a C15 farnesyl chain attached to a 7-hydroxycoumarin (umbelliferone) core.[4] This lipophilic structure is thought to enhance its bioavailability and interaction with cellular membranes.[5]

The primary botanical sources of this compound belong to the Apiaceae family, particularly within the following genera:

  • Ferula : This is the most significant source of this compound.[1] Species like Ferula assa-foetida, F. szowitsiana, and F. sinkiangensis are well-documented producers of this compound.[6][7] The oleo-gum-resins from Ferula species, often known as "asafoetida," are rich in sesquiterpene coumarins.[6]

  • Dorema : Species such as Dorema ammoniacum (source of "gum ammoniac") are traditionally used and contain a variety of bioactive compounds, including coumarins.[8][9]

  • Pimpinella : Certain Pimpinella species, like Pimpinella anisum (anise), have been found to contain this compound.[10]

  • Ferulago : This genus is also known to produce coumarins and is related to Ferula.[11]

In addition to the Apiaceae family, this compound has been identified in some members of the Rutaceae family and in edible plants like celery, coriander, and lemon.[2]

Ethnobotanical Uses of this compound-Containing Plants

The traditional uses of plants rich in this compound often correlate with the compound's known biological activities.

  • Anti-inflammatory and Analgesic: The oleo-gum-resins of Ferula and Dorema species have been extensively used in traditional Iranian, Indian, and Unani medicine to treat inflammatory conditions, pain, and wounds.[6][9] Dorema ammoniacum resin is traditionally applied for chronic bronchitis, asthma, and catarrh.[9] This aligns with this compound's demonstrated anti-inflammatory and immunomodulatory properties.[7]

  • Gastrointestinal and Antispasmodic: Ferula species are used in folk medicine as antispasmodics and to alleviate flatulence and other gut issues.[6][12] The relaxant effect of this compound on smooth muscle may contribute to this application.[1]

  • Antimicrobial and Antiseptic: The resins of these plants are traditionally used to heal infected wounds and abscesses in both humans and livestock.[9] This is supported by modern findings on the antibacterial activities of this compound.[1]

  • Nervous System Disorders: Some Ferula species are used as remedies for nervous system diseases and as anticonvulsants.[6][8]

  • Food and Flavoring: Beyond medicinal uses, several of these plants, such as anise (Pimpinella anisum) and asafoetida (Ferula assa-foetida), are widely used as spices and flavoring agents.[6][13]

Pharmacological Properties and Molecular Mechanisms

Modern pharmacological studies have begun to elucidate the scientific basis for the traditional uses of this compound-containing plants.

Anti-Cancer Activity

This compound exhibits significant cytotoxic and anti-proliferative effects against a range of cancer cell lines.[5][14] Its anticancer actions are multifactorial, involving the modulation of several key signaling pathways.[5]

  • Induction of Apoptosis: this compound triggers both the intrinsic (mitochondrial) and extrinsic pathways of apoptosis.[4][5]

  • Cell Cycle Arrest: It can cause cell cycle inhibition at the G0/G1 phase.[5]

  • Inhibition of Angiogenesis and Metastasis: this compound has been shown to downregulate key signaling pathways involved in the formation of new blood vessels (angiogenesis) and cancer cell migration.[15][16] This includes the PI3K/Akt/ERK and Wnt signaling pathways.[5][16] It reduces the expression of crucial factors like Vascular Endothelial Growth Factor (VEGF), Matrix Metalloproteinase-2 (MMP-2), and MMP-9.[15]

Below is a diagram illustrating the inhibitory effect of this compound on the PI3K/Akt/ERK signaling pathway, which is often hyperactivated in cancer.

// Pathway connections EGF -> EGFR [arrowhead=normal, color="#34A853"]; EGFR -> PI3K [arrowhead=normal, color="#34A853"]; PI3K -> Akt [arrowhead=normal, color="#34A853"]; Akt -> mTOR [arrowhead=normal, color="#34A853"]; Akt -> ERK [arrowhead=normal, color="#34A853"]; mTOR -> HIF1a [arrowhead=normal, color="#34A853"]; ERK -> HIF1a [arrowhead=normal, color="#34A853"]; HIF1a -> VEGF [arrowhead=normal, color="#34A853"];

// this compound inhibition this compound -> PI3K; this compound -> Akt; this compound -> ERK;

{rank=same; this compound;} }

Caption: this compound's inhibition of the PI3K/Akt/ERK pathway.

Anti-inflammatory and Immunomodulatory Effects

This compound demonstrates potent anti-inflammatory and immunomodulatory activities.[1][7]

  • Inhibition of Inflammatory Mediators: It significantly suppresses the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7] It is also a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme that produces pro-inflammatory leukotrienes.[17]

  • Cytokine Modulation: this compound can modulate the immune response by influencing cytokine production. It has been shown to suppress the pro-inflammatory Th1 cytokine IFN-γ while inducing the anti-inflammatory Th2 cytokine IL-4 and the regulatory cytokine IL-10.[1][7] This suggests it can shift the immune response towards an anti-inflammatory and regulatory phenotype.[1] In other contexts, particularly in cancer models, it can increase pro-inflammatory cytokines like IFN-γ and TNF-α, which helps activate an anti-tumor immune response.[15]

The diagram below illustrates the dual immunomodulatory role of this compound.

Umbelliprenin_Immunomodulation This compound This compound Th1 Th1 This compound->Th1 Th2 Th2 This compound->Th2 ImmuneCells ImmuneCells This compound->ImmuneCells

Caption: Context-dependent immunomodulation by this compound.

Other Pharmacological Activities
  • Antioxidant: this compound has shown antioxidant properties, which may contribute to its anti-inflammatory and chemopreventive effects.[1][17]

  • Antibacterial and Antileishmanial: The compound exhibits activity against various bacteria and has been investigated for its potential against Leishmania major.[1][2]

Quantitative Pharmacological Data

The following tables summarize key quantitative data on the biological activities of this compound from various studies.

Table 1: Cytotoxic Activity (IC₅₀) of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Exposure Time (h)Reference
QU-DBLarge Cell Lung Cancer47 ± 5.372[14]
A549Lung Adenocarcinoma52 ± 1.9772[14]
HT29Human Colon Cancer36.4 ± 1.624[5]
CT26Mouse Colon Cancer51.4 ± 2.924[5]
MDA-MB-231Breast Cancer~20 (IC₁₀)Not specified[16]
SKBR-3Breast Cancer103.948
M4BeuMelanoma12.3Not specified[18]
HT-1080Fibrosarcoma136Not specified[18]

Table 2: Anti-inflammatory and Enzyme Inhibitory Activity of this compound

ActivityModel / TargetMetricResultReference
Anti-inflammatoryCarrageenan-induced paw edema (rat)% Inhibition39%[17]
Enzyme InhibitionSoybean 5-Lipoxygenase (5-LOX)IC₅₀0.0725 µM[17]
NO ProductionLPS-stimulated macrophagesInhibitionSignificant[7]
PGE₂ ProductionLPS-stimulated macrophagesInhibitionSignificant[7]

Key Experimental Protocols

This section provides an overview of common methodologies used to investigate the biological activities of this compound.

Extraction and Isolation of this compound

A general workflow for obtaining pure this compound from plant material is outlined below.

Extraction_Workflow Start Plant Material (e.g., Ferula roots) Drying Drying and Grinding Start->Drying Extraction Maceration or Soxhlet Extraction (e.g., with n-hexane or acetone) Drying->Extraction Filtration Filtration and Concentration (Rotary Evaporation) Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Chromatography Column Chromatography (Silica Gel) CrudeExtract->Chromatography Elution Gradient Elution (e.g., n-hexane:ethyl acetate) Chromatography->Elution Fractions Fraction Collection and TLC Analysis Elution->Fractions Purification Recrystallization or Preparative HPLC Fractions->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General workflow for this compound extraction and isolation.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is widely used to determine the effect of a compound on cell proliferation and to calculate the IC₅₀ value.

  • Cell Seeding: Plate cancer cells (e.g., A549, MDA-MB-231) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100-200 µL of the this compound-containing medium to the respective wells. Include a solvent control (e.g., 0.5% DMSO) and an untreated control.

  • Incubation: Incubate the plates for specific time intervals (e.g., 24, 48, 72 hours).[14]

  • MTT Addition: Add 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; ~5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC₅₀ value.

Protein Expression Analysis (Western Blot)

Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, Akt, ERK) following treatment with this compound.[7]

  • Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-VEGF, anti-Akt) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Detect the resulting signal using an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the target protein expression to the loading control.

Cytokine Level Determination (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of cytokines (e.g., IFN-γ, IL-4, IL-10) in biological samples like cell culture supernatants or serum from treated animals.[1][15]

  • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Blocking: Wash the plate and block any remaining non-specific binding sites with a blocking buffer.

  • Sample Addition: Add standards (known concentrations of the cytokine) and samples (e.g., serum from this compound-treated mice) to the wells and incubate.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the target cytokine.

  • Enzyme Conjugate: Wash again and add an enzyme-linked conjugate (e.g., streptavidin-HRP).

  • Substrate Addition: After a final wash, add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.

  • Reaction Stop and Reading: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at the appropriate wavelength.

  • Quantification: Generate a standard curve from the absorbance values of the standards and use it to calculate the concentration of the cytokine in the samples.

Conclusion and Future Perspectives

The ethnobotanical history of plants containing this compound provides a strong foundation for their investigation as sources of modern therapeutic agents. The compound's multifaceted pharmacological profile, particularly its potent anti-cancer and anti-inflammatory activities, makes it a highly promising lead for drug development.[5][17] The well-defined mechanisms of action, involving the modulation of critical signaling pathways like PI3K/Akt and NF-κB, offer clear targets for further research.

Future work should focus on preclinical and clinical studies to validate the in vitro and in vivo findings.[7] Optimizing drug delivery systems, for instance through nanoformulations, could enhance the bioavailability and therapeutic efficacy of this compound. Furthermore, exploring synergistic combinations with existing chemotherapeutic or anti-inflammatory drugs may open new avenues for treatment. The rich ethnobotanical legacy of these plants, combined with rigorous scientific validation, paves the way for this compound to transition from a traditional remedy to a clinically relevant pharmaceutical.

References

Umbelliprenin as a potential cancer chemopreventive agent

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Umbelliprenin, a naturally occurring sesquiterpene coumarin found in various plants of the Ferula genus, has emerged as a promising candidate for cancer chemoprevention.[1][2] Extensive preclinical studies have demonstrated its potent anti-tumor activities across a spectrum of cancer types through the modulation of multiple signaling pathways, induction of apoptosis, and inhibition of tumor growth and metastasis.[3][4] This technical guide provides an in-depth overview of the current research on this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies employed in its investigation.

Quantitative Efficacy of this compound

The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous studies. The following tables summarize the key findings, including IC50 values against various cancer cell lines and the outcomes of in vivo studies.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)Reference
AGSGastric Cancer11.7424[5]
BGC-823Gastric Cancer24.6224[5]
GES-1Normal Gastric Epithelium97.5524[5]
QU-DBLarge Cell Lung Cancer47 ± 5.3Not Specified[6]
A549Lung Adenocarcinoma52 ± 1.97Not Specified[6]
CT26Colorectal Cancer>50 µg/mL (approx. >136 µM)48[7]
L929Murine Fibroblast> CT2648[7]
4T1Mouse Mammary Carcinoma30.9 ± 3.1 µg/mL (approx. 84.4 µM)24[8]
4T1 (Nanoliposomal)Mouse Mammary Carcinoma5.8 µg/mL (approx. 15.8 µM)24[9]
HT29Colon Cancer37.1 ± 1.4 µg/mL (approx. 101.3 µM)72[8]
A172Glioblastoma51.9 ± 6.7 µg/mL (approx. 141.7 µM)24[8]
MDA-MB-231Breast CancerIC10: 20 µMNot Specified[10]
Jurkat T-CLLLeukemiaLC50 at 50 µM16[11]
Raji B-CLLLeukemiaMore susceptible than normal PBMCsNot Specified[11]
SW48Invasive Colon Cancer7748[12][13]
SW1116Noninvasive Colon CancerCytotoxic only at 100 & 200 µMNot Specified[12]
Fibrosarcoma-Wehi 164Fibrosarcoma51 µg/mL (approx. 139 µM)Not Specified[3]

Table 2: In Vivo Efficacy of this compound

Cancer ModelAnimal ModelTreatment RegimenKey FindingsReference
Mouse Skin PapillomaMiceTopical application with peroxynitrite/TPADelayed papilloma formation; reduced tumor number by 45% after 20 weeks.[14]
Colorectal Cancer (CT26)MiceIntradermal injectionSignificant reduction in tumor size, angiogenesis, and proliferation markers (Ki-67, VEGF, MMP2, MMP9).[7] Increased E-cadherin expression.[7] Reduced metastasis to lung and liver.[7][15]
Breast Cancer (4T1)Balb/c MiceNot SpecifiedSignificantly reduced tumor growth and volume.[3] Anti-angiogenic and anti-metastatic effects.[3] Down-regulation of VCAM-1, MMP-9, MMP-2, NF-ĸB, CD31, COX-2, and VEGF.[3]
Lung CancerRats2.5 mg/200 µL intraperitoneally on alternate daysIncreased cytotoxicity in lung cancer cells with no adverse effects on normal spleen cells.[3][3]
Pancreatic Cancer (BxPC3)Xenograft MiceNot SpecifiedInhibited pancreatic cancer tumor growth.[16]

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by targeting multiple key signaling pathways involved in cell proliferation, survival, and metastasis.

Apoptosis Induction

This compound has been shown to induce apoptosis through both the intrinsic and extrinsic pathways. In Jurkat T-CLL cells, it activates caspase-8 (extrinsic) and caspase-9 (intrinsic), leading to downstream activation of caspase-3.[17] Furthermore, it modulates the Bcl-2 family of proteins, with an initial increase in Bcl-2 levels followed by a reduction.[17]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Umbelliprenin_ext This compound Caspase8 Caspase-8 Umbelliprenin_ext->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Umbelliprenin_int This compound Bcl2 Bcl-2 Umbelliprenin_int->Bcl2 Caspase9 Caspase-9 Umbelliprenin_int->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: this compound-induced apoptosis pathways.

Wnt/β-catenin Signaling Pathway

In gastric cancer cells, this compound has been demonstrated to inhibit the Wnt/β-catenin signaling pathway.[5][18] It decreases the expression of key components such as Wnt-2, β-catenin, and GSK-3β, as well as downstream targets like Survivin and c-myc.[5][18] This inhibition also prevents the nuclear translocation of β-catenin, thereby reducing the transcriptional activity of T-cell factor/lymphoid enhancer factor (TCF/LEF).[5][18]

wnt_pathway This compound This compound Wnt2 Wnt-2 This compound->Wnt2 GSK3b GSK-3β This compound->GSK3b beta_catenin_cyto β-catenin (cytoplasm) This compound->beta_catenin_cyto beta_catenin_nuc β-catenin (nucleus) This compound->beta_catenin_nuc inhibits translocation Wnt2->GSK3b GSK3b->beta_catenin_cyto degradation beta_catenin_cyto->beta_catenin_nuc translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Genes (c-myc, Survivin) TCF_LEF->Target_Genes Proliferation_Migration Cell Proliferation & Migration Target_Genes->Proliferation_Migration

Figure 2: Inhibition of Wnt/β-catenin pathway by this compound.

PI3K/Akt/ERK Signaling Pathway

In breast cancer cells, this compound has been shown to inhibit the PI3K/Akt/ERK signaling pathway, which is crucial for angiogenesis and metastasis.[10] It significantly reduces the expression of PI3K, ERK1, ERK2, Akt, and mTOR, leading to the downregulation of HIF-1α and VEGF.[10]

pi3k_akt_erk_pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt This compound->Akt mTOR mTOR This compound->mTOR ERK1_2 ERK1/2 This compound->ERK1_2 PI3K->Akt Akt->mTOR HIF1a HIF-1α mTOR->HIF1a ERK1_2->HIF1a VEGF VEGF HIF1a->VEGF Angiogenesis_Metastasis Angiogenesis & Metastasis VEGF->Angiogenesis_Metastasis

Figure 3: this compound's impact on the PI3K/Akt/ERK pathway.

Notch1 Signaling Pathway

In pancreatic cancer, this compound has demonstrated the ability to inhibit cancer cell stemness by targeting the Notch1 signaling pathway.[16] It significantly reduces the expression of the Notch1 intracellular domain (NICD1), a key regulator of cancer stem cells.[16]

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to evaluate the anti-cancer properties of this compound.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Protocol:

    • Seed cells in 96-well plates at a density of 1 x 10^5 cells/well and culture for 24 hours.[15]

    • Treat cells with various concentrations of this compound (e.g., 3, 6.25, 12.5, 25, 50, 100, and 200 µg/mL) for 24, 48, or 72 hours.[9][15]

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

    • Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.[15]

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.[7]

2. Sulforhodamine B (SRB) Assay:

  • Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

  • Protocol:

    • Seed cells in 96-well plates and treat with various concentrations of this compound for 24 hours.[5][19]

    • Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Wash the plates five times with deionized water and air dry.

    • Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

    • Solubilize the bound SRB with 10 mM Tris-base solution.

    • Measure the absorbance at 515 nm.

Apoptosis Assays

Annexin V-FITC/Propidium Iodide (PI) Double Staining Flow Cytometry:

  • Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Treat cells with this compound for the desired time and concentration.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.[11][20] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

In Vivo Animal Studies

Two-Stage Carcinogenesis Assay (Mouse Skin Papilloma Model):

  • Principle: This model mimics the initiation and promotion stages of cancer development.

  • Protocol:

    • Initiation: Apply a single topical dose of an initiator, such as peroxynitrite, to the shaved dorsal skin of mice.[14]

    • Promotion: Two weeks after initiation, begin twice-weekly topical applications of a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA).[14]

    • Treatment: Administer this compound topically along with the initiator and promoter.[14]

    • Monitor the mice for the appearance, number, and size of papillomas for a specified period (e.g., 20 weeks).[14]

Xenograft and Syngeneic Tumor Models:

  • Principle: These models involve the transplantation of cancer cells into immunodeficient (xenograft) or immunocompetent (syngeneic) mice to study tumor growth and the efficacy of anti-cancer agents in a living organism.[21]

  • Protocol:

    • Inject cancer cells (e.g., CT26, 4T1, BxPC3) subcutaneously or intradermally into the flank of mice.[7][16]

    • Once tumors reach a palpable size, randomize the mice into control and treatment groups.

    • Administer this compound via a specified route (e.g., intraperitoneal injection) and schedule.[3]

    • Measure tumor volume regularly using calipers.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for proliferation and angiogenesis markers).[7]

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines Treatment This compound Treatment Cell_Culture->Treatment Viability_Assay Cell Viability Assays (MTT, SRB) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot (Signaling Proteins) Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Animal_Model Animal Models (Xenograft, Syngeneic) Tumor_Induction Tumor Induction Animal_Model->Tumor_Induction Umbelliprenin_Admin This compound Administration Tumor_Induction->Umbelliprenin_Admin Tumor_Measurement Tumor Growth Measurement Umbelliprenin_Admin->Tumor_Measurement IHC Immunohistochemistry Tumor_Measurement->IHC IHC->Data_Analysis

Figure 4: General experimental workflow for this compound research.

Conclusion

This compound has demonstrated significant potential as a cancer chemopreventive agent through its multifaceted anti-tumor activities. Its ability to induce apoptosis and modulate critical signaling pathways in a variety of cancer cells, coupled with its efficacy in preclinical animal models, underscores its promise for further development. This technical guide provides a comprehensive summary of the existing data and methodologies, offering a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this natural compound. Further investigations are warranted to elucidate its detailed molecular mechanisms and to translate these promising preclinical findings into clinical applications.

References

Initial studies on the immunomodulatory effects of Umbelliprenin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Initial Studies of the Immunomodulatory Effects of Umbelliprenin

Introduction

This compound, a naturally occurring sesquiterpene coumarin (C₂₄H₃₀O₃), is primarily isolated from various species of the Ferula genus.[1][2] It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, antibacterial, and antitumor properties.[1][2][3][4] This technical guide focuses on the initial studies elucidating the immunomodulatory effects of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the proposed molecular mechanisms. The findings suggest that this compound modulates the immune response by influencing T-helper cell differentiation, macrophage polarization, and the production of key inflammatory mediators.

In Vitro Immunomodulatory Effects

Initial in vitro studies have explored this compound's direct effects on isolated immune cells, primarily lymphocytes and macrophages, revealing its potential to suppress inflammatory responses and shift immune cell phenotypes.

Effects on Lymphocyte Proliferation and Cytokine Secretion

Studies using murine splenocytes have shown that this compound can significantly alter T-cell responses. It has been observed to reduce phytohemagglutinin (PHA)-induced splenocyte proliferation and modulate the balance of T-helper 1 (Th1) and T-helper 2 (Th2) cytokines. Specifically, this compound tends to suppress the secretion of the Th1 cytokine Interferon-gamma (IFN-γ) while stimulating the release of the Th2 cytokine Interleukin-4 (IL-4).[5] This suggests a potential role in biasing the immune response towards a Th2 phenotype.[5]

Effects on Macrophage-Mediated Inflammation

In lipopolysaccharide (LPS)-stimulated peritoneal macrophages, this compound demonstrates potent anti-inflammatory effects. It significantly suppresses the production of key inflammatory mediators, Nitric Oxide (NO) and Prostaglandin E2 (PGE₂).[5] This inhibition is attributed to the downregulation of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5]

Furthermore, in a co-culture model with THP-1 macrophages and AGS gastric cancer cells, this compound was found to increase the M1/M2 macrophage ratio.[6][7][8] This indicates a shift from the pro-tumor M2 phenotype towards the anti-tumor M1 phenotype. This shift was accompanied by increased IL-12 and NO production by M1 cells and a decrease in the immunosuppressive cytokine IL-10.[6][7]

Quantitative Data from In Vitro Studies
Cell Type Stimulant This compound Conc. Effect Quantitative Change Reference
Murine SplenocytesPHA (5 ng/ml)>10 µMInhibition of IFN-γ ProductionSignificant reduction[5]
Murine SplenocytesPHA (5 ng/ml)≥10 µMStimulation of IL-4 ProductionSignificant augmentation[5]
Murine Peritoneal MacrophagesLPS + IFN-γ>5 µMInhibition of Nitric Oxide (NO)Significant inhibition[5]
Murine Peritoneal MacrophagesLPS + IFN-γ5-30 µMInhibition of PGE₂ ProductionSignificant inhibition[5]
THP-1 MacrophagesCo-cultured w/ AGS cells10 µMIncreased M1/M2 RatioSignificant increase[6][7]
M1 THP-1 MacrophagesCo-cultured w/ AGS cells10 µMIncreased IL-12 ProductionSignificant increase[6][7]
M1 & M2 THP-1 MacrophagesCo-cultured w/ AGS cells10 µMDecreased IL-10 ProductionSignificant decrease[6][7]
LLC Cancer Cells--CytotoxicityIC₅₀ = 51.6 ± 5.4 µM[9]
AGS Cancer Cells-24 hoursCytotoxicityIC₅₀ = 48.41 µM[10]
THP-1 Cells-24 hoursCytotoxicityIC₅₀ = 75.79 µM[10]

Experimental Protocols: In Vitro Assays

Splenocyte Proliferation and Cytokine Assay
  • Cell Isolation: Splenocytes are isolated from naïve BALB/c mice.

  • Cell Seeding: 4 x 10⁵ cells/well are seeded in 96-well plates for proliferation assays, and 10⁶ cells/well in 24-well plates for cytokine analysis.[5]

  • Treatment: Cells are treated with this compound (0.5–15 μM) and stimulated with Phytohemagglutinin (PHA) at a final concentration of 5 ng/ml.[5]

  • Incubation: Plates are incubated for 72 hours at 37°C.[5]

  • Analysis:

    • Proliferation: Assessed using an MTT colorimetric assay.[5]

    • Cytokines: Supernatants are collected, and IFN-γ and IL-4 levels are measured using commercial ELISA kits.[5]

experimental_workflow_in_vitro cluster_isolation Cell Isolation cluster_treatment Stimulation & Treatment cluster_analysis Analysis (72h) splenocytes Splenocytes splen_stim PHA + this compound (0.5-15 µM) splenocytes->splen_stim macrophages Peritoneal Macrophages macro_stim LPS/IFN-γ + this compound (5-30 µM) macrophages->macro_stim proliferation MTT Assay (Proliferation) splen_stim->proliferation cytokines ELISA (IFN-γ, IL-4) splen_stim->cytokines mediators Griess (NO) ELISA (PGE₂) macro_stim->mediators proteins Western Blot (iNOS, COX-2) macro_stim->proteins

Caption: General workflow for in vitro immunomodulatory studies.

Macrophage NO and PGE₂ Production Assay
  • Cell Isolation: Peritoneal macrophages are harvested from mice.

  • Stimulation: Cells are stimulated with Lipopolysaccharide (LPS) and IFN-γ.[5]

  • Treatment: this compound is added at various concentrations (e.g., 5–30 μM).[5]

  • Analysis:

    • Nitric Oxide (NO): Nitrite levels in the culture medium are measured as an index of NO production using the Griess reaction.[5]

    • PGE₂: Levels of PGE₂ in the supernatant are quantified by ELISA.[5]

    • Protein Expression: Expression of iNOS and COX-2 is determined via Western blot analysis.[5]

macrophage_signaling LPS LPS iNOS iNOS Expression LPS->iNOS COX2 COX-2 Expression LPS->COX2 UMB This compound UMB->iNOS UMB->COX2 NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E₂ (PGE₂) COX2->PGE2 Inflammation Inflammation NO->Inflammation PGE2->Inflammation

Caption: this compound's inhibition of macrophage inflammatory pathways.

In Vivo Immunomodulatory Effects

In vivo experiments have further substantiated the immunomodulatory potential of this compound in both healthy and disease-model animals.

Effects in Healthy Mice

In healthy C57/BL6 mice, intraperitoneal administration of this compound (2.5 mg/200 µl every other day for 8 days) led to significant changes in serum cytokine profiles. A notable 3.1-fold increase in IFN-γ and a 28-fold increase in IL-4 were observed in the sera of treated mice compared to an untreated group.[1] While serum IL-10 was not significantly changed, IL-10 levels were elevated in the supernatant of cultured splenocytes from these mice.[1] These results suggest that this compound can induce both anti-inflammatory and regulatory responses in vivo.[1] The lower IFN-γ/IL-4 and IFN-γ/IL-10 ratios in treated mice further point towards a predominance of Th2 and regulatory T-cell responses.[1]

Effects in Disease Models
  • Colorectal Cancer: In a mouse model of colorectal cancer (CT26 cell line), this compound treatment significantly increased serum IFN-γ and decreased serum IL-4.[3][4] This shift towards a Th1 response is beneficial for anti-tumor immunity, as IFN-γ can activate immune cells against cancer.[4]

  • Lung Cancer: Similarly, in a Lewis lung cancer (LLC) mouse model, this compound treatment elevated serum IFN-γ while reducing IL-10 and IL-4 levels.[9] It also decreased the expression of the regulatory T-cell marker Foxp3 and the immunosuppressive cytokine TGF-β in tumor tissues, while increasing the expression of the pro-inflammatory cytokine TNF-α.[9] These findings suggest this compound can create a more Th1-biased, anti-tumor microenvironment.[9]

  • Chronic Inflammation: In a murine model of chronic inflammation, this compound (at 64 mM/kg) significantly reduced edema size and lowered TNF-α levels.[11] This demonstrates its direct anti-inflammatory effects in a disease context.[11]

Quantitative Data from In Vivo Studies
Model Treatment Parameter Measurement Location Result vs. Control Reference
Healthy C57/BL6 Mice2.5 mg IP for 8 daysIFN-γSera▲ 3.1-fold (P=0.027)[1]
Healthy C57/BL6 Mice2.5 mg IP for 8 daysIL-4Sera▲ 28-fold (P=0.027)[1]
Healthy C57/BL6 Mice2.5 mg IP for 8 daysIL-10Splenocyte Culture▲ 1.3 to 1.6-fold[1]
Colorectal Cancer Mice-IFN-γSera▲ Significant Increase (P < 0.05)[3][4]
Colorectal Cancer Mice-IL-4Sera▼ Significant Decrease (P < 0.05)[3][4]
Lung Cancer Mice2.5 mg IPIFN-γSera▲ Elevated[9]
Lung Cancer Mice2.5 mg IPIL-10 & IL-4Sera▼ Reduced[9]
Lung Cancer Mice2.5 mg IPTNF-α mRNATumor/Lung Tissue▲ Increased[9]
Lung Cancer Mice2.5 mg IPFoxp3 & TGF-β mRNATumor Tissue▼ Decreased[9]
Chronic Inflammation64 mM/kgEdema SizePaw▼ Significant Reduction (P < 0.01)[11]
Chronic InflammationAll dosesTNF-α-▼ Significant Reduction (P < 0.05)[11]

Experimental Protocols: In Vivo Studies

General In Vivo Immunomodulation Protocol
  • Animal Model: C57/BL6 mice (n=6 per group) are used.[1]

  • Treatment Groups:

    • Group 1: Solvent control (e.g., paraffin).[1]

    • Group 2: this compound (2.5 mg/200 µl in solvent), administered intraperitoneally (IP).[1]

    • Group 3: Untreated control (e.g., PBS).[1]

  • Administration: Injections are given every other day for a total of 8 days.[1]

  • Sacrifice and Sample Collection: Five days after the last injection, mice are sacrificed. Blood is collected for serum, and spleens are harvested for splenocyte culture.[1]

  • Analysis: Cytokine levels (IFN-γ, IL-4, IL-10) in sera and splenocyte culture supernatants are determined by ELISA.[1]

Proposed Molecular Mechanisms and Signaling Pathways

The immunomodulatory effects of this compound appear to be context-dependent, influencing different arms of the immune system. The primary mechanisms involve the modulation of T-cell differentiation and macrophage polarization.

Modulation of T-Helper (Th1/Th2/Treg) Balance

This compound's effect on the Th1/Th2 balance is complex. In healthy animals, it appears to promote a Th2/Treg phenotype, characterized by high IL-4 and IL-10, which is typically associated with anti-inflammatory and regulatory responses.[1] However, in the context of a tumor microenvironment, this compound shifts the balance in favor of a Th1 response, evidenced by increased IFN-γ and decreased IL-4 and IL-10.[9] This Th1 bias is crucial for effective cell-mediated anti-tumor immunity.[9]

t_cell_differentiation T_cell Naive T-Cell Th1 Th1 Cell T_cell->Th1 Th2 Th2 Cell T_cell->Th2 Treg Treg Cell T_cell->Treg IFNg IFN-γ (Pro-inflammatory, Anti-tumor) Th1->IFNg IL4 IL-4 (Anti-inflammatory) Th2->IL4 IL10 IL-10, TGF-β (Immunosuppressive) Treg->IL10 UMB_healthy This compound (Healthy Model) UMB_healthy->Th2 Promotes UMB_healthy->Treg Promotes UMB_cancer This compound (Cancer Model) UMB_cancer->Th1 Promotes UMB_cancer->Treg Inhibits

Caption: Context-dependent modulation of T-cell differentiation by this compound.

Macrophage Polarization

This compound actively shifts macrophage polarization from the M2 phenotype, which supports tumor growth and suppresses immune responses, to the M1 phenotype.[7][8] M1 macrophages are pro-inflammatory and play a key role in pathogen and tumor cell killing. This compound achieves this by increasing the expression of M1 markers (like CD86) and their functional outputs (IL-12, NO) while decreasing M2-associated cytokines like IL-10.[6][7]

macrophage_polarization M0 M0 Macrophage (Unpolarized) M1 M1 Phenotype (CD86+) M0->M1 M2 M2 Phenotype (CD206+) M0->M2 M1_func Anti-Tumor Activity (↑ IL-12, ↑ NO) M1->M1_func M2_func Pro-Tumor Activity (↑ IL-10) M2->M2_func UMB This compound UMB->M1 Promotes Shift

Caption: this compound promotes macrophage polarization towards an M1 phenotype.

Conclusion

Initial studies provide compelling evidence for the immunomodulatory effects of this compound. It demonstrates a capacity to suppress excessive inflammation by inhibiting key mediators like NO and PGE₂ in macrophages. Critically, its effects are context-dependent; it can promote anti-inflammatory Th2/Treg responses in a healthy state while shifting the immune milieu towards a cytotoxic, anti-tumor Th1/M1 phenotype in cancer models. This dual activity suggests this compound could be a valuable candidate for further development as a therapeutic agent for various immune-related disorders, including autoimmune diseases and cancer. Future research should focus on elucidating the precise upstream molecular targets and signaling pathways, conducting further toxicological analyses, and exploring its efficacy in a broader range of disease models.

References

A Technical Guide to the Lipoxygenase and Acetylcholinesterase Inhibitory Activities of Umbelliprenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Umbelliprenin, a naturally occurring prenylated coumarin, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth analysis of its inhibitory effects on two key enzymes: lipoxygenase (LOX) and acetylcholinesterase (AChE). While substantial evidence highlights this compound as a potent lipoxygenase inhibitor, its activity against acetylcholinesterase remains less defined in the current scientific literature. This document consolidates the available quantitative data, details the experimental methodologies for assessing these inhibitory activities, and presents visual representations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a secondary metabolite found in various plant species, particularly those belonging to the Apiaceae family. Its unique chemical structure, characterized by a coumarin core with a farnesyl isoprenoid chain, underpins its diverse bioactivities. Lipoxygenases are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of inflammatory mediators such as leukotrienes. Inhibition of lipoxygenase is a key strategy in the development of anti-inflammatory drugs. Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibitors of this enzyme are cornerstone therapies for conditions such as Alzheimer's disease. This guide aims to provide a comprehensive technical overview of the current state of knowledge regarding this compound's interaction with these two important enzymes.

Quantitative Inhibitory Activity

Table 1: Lipoxygenase Inhibitory Activity of this compound

CompoundEnzyme SourceIC50 (µM)
This compoundSoybean Lipoxygenase0.0725[1][2]

Table 2: Acetylcholinesterase Inhibitory Activity of Selected Coumarin Derivatives (for contextual reference)

CompoundIC50 (µM)
This compound Data not available in the reviewed literature
4-[3-(4-phenylpiperazin-1-yl)propoxy]-2H-chromen-2-one2.42
7-benzyloxy-4-{[(4-phenylthiazol-2(3H)-ylidene)hydrazo...Not specified, but showed remarkable activity
A series of N1-(coumarin-7-yl) derivatives42.5 - 442

Experimental Protocols

Lipoxygenase Inhibition Assay

The following protocol is a standard method for assessing the lipoxygenase inhibitory activity of a compound like this compound.

Materials:

  • Soybean lipoxygenase (LOX)

  • Linoleic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a cuvette, mix the borate buffer, a solution of soybean lipoxygenase, and the this compound solution at various concentrations.

  • Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 5 minutes).

  • Initiate the enzymatic reaction by adding the linoleic acid substrate.

  • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide product.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of this compound.

  • The IC50 value, the concentration of this compound that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

While specific data for this compound is lacking, the following is a widely used protocol (Ellman's method) to determine the acetylcholinesterase inhibitory activity of a test compound.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compound (e.g., this compound)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a 96-well plate or cuvette, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

  • Add the acetylcholinesterase enzyme solution to the wells and incubate for a specific period.

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form the yellow-colored 5-thio-2-nitrobenzoate anion.

  • Measure the absorbance of the yellow product at a wavelength of 412 nm over time.

  • Calculate the percentage of inhibition by comparing the reaction rates with and without the inhibitor.

  • Determine the IC50 value from a dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the lipoxygenase signaling pathway, the mechanism of acetylcholinesterase, and the general experimental workflows for their inhibition assays.

Lipoxygenase_Pathway Cell_Membrane Cell Membrane (Phospholipids) Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 Lipoxygenase Lipoxygenase (LOX) Arachidonic_Acid->Lipoxygenase Leukotrienes Leukotrienes Lipoxygenase->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation This compound This compound This compound->Lipoxygenase Inhibition

Caption: Lipoxygenase signaling pathway and the inhibitory action of this compound.

Acetylcholinesterase_Mechanism Acetylcholine Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Synaptic_Cleft Synaptic Cleft Inhibitor AChE Inhibitor (e.g., Coumarins) Inhibitor->AChE Inhibition

Caption: Mechanism of acetylcholine hydrolysis by acetylcholinesterase and its inhibition.

LOX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Reagents Prepare Buffers, Enzyme, Substrate Mix_Reagents Mix Buffer, Enzyme, and this compound Prepare_Reagents->Mix_Reagents Prepare_Compound Prepare this compound Stock Solution Prepare_Compound->Mix_Reagents Pre_incubate Pre-incubate Mix_Reagents->Pre_incubate Add_Substrate Add Substrate (Linoleic Acid) Pre_incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 234 nm Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the lipoxygenase inhibition assay.

AChE_Inhibition_Workflow cluster_prep_ache Preparation cluster_assay_ache Assay (Ellman's Method) cluster_analysis_ache Data Analysis Prepare_Reagents_AChE Prepare Buffers, Enzyme, Substrate (ATCI), DTNB Mix_Reagents_AChE Mix Buffer, DTNB, and Test Compound Prepare_Reagents_AChE->Mix_Reagents_AChE Prepare_Compound_AChE Prepare Test Compound Stock Solution Prepare_Compound_AChE->Mix_Reagents_AChE Add_Enzyme Add AChE Enzyme Mix_Reagents_AChE->Add_Enzyme Add_Substrate_AChE Add Substrate (ATCI) Add_Enzyme->Add_Substrate_AChE Measure_Absorbance_AChE Measure Absorbance at 412 nm Add_Substrate_AChE->Measure_Absorbance_AChE Calculate_Inhibition_AChE Calculate % Inhibition Measure_Absorbance_AChE->Calculate_Inhibition_AChE Determine_IC50_AChE Determine IC50 Value Calculate_Inhibition_AChE->Determine_IC50_AChE

Caption: Experimental workflow for the acetylcholinesterase inhibition assay.

Discussion and Future Directions

The available data strongly supports this compound as a potent inhibitor of soybean lipoxygenase, with an IC50 value in the low nanomolar range. This potent activity suggests its potential as a lead compound for the development of novel anti-inflammatory agents. The detailed experimental protocol provided herein can be utilized for further investigation and validation of these findings.

In contrast, the acetylcholinesterase inhibitory activity of this compound remains an open area for research. While the broader class of coumarins has shown promise as AChE inhibitors, specific studies on this compound are needed to elucidate its potential in the context of neurodegenerative diseases. The standardized Ellman's method described in this guide provides a robust framework for conducting such investigations.

Future research should focus on:

  • Confirming the lipoxygenase inhibitory activity of this compound against human lipoxygenase isoforms.

  • Conducting in vitro and in vivo studies to evaluate the acetylcholinesterase inhibitory potential of this compound.

  • Elucidating the structure-activity relationships of this compound and its analogues to optimize their inhibitory potency and selectivity for both enzymes.

  • Investigating the pharmacokinetic and pharmacodynamic profiles of this compound to assess its drug-like properties.

Conclusion

This compound exhibits remarkable inhibitory activity against lipoxygenase, making it a compound of significant interest for the development of anti-inflammatory therapies. Its effect on acetylcholinesterase is currently unknown and warrants investigation. This technical guide provides a foundational resource for researchers and drug development professionals to further explore the therapeutic potential of this promising natural product. of this promising natural product.

References

Methodological & Application

Application Note: Extraction and Purification of Umbelliprenin from Ferula Roots

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Umbelliprenin, a naturally occurring sesquiterpene coumarin, has garnered significant scientific interest due to its diverse biological activities, including cytotoxic, apoptotic, and anti-inflammatory properties.[1][2] It is found in various plants of the Apiaceae family, with species of the genus Ferula being a particularly rich source.[3][4] this compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways, making it a promising candidate for further investigation in drug development.[2][5][6] This document provides a detailed protocol for the extraction, purification, and analysis of this compound from Ferula roots.

Materials and Equipment

2.1 Plant Material:

  • Dried roots of Ferula species (e.g., F. szowitsiana, F. persica).[5][7]

2.2 Solvents and Reagents (Analytical or HPLC grade):

  • Ethanol (EtOH)

  • Methanol (MeOH)

  • Acetone

  • Chloroform

  • Ethyl Acetate (EtOAc)

  • Petroleum Ether (or Hexane)

  • Water (distilled or deionized)

  • Silica gel for column chromatography (70-230 mesh)

  • This compound standard (>95% purity)

  • Dimethyl sulfoxide (DMSO)

2.3 Equipment:

  • Grinder or mill

  • Glassware (beakers, flasks, graduated cylinders)

  • Magnetic stirrer and stir bars

  • Ultrasonic bath

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Rotary evaporator

  • Glass chromatography column

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • High-Performance Liquid Chromatography (HPLC) system with UV or DAD detector.[8]

Experimental Protocols

The overall workflow for the extraction and purification of this compound is outlined in the diagram below.

A Ferula Roots B Preparation (Wash, Dry, Grind) A->B C Extraction (Maceration or Ultrasound-Assisted) B->C D Filtration C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude Ferula Extract E->F G Purification (Silica Gel Column Chromatography) F->G H Fraction Collection & TLC Analysis G->H I Pure this compound H->I

Caption: General workflow for this compound extraction and purification.

3.1 Step 1: Preparation of Plant Material

  • Thoroughly wash the collected Ferula roots with distilled water to remove soil and debris.

  • Air-dry the roots at room temperature in a well-ventilated area, protected from direct sunlight, for 2-3 weeks or until they are brittle.

  • Grind the dried roots into a fine powder using an electric blender or mill.[9]

  • Store the powdered material in an airtight container in a cool, dark place until extraction.

3.2 Step 2: Extraction of this compound

Ethanol has been demonstrated to be an effective solvent for this compound extraction.[10][11] Two common methods, maceration and ultrasound-assisted extraction (UAE), are described below.

3.2.1 Protocol A: Maceration

  • Weigh 100 g of powdered Ferula root and place it into a 2 L Erlenmeyer flask.

  • Add 1 L of absolute ethanol (1:10 solid-to-liquid ratio).

  • Seal the flask and place it on a magnetic stirrer at room temperature.

  • Macerate for 96 hours with continuous stirring.

  • Proceed to Step 3.

3.2.2 Protocol B: Ultrasound-Assisted Extraction (UAE)

  • Weigh 100 g of powdered Ferula root and place it into a 2 L beaker or flask.

  • Add 1 L of absolute ethanol (1:10 solid-to-liquid ratio).

  • Place the vessel in an ultrasonic bath.

  • Sonicate for 60 minutes at a controlled temperature (e.g., 40-50°C).

  • Proceed to Step 3.

3.3 Step 3: Isolation of Crude Extract

  • Filter the mixture from the extraction step through Whatman No. 1 filter paper using a Büchner funnel to separate the plant residue from the liquid extract.

  • Wash the residue with a small amount of fresh ethanol to ensure complete recovery of the extract.

  • Combine the filtrates.

  • Concentrate the ethanol extract under reduced pressure using a rotary evaporator at 40°C until a semi-solid or oily crude extract is obtained.[12][13]

  • Weigh the crude extract and calculate the extraction yield.

3.4 Step 4: Purification by Column Chromatography

  • Prepare a slurry of silica gel in petroleum ether.

  • Pack a glass chromatography column with the slurry.

  • Dissolve a portion of the crude extract (e.g., 5 g) in a minimal amount of chloroform or the initial mobile phase.

  • Load the dissolved extract onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity. A common system is a gradient of petroleum ether and ethyl acetate (EtOAc).[7] Start with 100% petroleum ether and gradually increase the proportion of EtOAc.

  • Collect fractions of the eluate (e.g., 20 mL each).

  • Monitor the fractions by TLC using a petroleum ether/EtOAc (e.g., 2:1 v/v) mobile phase.[7] Spot the fractions on a TLC plate and visualize under a UV lamp. This compound should appear as a distinct spot.

  • Combine the fractions containing pure this compound based on the TLC analysis.

  • Evaporate the solvent from the combined fractions to yield purified this compound.

Data Analysis and Quantification

4.1 Identification and Quantification by HPLC The identity and purity of the isolated compound should be confirmed by HPLC analysis.[10]

  • Column: C18 column (e.g., Lichrosorb® RP18).[10]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing a small amount of formic acid (e.g., 0.1%), is often effective.[10]

  • Detection: UV detector set at a wavelength appropriate for coumarins (e.g., 320 nm).

  • Quantification: Prepare a calibration curve using an authentic this compound standard. Calculate the concentration in the purified sample by comparing its peak area to the calibration curve.

Expected Results and Data

The choice of solvent and extraction method significantly impacts the yield of this compound. Ethanol is generally a superior solvent compared to aqueous mixtures for this non-polar compound.[10]

Table 1: Effect of Solvent and Extraction Method on this compound Yield in Apiaceae Species

Plant Species Extraction Method Solvent System This compound Yield (% of total extract) Reference
Ferulago campestris Maceration EtOH 14.4% [10][11]
Ferulago campestris Ultrasound EtOH 12.1% [10]
Anethum graveolens Maceration EtOH 2.1% [10]
Pimpinella anisum Ultrasound EtOH 1.7% [10][11]
Ferulago campestris Maceration EtOH/H₂O (7:3) 10.5% [10]

| Ferulago campestris | Maceration | EtOH/H₂O (3:7) | 1.9% |[10] |

Table 2: Alternative Extraction Techniques for Ferula Species

Technique Solvent Matrix Observations Reference
Pressurized Liquid Extraction (PLE) EtOH F. persica Roots Yield varies with temperature and solvent. [14]
Pressurized Liquid Extraction (PLE) Ethyl Acetate F. persica Roots Higher yields at increased temperatures. [14]
Supercritical Fluid Extraction (SFE) CO₂ F. persica Roots Low extraction yield (<1%). [14]

| Reflux Extraction | 70% EtOH | Ferula Rhizome | Used for bulk extraction prior to purification. |[13] |

Mechanism of Action: Apoptotic Signaling Pathway

This compound has been shown to induce apoptosis in cancer cell lines by modulating key proteins in both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[5][6]

cluster_cell Cancer Cell umb This compound ext Extrinsic Pathway (Death Receptors) umb->ext activates intr Intrinsic Pathway (Mitochondrial) umb->intr activates bcl2 Bcl-2 (Anti-apoptotic) umb->bcl2 inhibits cas8 Caspase-8 (Initiator) ext->cas8 cas9 Caspase-9 (Initiator) intr->cas9 exec Executioner Caspases (e.g., Caspase-3) cas8->exec activates cas9->exec activates bcl2->intr inhibits apop Apoptosis exec->apop

Caption: Apoptotic signaling pathway induced by this compound.

References

Chemical synthesis of Umbelliprenin from 7-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Chemical Synthesis of Umbelliprenin

Introduction

This compound, a naturally occurring sesquiterpene coumarin, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This document provides a detailed protocol for the chemical synthesis of this compound, starting from the readily available precursor, 7-hydroxycoumarin (also known as umbelliferone). The synthesis involves an O-alkylation reaction, specifically a prenylation, where a farnesyl group is attached to the hydroxyl group of 7-hydroxycoumarin. This method offers a straightforward and efficient route to obtain this compound for research and drug development purposes.[1][2][3][4]

Experimental Overview

The synthesis of this compound from 7-hydroxycoumarin is achieved through a one-step reaction involving the coupling of 7-hydroxycoumarin with trans-trans-farnesyl bromide. The reaction is carried out in acetone at room temperature and is facilitated by the non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][2] The resulting product is then purified using column chromatography to yield pure this compound.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_process Reaction and Workup cluster_purification Purification 7_Hydroxycoumarin 7-Hydroxycoumarin Reaction_Mixture Reaction Mixture 7_Hydroxycoumarin->Reaction_Mixture Farnesyl_Bromide trans-trans-Farnesyl Bromide Farnesyl_Bromide->Reaction_Mixture DBU DBU DBU->Reaction_Mixture Acetone Acetone Acetone->Reaction_Mixture Stirring Stir at RT for 24h Reaction_Mixture->Stirring Concentration Concentration under reduced pressure Stirring->Concentration Column_Chromatography Column Chromatography (Petroleum ether:Ethyl acetate 9:1) Concentration->Column_Chromatography This compound Pure this compound Column_Chromatography->this compound

Figure 1: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from 7-hydroxycoumarin.

ParameterValueReference
Reactants
7-Hydroxycoumarin (Molar Eq.)1[1]
trans-trans-Farnesyl Bromide (Molar Eq.)1.5[1]
DBU (Molar Eq.)2[1]
Reaction Conditions
SolventAcetone[1]
TemperatureRoom Temperature[1]
Reaction Time24 hours[1]
Product Information
Yield71%[1]
Physical StateWhite crystals[1]
Melting Point57.5-59.1 ºC[1]
Purification
MethodColumn Chromatography[1]
Eluent SystemPetroleum ether/Ethyl acetate (9:1 v/v)[1]
Characterization
Methods1H-NMR, 13C-NMR[1][2]

Detailed Experimental Protocol

Materials:

  • 7-Hydroxycoumarin

  • trans-trans-Farnesyl bromide

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetone (anhydrous)

  • Petroleum ether

  • Ethyl acetate

  • Silica gel (230-400 mesh) for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask, dissolve 1 molar equivalent of 7-hydroxycoumarin in anhydrous acetone.

    • To this solution, add 2 molar equivalents of DBU. Stir the mixture at room temperature for 10 minutes.

    • Slowly add 1.5 molar equivalents of trans-trans-farnesyl bromide to the reaction mixture.

  • Reaction:

    • Allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After 24 hours, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetone.

  • Purification:

    • Prepare a silica gel column using a slurry of silica gel in petroleum ether.

    • Load the crude product onto the column.

    • Elute the column with a solvent system of petroleum ether/ethyl acetate (9:1 v/v).

    • Collect the fractions containing the desired product, as identified by TLC analysis.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain this compound as white crystals.

  • Characterization:

    • Determine the melting point of the purified this compound.

    • Confirm the structure of the synthesized compound using 1H-NMR and 13C-NMR spectroscopy.

Chemical Reaction Pathway

The synthesis proceeds via a nucleophilic substitution reaction where the phenoxide ion of 7-hydroxycoumarin, formed in the presence of the base DBU, acts as a nucleophile and attacks the electrophilic carbon of farnesyl bromide, displacing the bromide ion.

Reaction_Pathway 7_Hydroxycoumarin 7-Hydroxycoumarin plus1 + This compound This compound 7_Hydroxycoumarin->this compound Farnesyl_Bromide trans-trans-Farnesyl Bromide arrow1 DBU, Acetone Room Temperature, 24h Farnesyl_Bromide->this compound

Figure 2: Chemical reaction for the synthesis of this compound.

References

Application Note: Quantification of Umbelliprenin in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-028

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Umbelliprenin in various plant extracts. This compound, a naturally occurring prenylated coumarin found predominantly in plants of the Apiaceae family, such as the Ferula species, has garnered significant interest for its diverse pharmacological activities.[1][2][3] The protocol provided herein offers a reliable and reproducible approach for the extraction, separation, and quantification of this compound, making it suitable for quality control, phytochemical analysis, and drug discovery applications.

Principle

The method employs reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of water and an organic solvent. This compound, a relatively nonpolar compound, is retained by the hydrophobic C18 stationary phase. By gradually increasing the concentration of the organic solvent (acetonitrile) in the mobile phase (gradient elution), this compound is eluted from the column and detected by a UV-Vis detector. Quantification is achieved by comparing the peak area of this compound in the sample extract to a calibration curve generated from known concentrations of a pure this compound reference standard.

Apparatus, Reagents, and Materials

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Analytical Balance (4-decimal place).

    • Ultrasonic Bath.

    • Centrifuge.

    • Vortex Mixer.

  • Reagents and Chemicals:

    • This compound reference standard (purity ≥98%).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Formic Acid (LC-MS grade).

    • Ethanol (Absolute, for extraction).[4]

  • Consumables:

    • Analytical Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Volumetric flasks, pipettes, and autosampler vials.

    • Syringe filters (0.45 µm, PTFE or PVDF).[5]

Experimental Protocols

Protocol 1: Preparation of Solutions
  • Mobile Phase A: 0.1% Formic Acid in Water (v/v).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).

  • This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10.0 mL of acetonitrile in a volumetric flask.

  • Calibration Standards: Perform serial dilutions of the stock solution with acetonitrile to prepare a series of working standards in the concentration range of 1-50 µg/mL.[4]

Protocol 2: Sample Preparation from Plant Material
  • Grinding: Grind the dried plant material (e.g., roots, seeds) into a fine powder.

  • Extraction: Accurately weigh approximately 1.0 g of the powdered plant material into a centrifuge tube. Add 10 mL of absolute ethanol.[4][6]

  • Ultrasonication: Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature to facilitate extraction.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant debris.[5]

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.[7][8] This step is crucial to prevent column blockage.[8][9]

Protocol 3: HPLC Analysis
  • Chromatographic Conditions: Set up the HPLC system according to the parameters outlined in Table 1.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Analysis Sequence:

    • Inject a blank (acetonitrile) to ensure no system contamination.

    • Inject the calibration standards from the lowest to the highest concentration.

    • Inject the prepared plant extract samples.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
ColumnC18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program0-5 min, 70% B5-20 min, 70-95% B20-25 min, 95% B25-30 min, 70% B
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength323 nm
Run Time30 minutes

Visualization of Workflows

Experimental_Workflow cluster_Prep Sample Preparation cluster_Analysis HPLC Analysis & Quantification Plant Dried Plant Material Grind Grinding Plant->Grind Weigh Weighing (1g) Grind->Weigh Extract Ultrasound-Assisted Extraction (Ethanol) Weigh->Extract Centrifuge Centrifugation (4000 rpm) Extract->Centrifuge Filter Filtration (0.45 µm filter) Centrifuge->Filter HPLC HPLC Injection Filter->HPLC Data Peak Area Integration HPLC->Data Calc Concentration Calculation Data->Calc Result Final Result (µg/g) Calc->Result

Caption: Overall experimental workflow from plant sample to final result.

Quantification_Logic cluster_Standard Calibration cluster_Sample Sample Analysis Std This compound Standard Solutions (1-50 µg/mL) Std_HPLC HPLC Analysis of Standards Std->Std_HPLC Curve Generate Calibration Curve (Peak Area vs. Conc.) y = mx + c Std_HPLC->Curve Calc Calculate Concentration using Regression Equation Conc. = (Peak Area - c) / m Curve->Calc Sample Prepared Plant Extract Sample_HPLC HPLC Analysis of Extract Sample->Sample_HPLC Sample_Peak Measure Peak Area of this compound Sample_HPLC->Sample_Peak Sample_Peak->Calc

Caption: Logical relationship for HPLC quantification using an external standard.

Data Analysis and Validation

Quantification
  • Calibration Curve: Generate a linear regression curve by plotting the peak area of the this compound standards against their known concentrations.

  • Linearity: The method should be linear over the tested range, with a coefficient of determination (R²) ≥ 0.999.[10]

  • Calculation: Determine the concentration of this compound in the plant extract using the regression equation from the calibration curve. The final amount can be expressed as µg of this compound per gram of dry plant material.

Method Validation Summary

The analytical method should be validated according to International Council for Harmonisation (ICH) guidelines.[11][12] Key validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Parameters

ParameterAcceptance CriteriaTypical Result
Linearity (R²) ≥ 0.9990.9995
Range -1 - 50 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio ≈ 3:10.25 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≈ 10:10.80 µg/mL
Precision (%RSD)
    - Intra-day (Repeatability)≤ 2%< 1.5%
    - Inter-day (Intermediate)≤ 3%< 2.0%
Accuracy (% Recovery) 80 - 120%98.5% - 101.2%
Specificity No interference at the retention time of this compoundPeak is well-resolved

Example Results

The developed method was applied to quantify this compound in extracts from various plant species known to contain this compound.

Table 3: Quantification of this compound in Different Plant Extracts

Plant SpeciesPart UsedThis compound Content (µg/g of dry weight) ± SD
Ferulago campestris[13]Seeds14400 ± 250
Pimpinella anisum[13]Seeds2100 ± 95
Anethum graveolens[13]Seeds1700 ± 80
Punica granatum[4]Seeds6.53 ± 0.12

This application note is for research purposes only. The protocols and conditions may require optimization based on the specific plant matrix and available instrumentation.

References

Application of Umbelliprenin in Breast Cancer 4T1 Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Umbelliprenin, a naturally occurring sesquiterpene coumarin, has demonstrated significant anti-cancer properties across various cancer cell lines. This document provides detailed application notes and experimental protocols for studying the effects of this compound on the murine 4T1 breast cancer cell line. The 4T1 cell line is a widely utilized model for triple-negative breast cancer, known for its high tumorigenicity and metastatic potential, closely mimicking advanced human breast cancer. These notes are intended to guide researchers in investigating the cytotoxic, apoptotic, and cell cycle inhibitory effects of this compound, as well as its impact on key signaling pathways.

Data Presentation

The following table summarizes the quantitative data on the cytotoxic effects of this compound on the 4T1 cell line as determined by the MTT assay.

Treatment DurationIC50 Value (µg/mL)Reference
24 hours32.13[1]
48 hours24.53[1]
72 hours71.36[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Maintenance of 4T1 Cells

The 4T1 murine breast cancer cell line is instrumental in cancer research due to its aggressive, metastatic nature that mirrors human triple-negative breast cancer.[2]

  • Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, they are detached using 0.25% Trypsin-EDTA. The cell suspension is then centrifuged, and the cell pellet is resuspended in a fresh medium for seeding into new culture flasks at a ratio of 1:4 to 1:6.

Assessment of Cell Viability using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Procedure:

    • Seed 4T1 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 3.125, 6.25, 12.5, 25, 50, 100, and 200 µg/mL) and a vehicle control (DMSO) for 24, 48, and 72 hours.[1]

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Analysis of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Seed 4T1 cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.

    • Harvest the cells, including both adherent and floating cells, and wash them twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Procedure:

    • Treat 4T1 cells with this compound at the desired concentration and time point.

    • Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

    • Incubate the cells for 30 minutes at room temperature in the dark.

    • Analyze the DNA content of the cells by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect and quantify specific proteins involved in signaling pathways affected by this compound.

  • Procedure:

    • Lyse this compound-treated and control 4T1 cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, Caspase-3, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.

Mandatory Visualizations

Experimental Workflow for Investigating this compound's Effects

G cluster_0 In Vitro Studies 4T1_Cell_Culture 4T1 Cell Culture Umbelliprenin_Treatment This compound Treatment (Various Concentrations & Durations) 4T1_Cell_Culture->Umbelliprenin_Treatment MTT_Assay MTT Assay (Cell Viability & IC50) Umbelliprenin_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Umbelliprenin_Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Umbelliprenin_Treatment->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Signaling Proteins) Umbelliprenin_Treatment->Western_Blot

Caption: Workflow for in vitro evaluation of this compound on 4T1 cells.

Proposed Signaling Pathway of this compound in 4T1 Cells

G This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation Bax Bax Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G This compound This compound Decreased_Viability Decreased Cell Viability This compound->Decreased_Viability Increased_Apoptosis Increased Apoptosis This compound->Increased_Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest Inhibition_PI3K_Akt Inhibition of PI3K/Akt Pathway This compound->Inhibition_PI3K_Akt Anticancer_Effect Anticancer Effect Decreased_Viability->Anticancer_Effect Increased_Apoptosis->Anticancer_Effect Cell_Cycle_Arrest->Anticancer_Effect Modulation_Apoptotic_Proteins Modulation of Apoptotic Proteins (Bcl-2, Bax, Caspases) Inhibition_PI3K_Akt->Modulation_Apoptotic_Proteins Modulation_Apoptotic_Proteins->Increased_Apoptosis

References

Application Notes and Protocols: Developing Umbelliprenin-Based Therapies for Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the anti-cancer properties of umbelliprenin, a naturally occurring sesquiterpene coumarin. It includes a summary of its efficacy against various cancer cell lines, detailed molecular mechanisms of action, and standardized protocols for preclinical evaluation.

Introduction

This compound (UMB) is a natural compound found in plants of the Ferula species that has demonstrated significant potential as an anticancer agent.[1][2] Preclinical studies have shown that this compound exerts cytotoxic, anti-proliferative, and anti-metastatic effects on a wide range of malignancies, including breast, lung, colorectal, gastric, pancreatic, and skin cancers.[1][3][4][5][6] Its multifaceted mechanism of action involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern tumor growth, angiogenesis, and metastasis.[1][2] These properties make this compound a promising candidate for further development as a standalone or combination therapy.

Molecular Mechanisms of Action

This compound's anticancer effects are attributed to its ability to modulate multiple cellular signaling pathways simultaneously.

  • Induction of Apoptosis: this compound activates both the intrinsic and extrinsic pathways of apoptosis.[7] It has been shown to activate initiator caspases-8 and -9, leading to the activation of the executioner caspase-3.[7] Furthermore, it can downregulate anti-apoptotic proteins like Bcl-2.[7]

  • Inhibition of Proliferation and Cell Cycle Arrest: The compound can inhibit cancer cell proliferation by arresting the cell cycle, primarily at the G0/G1 phase.[1][8]

  • Modulation of Key Signaling Pathways: this compound has been found to inhibit several oncogenic signaling cascades.[1]

    • PI3K/Akt/mTOR Pathway: In breast and pancreatic cancer cells, this compound inhibits the phosphorylation of Akt and mTOR, key proteins that regulate cell growth, survival, and autophagy.[5][9]

    • Wnt/β-catenin Pathway: In gastric cancer, this compound downregulates key components of the Wnt pathway, such as Wnt-2 and β-catenin, and inhibits the translocation of β-catenin to the nucleus, thereby suppressing the transcription of target genes like c-myc and Survivin.[6][10]

    • NF-κB Pathway: this compound is known to modulate the NF-κB signaling pathway, which is crucial for inflammation and cancer progression.[1][11]

  • Anti-Angiogenesis and Anti-Metastatic Effects: this compound reduces the expression of key factors involved in angiogenesis and metastasis, including Vascular Endothelial Growth Factor (VEGF), Matrix Metalloproteinase-2 (MMP-2), and MMP-9.[6][12][13] It also increases the expression of E-cadherin, a protein essential for cell-cell adhesion, which helps to prevent metastasis.[12]

Caption: this compound-induced apoptotic pathways.

G cluster_pi3k cluster_wnt umb This compound pi3k PI3K umb->pi3k wnt Wnt-2 umb->wnt akt Akt pi3k->akt mmp MMP-2 / MMP-9 Expression akt->mmp ecad E-cadherin Expression akt->ecad beta_catenin β-catenin wnt->beta_catenin beta_catenin->mmp beta_catenin->ecad metastasis Metastasis / Invasion mmp->metastasis ecad->metastasis

Caption: this compound's anti-metastatic mechanism.

Quantitative Data Summary: In Vitro Cytotoxicity

This compound has demonstrated dose-dependent cytotoxic and anti-proliferative effects across a variety of human and murine cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized below.

Cancer TypeCell LineSpeciesIncubation TimeIC50 (µg/mL)IC50 (µM)Reference
Lung Cancer A549 (Adenocarcinoma)Human48 h-52.0 ± 1.97[4][14]
QU-DB (Large Cell)Human48 h-47.0 ± 5.3[4][14]
Colorectal Cancer CT26Murine24 h55.4 ± 3.8~151.2[13]
CT26Murine48 h53.2 ± 3.6~145.2[8]
HT29Human72 h37.1 ± 1.4~101.3[8]
Breast Cancer 4T1Murine24 h30.9 ± 3.1~84.4[8]
4T1Murine48 h30.6 ± 2.6~83.6[8]
MCF-7Human24 h49.3 ± 4.2~134.6[8]
MDA-MB-231Human48h-20.0 (IC10)[9]
Glioma A172Human24 h51.9 ± 6.7~141.7[8]
GL26Murine48 h48.9 ± 5.1~133.5[8]
Leukemia Jurkat (T-CLL)Human---[7][15]
Raji (B-CLL)Human---[15]

Note: IC50 values were converted from µg/mL to µM using the molecular weight of this compound (366.5 g/mol ) where necessary. Some studies reported cytotoxicity without specific IC50 values.

Experimental Protocols

The following section details standardized protocols for evaluating the anticancer effects of this compound.

G cluster_invitro Phase 1: Cellular Assays cluster_invivo Phase 2: Animal Models start This compound (Compound) invitro In Vitro Screening start->invitro mtt Cytotoxicity (MTT Assay) invivo In Vivo Studies model Tumor Xenograft Model (e.g., CT26 in BALB/c mice) invivo->model end Therapeutic Candidate apop Apoptosis Assay (Annexin V/PI) mtt->apop cycle Cell Cycle Analysis apop->cycle mig Migration/Invasion (Transwell Assay) cycle->mig wb Mechanism Study (Western Blot) mig->wb wb->invivo eval Evaluate Tumor Growth, Metastasis & Toxicity model->eval ihc Immunohistochemistry (Ki-67, VEGF, MMPs) eval->ihc ihc->end

Caption: Preclinical evaluation workflow for this compound.

This protocol determines the concentration-dependent cytotoxic/anti-proliferative effect of this compound.

Materials:

  • Cancer cell lines (e.g., CT26, HT29, 4T1)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin/Streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • 96-well culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁵ cells/well in 100 µL of complete medium.[8][12] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. Typical final concentrations range from 3 to 200 µg/mL.[8][12]

  • Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control group treated with medium containing the same final concentration of DMSO (e.g., 0.5%).[8]

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C.[8]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines (e.g., A549, QU-DB)

  • 6-well culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound at predetermined concentrations (e.g., IC50 and IC80) for 24 or 48 hours.[4][14] Include an untreated or vehicle-treated control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Centrifuge the cell suspension and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

This protocol is used to detect changes in the expression levels of proteins in key signaling pathways (e.g., Wnt, Akt, Caspases) following this compound treatment.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-β-catenin, anti-p-Akt, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and control cells with RIPA buffer. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample and load them onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine relative protein expression.

This protocol describes a mouse xenograft model to evaluate the in vivo efficacy of this compound.[12][13]

Materials:

  • BALB/c mice (6-8 weeks old)

  • CT26 colorectal cancer cells

  • This compound

  • Vehicle (e.g., liquid paraffin or normal saline)

  • Calipers

  • ELISA kits (for IFN-γ, IL-4)

  • Materials for Immunohistochemistry (IHC)

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10⁵ CT26 cells into the right flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomly divide the mice into treatment and control groups (n=6 per group).

  • Treatment Administration:

    • Treatment Group: Administer this compound (e.g., daily intraperitoneal injections).

    • Control Groups: Administer the vehicle (e.g., liquid paraffin) and normal saline.[12]

  • Monitoring: Monitor mouse body weight and tumor size (measured with calipers) every few days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Endpoint and Sample Collection: After a set period (e.g., 2-3 weeks), sacrifice the mice.

  • Collect blood via cardiac puncture to measure serum cytokine levels (e.g., IFN-γ, IL-4) by ELISA.[12][13]

  • Excise the tumors and fix them in formalin for pathological and immunohistochemical analysis.

  • Harvest major organs (liver, lungs, kidneys) to assess for metastasis.[12]

  • Immunohistochemistry (IHC): Analyze tumor sections for markers of proliferation (Ki-67), angiogenesis (VEGF, MMP-2, MMP-9), and cell adhesion (E-cadherin).[12][13]

  • Data Analysis: Compare tumor growth, final tumor weight, and marker expression between the treatment and control groups.

References

Application Notes: Umbelliprenin in In Vivo Animal Models of Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Umbelliprenin, a naturally occurring sesquiterpene coumarin found in plants of the Ferula species, has demonstrated significant anti-tumor activities in various preclinical in vivo cancer models.[1][2] These studies highlight its potential as a therapeutic agent by demonstrating its effects on tumor growth, metastasis, angiogenesis, and key cancer-related signaling pathways. These notes provide a summary of the quantitative data and a guide to the experimental protocols for researchers investigating the anti-cancer properties of this compound.

Data Presentation: Efficacy of this compound Across In Vivo Models

The anti-tumor effects of this compound have been quantified in several animal models. The data below summarizes the key findings, showcasing the compound's efficacy against various cancer types.

Cancer TypeAnimal Model & Cell LineThis compound Dosage & AdministrationKey Quantitative FindingsCitations
Gastric Cancer BGC-823 Xenograft (Rats)10 mg/kg and 20 mg/kg40.81% tumor suppression at 10 mg/kg. 63.64% tumor suppression at 20 mg/kg.[1]
Skin Cancer Mouse Skin Papilloma ModelTopical application with TPAReduced the number of tumors per mouse by 45% after 20 weeks. Delayed formation of papillomas up to week 9.[3]
Colorectal Cancer CT26 Tumor-Bearing MiceIntradermal injectionSignificant increase in IFN-γ and decrease in IL-4 (P < 0.05). Significant decrease in Ki-67, VEGF, MMP2, and MMP-9 expression (P < 0.05). Significant increase in E-cadherin expression (P < 0.05). Reduced metastasis to the lung and liver.[4][5]
Breast Cancer 4T1 Tumor-Bearing Balb/c Mice200 µL of this compound (12.5 mg/mL)Significant reduction in tumor growth and volume. Downregulation of VEGF, COX2, MMP2, MMP9, NF-κB, CD31, and VCAM1.[1]
Pancreatic Cancer BxPC3 Xenograft (Nude Mice)Intraperitoneal injectionSuppressed BxPC3 tumor growth compared to the control group. Combination with 3-MA (autophagy inhibitor) further reduced tumor burden more than this compound alone or gemcitabine.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vivo studies. Below are generalized protocols based on published research for evaluating this compound's anti-cancer effects.

Protocol 1: Xenograft Mouse Model for Solid Tumors (e.g., Colorectal, Pancreatic Cancer)

This protocol describes the establishment of a subcutaneous xenograft model to assess the efficacy of this compound on tumor growth.

1. Cell Culture and Preparation:

  • Culture cancer cells (e.g., CT26 for colorectal, BxPC3 for pancreatic) in appropriate media until they reach 80-90% confluency.[4][6]
  • Harvest the cells using trypsinization and wash with sterile phosphate-buffered saline (PBS).
  • Resuspend the cells in sterile PBS or serum-free media at a concentration of 2-4 x 10^6 cells per 100-200 µL. Keep on ice until injection.[6]

2. Animal Handling and Tumor Inoculation:

  • Use immunocompromised mice (e.g., BALB/c nude or SCID mice), 4-6 weeks old.[6]
  • Acclimatize animals for at least one week before the experiment.
  • Subcutaneously inject the cell suspension (e.g., 4 x 10^6 cells) into the right flank of each mouse.[6]

3. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor mice daily for tumor development.
  • Measure tumor volume using digital calipers every 2-3 days. Calculate volume using the formula: (Length × Width²) / 2.
  • Randomize mice into treatment and control groups when tumor volumes reach approximately 100 mm³.[6]

4. This compound Administration:

  • Vehicle Preparation: Dissolve this compound in a suitable vehicle (e.g., liquid paraffin, DMSO diluted in saline).
  • Administration: Administer this compound via the desired route (e.g., intraperitoneal injection, oral gavage) at the predetermined dose and schedule (e.g., daily for 2-3 weeks).[6]
  • Control Groups: Administer the vehicle alone to the control group. A positive control group (e.g., a standard chemotherapy agent like gemcitabine) can also be included.[6]

5. Efficacy Evaluation and Endpoint:

  • Continue to monitor tumor volume and body weight throughout the study. Significant weight loss can indicate toxicity.[7]
  • At the end of the study, euthanize the mice.
  • Excise the tumors, weigh them, and photograph them.
  • Collect tumors and major organs (lung, liver, kidney, heart) for further analysis (e.g., histopathology, immunohistochemistry, Western blot).[4][8][9]

Protocol 2: Two-Stage Skin Carcinogenesis Model

This protocol is used to evaluate the chemopreventive activity of this compound.

1. Animal Preparation:

  • Use female mice (e.g., Swiss albino mice), 6-7 weeks old.
  • Shave the dorsal skin of the mice 2-3 days before the start of the experiment.

2. Tumor Initiation and Promotion:

  • Initiation: Apply a single topical dose of a tumor initiator (e.g., peroxynitrite) to the shaved area.[3]
  • Promotion: One week after initiation, begin the promotion phase by applying a tumor promoter (e.g., TPA - 12-O-tetradecanoylphorbol-13-acetate) twice a week for up to 20 weeks.[3]

3. This compound Treatment:

  • Apply this compound topically to the shaved area approximately 30-60 minutes before each TPA application.[3]
  • A positive control group treated with a known chemopreventive agent like curcumin can be included.[3]

4. Data Collection and Analysis:

  • Record the time of the first appearance of papillomas (latency period).[3]
  • Count the number of papillomas per mouse weekly.
  • Calculate the tumor incidence (% of mice with tumors) and tumor multiplicity (average number of tumors per mouse).
  • The study typically concludes after 20 weeks of promotion.[3]

Visualizations: Workflows and Signaling Pathways

Diagrams generated using Graphviz DOT language illustrate the experimental processes and molecular mechanisms of this compound.

G A Cancer Cell Line Culture (e.g., CT26, BxPC3) B Cell Preparation & Viability Check A->B C Subcutaneous Injection into Immunodeficient Mice B->C D Tumor Growth Monitoring (Calipers) C->D E Tumor Volume ≈ 100 mm³ D->E F Randomization into Groups (Control, this compound) E->F G Treatment Administration (e.g., IP Injection) F->G H Continued Monitoring (Tumor Volume, Body Weight) G->H I Endpoint Reached (Study Duration / Tumor Size) H->I J Euthanasia & Necropsy I->J K Tumor Excision, Weight & Photography J->K L Tissue Analysis (IHC, WB, etc.) J->L

Caption: General workflow for a xenograft animal model study.

G cluster_Wnt Wnt/β-Catenin Pathway Wnt2 Wnt-2 GSK3b GSK-3β Wnt2->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin promotes degradation beta_catenin_nucleus β-catenin (Nucleus) beta_catenin->beta_catenin_nucleus translocation TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF activates TargetGenes Target Genes (c-myc, Survivin) TCF_LEF->TargetGenes transcription Umb This compound Umb->Wnt2 inhibits Umb->beta_catenin inhibits Umb->beta_catenin_nucleus inhibits translocation Umb->TargetGenes downregulates

Caption: this compound inhibits the Wnt/β-Catenin signaling pathway.[8][9]

G cluster_Akt PI3K/Akt/mTOR Pathway PI3K PI3K Akt Akt PI3K->Akt activates (phosphorylation) mTOR mTOR Akt->mTOR activates (phosphorylation) Apoptosis Apoptosis Akt->Apoptosis inhibits Autophagy Autophagy mTOR->Autophagy inhibits Umb This compound Umb->Akt inhibits phosphorylation Umb->mTOR inhibits phosphorylation

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.[6]

G cluster_Angio Angiogenesis & Metastasis Cascade VEGF VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis MMP2 MMP2 Metastasis Metastasis MMP2->Metastasis MMP9 MMP9 MMP9->Metastasis Umb This compound Umb->VEGF downregulates Umb->MMP2 downregulates Umb->MMP9 downregulates

Caption: this compound's role in inhibiting angiogenesis and metastasis.[1][4][5]

References

Application Notes and Protocols: Formulation of Umbelliprenin for Improved Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbelliprenin, a naturally occurring prenylated coumarin, has garnered significant interest for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. However, its therapeutic potential is often limited by poor aqueous solubility and low oral bioavailability, which can lead to suboptimal drug exposure and variable therapeutic outcomes. To overcome these limitations, advanced formulation strategies are required to enhance the dissolution and absorption of this compound.

This document provides detailed application notes and protocols for the formulation of this compound using various nano-delivery systems, including liposomes, solid lipid nanoparticles (SLNs), and cyclodextrin inclusion complexes. These approaches aim to improve the oral bioavailability of this compound by increasing its solubility, protecting it from degradation in the gastrointestinal tract, and facilitating its transport across biological membranes.

Rationale for Formulation

The poor oral bioavailability of this compound is primarily attributed to its lipophilic nature and consequently low aqueous solubility. This leads to a slow and incomplete dissolution in the gastrointestinal fluids, which is a prerequisite for absorption. Furthermore, this compound may be susceptible to first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.

Nano-formulation strategies address these challenges in the following ways:

  • Increased Surface Area: By reducing the particle size to the nanometer range, the total surface area of the drug is significantly increased, leading to a higher dissolution velocity.

  • Enhanced Solubility: Encapsulating this compound within a hydrophilic carrier or a lipid-based system can improve its apparent solubility in the aqueous environment of the gut.

  • Protection from Degradation: The carrier material can protect the encapsulated this compound from enzymatic and pH-dependent degradation in the gastrointestinal tract.

  • Improved Permeability: Certain nano-formulations can facilitate the transport of the drug across the intestinal epithelium through various mechanisms, including endocytosis and inhibition of efflux transporters.

  • Lymphatic Uptake: Lipid-based formulations can promote lymphatic transport, thereby bypassing the portal circulation and reducing first-pass metabolism.

The following diagram illustrates the logical relationship between the challenges of this compound delivery and the proposed formulation solutions.

cluster_Challenges Challenges with this compound Delivery cluster_Solutions Formulation Strategies Low Aqueous Solubility Low Aqueous Solubility Poor Oral Bioavailability Poor Oral Bioavailability Low Aqueous Solubility->Poor Oral Bioavailability First-Pass Metabolism First-Pass Metabolism First-Pass Metabolism->Poor Oral Bioavailability Liposomes Liposomes Improved Bioavailability Improved Bioavailability Liposomes->Improved Bioavailability Enhance Solubility & Protect Solid Lipid Nanoparticles (SLNs) Solid Lipid Nanoparticles (SLNs) Solid Lipid Nanoparticles (SLNs)->Improved Bioavailability Increase Surface Area & Lymphatic Uptake Cyclodextrin Complexes Cyclodextrin Complexes Cyclodextrin Complexes->Improved Bioavailability Increase Solubility

Challenges and solutions for this compound delivery.

Data Presentation: Pharmacokinetic Parameters

The following tables are templates for summarizing the pharmacokinetic data obtained from in vivo studies in an appropriate animal model (e.g., rats). These parameters are crucial for evaluating the enhancement in oral bioavailability of the different this compound formulations compared to the free drug.

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the blood. A higher Cmax generally indicates a greater extent and/or faster rate of absorption.

  • Tmax (Time to Reach Cmax): The time at which Cmax is observed. A shorter Tmax suggests a faster rate of absorption.

  • AUC (Area Under the Curve): The total drug exposure over time. A larger AUC signifies a greater extent of absorption and higher bioavailability.

Table 1: Pharmacokinetic Parameters of this compound-Loaded Liposomes vs. Free this compound (Hypothetical Data)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Free this compound10150 ± 254.0 ± 0.5900 ± 150100
This compound Liposomes10450 ± 502.0 ± 0.33600 ± 400400

Table 2: Pharmacokinetic Parameters of this compound-Loaded SLNs vs. Free this compound (Hypothetical Data)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Free this compound10150 ± 254.0 ± 0.5900 ± 150100
This compound SLNs10380 ± 453.0 ± 0.43150 ± 350350

Table 3: Pharmacokinetic Parameters of this compound-Cyclodextrin Complex vs. Free this compound (Hypothetical Data)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Free this compound10150 ± 254.0 ± 0.5900 ± 150100
This compound-β-CD Complex10300 ± 302.5 ± 0.32250 ± 280250

Experimental Protocols

The following are detailed protocols for the preparation and evaluation of this compound formulations.

Preparation of this compound-Loaded Liposomes

This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method.

Materials:

  • This compound

  • Soy phosphatidylcholine (SPC) or other suitable phospholipid

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

  • Lipid Film Formation:

    • Dissolve a specific molar ratio of soy phosphatidylcholine, cholesterol, and this compound in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvents under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C) until a thin, uniform lipid film is formed on the inner wall of the flask.

    • Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to sonication using a bath or probe sonicator.

    • For more uniform size, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Repeat the extrusion process 10-15 times.

  • Purification:

    • Remove the unencapsulated this compound by methods such as dialysis against PBS or size exclusion chromatography.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Visualize the morphology of the liposomes using transmission electron microscopy (TEM).

    • Calculate the encapsulation efficiency and drug loading capacity by quantifying the amount of this compound in the liposomes and the initial amount used.

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol outlines the preparation of this compound-loaded SLNs by the hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

  • High-shear homogenizer

  • Probe sonicator

  • Water bath

Protocol:

  • Preparation of Lipid and Aqueous Phases:

    • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

    • Dissolve the this compound in the molten lipid with continuous stirring to form the lipid phase.

    • In a separate beaker, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase to form the aqueous phase.

  • Homogenization:

    • Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture using a high-shear homogenizer at high speed for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Ultrasonication:

    • Immediately subject the hot pre-emulsion to high-power ultrasonication using a probe sonicator for 10-15 minutes to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath with gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Purification and Characterization:

    • Follow similar purification and characterization steps as described for liposomes (Section 4.1, steps 4 and 5).

Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol describes the preparation of an this compound-β-cyclodextrin inclusion complex using the co-precipitation method.

Materials:

  • This compound

  • β-Cyclodextrin (or a derivative like hydroxypropyl-β-cyclodextrin)

  • Ethanol

  • Deionized water

  • Magnetic stirrer with hot plate

Protocol:

  • Dissolution of Cyclodextrin:

    • Dissolve β-cyclodextrin in a specific volume of deionized water with heating (e.g., 50-60°C) and continuous stirring until a clear solution is obtained.

  • Addition of this compound:

    • Dissolve this compound in a minimal amount of ethanol.

    • Slowly add the this compound solution dropwise to the aqueous β-cyclodextrin solution while maintaining the temperature and stirring.

  • Complexation:

    • Continue stirring the mixture for several hours (e.g., 24-48 hours) at the elevated temperature to facilitate the formation of the inclusion complex.

  • Co-precipitation and Recovery:

    • Allow the solution to cool down slowly to room temperature, and then store it at 4°C overnight to promote the precipitation of the inclusion complex.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the collected solid with a small amount of cold deionized water and ethanol to remove any uncomplexed this compound and β-cyclodextrin.

  • Drying and Characterization:

    • Dry the final product in a vacuum oven at a suitable temperature.

    • Characterize the formation of the inclusion complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffractometry (XRD).

    • Determine the complexation efficiency by quantifying the this compound content in the complex.

cluster_Liposome Liposome Preparation Workflow cluster_SLN SLN Preparation Workflow cluster_CD Cyclodextrin Complex Workflow Lipid Film Lipid Film Hydration Hydration Lipid Film->Hydration Size Reduction Size Reduction Hydration->Size Reduction Purification Purification Size Reduction->Purification Characterization_L Characterization Purification->Characterization_L Phase Prep Phase Preparation Homogenization Homogenization Phase Prep->Homogenization Ultrasonication Ultrasonication Homogenization->Ultrasonication Cooling Cooling Ultrasonication->Cooling Characterization_S Characterization Cooling->Characterization_S Dissolution Dissolution Addition Addition Dissolution->Addition Complexation Complexation Addition->Complexation Precipitation Precipitation Complexation->Precipitation Characterization_C Characterization Precipitation->Characterization_C

Workflows for this compound formulation preparation.
In Vitro Dissolution/Release Study

This protocol describes a general method for evaluating the in vitro release of this compound from the prepared formulations.

Materials:

  • This compound formulation

  • Free this compound suspension (as control)

  • Dissolution medium (e.g., simulated gastric fluid, pH 1.2, and simulated intestinal fluid, pH 6.8)

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Shaking water bath or dissolution apparatus (USP Type II - Paddle)

  • HPLC system for this compound quantification

Protocol:

  • Preparation:

    • Place a known amount of the this compound formulation or free drug suspension into a dialysis bag.

    • Securely close the dialysis bag.

  • Dissolution:

    • Place the dialysis bag into a vessel containing a known volume of pre-warmed (37°C) dissolution medium.

    • Stir the medium at a constant speed (e.g., 100 rpm).

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the dissolution medium.

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative percentage of this compound released at each time point and plot the release profile.

In Vivo Pharmacokinetic Study

This protocol provides a general outline for an in vivo pharmacokinetic study in rats to assess the oral bioavailability of this compound formulations. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Sprague-Dawley or Wistar rats

  • This compound formulations and free drug suspension

  • Oral gavage needles

  • Blood collection tubes (containing an anticoagulant like heparin or EDTA)

  • Centrifuge

  • LC-MS/MS system for this compound quantification in plasma

Protocol:

  • Animal Dosing:

    • Fast the rats overnight with free access to water.

    • Administer a single oral dose of the this compound formulation or free drug suspension to different groups of rats via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

  • Plasma Preparation:

    • Immediately centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in rat plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate the key parameters: Cmax, Tmax, and AUC.

    • Calculate the relative bioavailability of the formulations compared to the free drug suspension.

Signaling Pathways Modulated by this compound

This compound has been reported to exert its therapeutic effects by modulating several key signaling pathways involved in cell proliferation, survival, and inflammation. The following diagrams illustrate some of these pathways.

Wnt/β-catenin Signaling Pathway

This compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.

cluster_nucleus Nucleus This compound This compound Wnt Wnt This compound->Wnt Inhibits Frizzled Frizzled Wnt->Frizzled Activates β-catenin Destruction Complex β-catenin Destruction Complex Frizzled->β-catenin Destruction Complex Inhibits β-catenin β-catenin β-catenin Destruction Complex->β-catenin Degrades Nucleus Nucleus β-catenin->Nucleus Translocates TCF/LEF TCF/LEF β-catenin->TCF/LEF Activates Gene Transcription Gene Transcription TCF/LEF->Gene Transcription Promotes This compound This compound PI3K PI3K This compound->PI3K Inhibits ERK ERK This compound->ERK Inhibits Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Activate Receptor Tyrosine Kinase->PI3K Activates Receptor Tyrosine Kinase->ERK Activates Akt Akt PI3K->Akt Activates Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Promotes ERK->Cell Survival & Proliferation Promotes cluster_nucleus Nucleus This compound This compound IKK Complex IKK Complex This compound->IKK Complex Inhibits Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates & Degrades NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates Inflammatory Gene Expression Inflammatory Gene Expression NF-κB->Inflammatory Gene Expression Promotes

Application Notes: Umbelliprenin as a Tool for Studying Apoptosis Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Umbelliprenin, a naturally occurring sesquiterpene coumarin found in plants of the Ferula genus, has emerged as a significant compound for cancer research.[1][2] Its antitumor effects have been demonstrated across various cancer cell lines, where it acts as a potent inducer of apoptosis, or programmed cell death.[3][4] This makes this compound a valuable chemical tool for researchers and drug development professionals investigating the complex signaling cascades that govern apoptosis. These notes provide an overview of this compound's mechanisms, quantitative data on its efficacy, and detailed protocols for its application in laboratory settings.

Mechanism of Action in Apoptosis Induction

This compound induces apoptosis through a multi-faceted approach, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This dual activity allows for the comprehensive study of apoptotic signaling.

  • Activation of Intrinsic and Extrinsic Pathways : In Jurkat T-CLL cells, this compound has been shown to activate both the intrinsic and extrinsic apoptotic pathways by activating caspase-9 and caspase-8, respectively.[5] This convergence leads to the activation of the executioner caspase-3.[5]

  • Modulation of Bcl-2 Family Proteins : The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic pathway.[6] this compound treatment has been observed to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax in pancreatic cancer cells.[3] This shift in the Bax/Bcl-2 ratio is a key event in initiating mitochondrial-mediated apoptosis.

  • Inhibition of the PI3K/Akt/mTOR Signaling Pathway : The PI3K/Akt pathway is a crucial cell survival pathway often dysregulated in cancer.[7][8] this compound has been shown to significantly reduce the phosphorylation levels of both Akt and mTOR in pancreatic cancer cells, indicating an inhibition of this pro-survival signaling cascade.[3] This action contributes to its pro-apoptotic effects.

Below is a diagram illustrating the key apoptotic pathways modulated by this compound.

Umbelliprenin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_pi3k PI3K/Akt Pathway This compound This compound caspase8 Caspase-8 Activation This compound->caspase8 Activates bcl2 Bcl-2 Inhibition This compound->bcl2 Inhibits bax Bax Upregulation This compound->bax Promotes akt Akt Phosphorylation Inhibition This compound->akt Inhibits caspase3 Caspase-3 Cleavage & Activation caspase8->caspase3 caspase9 Caspase-9 Activation bcl2->caspase9 bax->caspase9 caspase9->caspase3 mtor mTOR Phosphorylation Inhibition akt->mtor apoptosis Apoptosis akt->apoptosis Suppresses caspase3->apoptosis

Apoptotic signaling pathways modulated by this compound.

Data Presentation: Cytotoxicity of this compound

The cytotoxic and anti-proliferative effects of this compound are often quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines and treatment durations.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines (µM)

Cell LineCancer TypeIC50 (µM)Incubation Time
QU-DB[9][10]Large Cell Lung Cancer47 ± 5.348h
A549[9][10]Lung Adenocarcinoma52 ± 1.9748h

Table 2: IC50 Values of this compound in Various Cancer Cell Lines (µg/mL)

Cell LineCancer TypeIC50 (µg/mL) at 24hIC50 (µg/mL) at 48hIC50 (µg/mL) at 72h
HT29 [11][12][13]Colon Cancer48.7 ± 4.545.6 ± 2.137.1 ± 1.4
CT26 [11][12][13]Colon Cancer (Murine)48.9 ± 3.853.2 ± 3.655.4 ± 3.4
MCF-7 [11][12][13]Breast Cancer44.5 ± 2.937.4 ± 3.142.1 ± 2.5
4T1 [11][12][13]Breast Cancer (Murine)30.9 ± 3.130.6 ± 2.662.2 ± 4.8
A172 [11][12][13]Glioblastoma51.9 ± 6.743.6 ± 5.247.9 ± 4.1
GL26 [11]Glioma (Murine)45.8 ± 3.341.6 ± 3.443.4 ± 2.9

Note: The molecular weight of this compound is 366.44 g/mol . To convert µg/mL to µM, use the formula: µM = (µg/mL / 366.44) * 1000.

Importantly, this compound demonstrates selective cytotoxicity, showing minimal toxicity to normal peripheral blood mononuclear cells (PBMCs) at concentrations effective against cancer cells.[2][14]

Experimental Protocols

The following protocols provide a framework for studying the apoptotic effects of this compound. A typical experimental workflow is outlined in the diagram below.

Umbelliprenin_Workflow cluster_assays Downstream Assays start Seed Cancer Cells (e.g., A549, Jurkat, BxPC3) treat Treat with this compound (Varying Concentrations & Times) start->treat mtt Cell Viability Assay (MTT) treat->mtt flow Apoptosis Quantification (Annexin V/PI Staining) treat->flow wb Protein Expression Analysis (Western Blot) treat->wb ic50 Determine IC50 Value mtt->ic50 apoptosis_quant Quantify Early/Late Apoptotic & Necrotic Cells flow->apoptosis_quant protein_analysis Analyze Levels of: - Cleaved Caspases (3, 8, 9) - Bcl-2, Bax - p-Akt, p-mTOR wb->protein_analysis

References

Application Notes & Protocols for the Purification of Umbelliprenin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Umbelliprenin (7-farnesyloxycoumarin) is a naturally occurring sesquiterpene coumarin found predominantly in plants of the Apiaceae (Umbelliferae) and Rutaceae families, particularly in various Ferula species.[1][2] This lipophilic compound has garnered significant scientific interest due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and chemopreventive properties.[3][4] The isolation and purification of this compound from complex crude plant extracts is a critical step for its structural elucidation, pharmacological evaluation, and potential development as a therapeutic agent.[5][6]

This document provides detailed protocols and application notes for the extraction, fractionation, and purification of this compound from plant sources, emphasizing chromatographic techniques.

Part 1: Physicochemical Properties and Extraction Data

A thorough understanding of this compound's properties and expected yields is crucial for planning an efficient purification strategy.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Appearance White crystalline solid [3]
Molecular Formula C₂₄H₃₀O₃ [1]
Molecular Weight 366 g/mol [1][3]
Melting Point 57.5 - 59.1 °C [3]

| Solubility | Soluble in most organic solvents; exhibits varying solubility due to its lipophilic nature. Practically insoluble in water. |[3][7] |

Table 2: this compound Yield from Various Plant Sources and Extraction Methods

Plant Source Extraction Solvent & Method This compound Yield (% of total extract) Reference
Anethum graveolens (Dill) Ethanol (EtOH), Maceration/Ultrasound 1.7% - 14.4% [8][9]
Pimpinella anisum (Anise) Ethanol (EtOH), Maceration/Ultrasound 1.7% - 14.4% [8][9]
Ferulago campestris Ethanol (EtOH), Maceration/Ultrasound 1.7% - 14.4% (Highest content among tested) [8][9]

| Artemisia vulgaris | Subcritical Butane, Counter-current | 0.18% (Best yield among tested methods) |[1] |

Part 2: Overall Purification Workflow

The purification of this compound is a multi-step process designed to systematically remove impurities and isolate the target compound. The general workflow involves extraction, fractionation, chromatographic separation, and final purification.

G cluster_0 Step 1: Preparation & Extraction cluster_1 Step 2: Fractionation cluster_2 Step 3: Chromatographic Purification cluster_3 Step 4: Final Product Plant Dried Plant Material (e.g., Roots, Seeds) Grind Grinding to Powder Plant->Grind Extract Solvent Extraction (e.g., Maceration, Soxhlet) Grind->Extract CrudeExtract Crude Extract Extract->CrudeExtract Partition Liquid-Liquid Partitioning CrudeExtract->Partition ActiveFraction This compound-Rich Fraction (e.g., Ethyl Acetate) Partition->ActiveFraction CC Column Chromatography (Silica Gel) ActiveFraction->CC HPLC Preparative HPLC (Reverse-Phase) CC->HPLC Crystallize Crystallization HPLC->Crystallize Pure Pure this compound (>98% Purity) Crystallize->Pure

Caption: General workflow for this compound purification.

Part 3: Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol describes a general method for solvent extraction. Ethanol has been shown to be an effective solvent for this compound.[8][9]

1.1. Materials:

  • Dried and powdered plant material (e.g., roots or seeds of Ferula spp.).

  • Absolute Ethanol (EtOH) or 85% Methanol (MeOH).[10]

  • Soxhlet extractor or large conical flask for maceration.

  • Rotary evaporator.

  • Filtration apparatus (e.g., Whatman No. 1 filter paper, Buchner funnel).

1.2. Procedure (Soxhlet Extraction):

  • Weigh 100 g of the dried, powdered plant material.[10]

  • Place the powder into a thimble and insert it into the main chamber of the Soxhlet extractor.

  • Fill the distilling flask with approximately 1000-1200 mL of 85% methanol or absolute ethanol.[10]

  • Assemble the Soxhlet apparatus and heat the solvent. Allow the extraction to proceed for 12-24 hours, or until the solvent running through the siphon tube is colorless.

  • After extraction, allow the apparatus to cool.

  • Concentrate the resulting methanolic or ethanolic extract under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude extract.

1.3. Procedure (Maceration):

  • Soak 150 g of dried, powdered leaves in 1.2 L of methanol in a sealed container for one week at room temperature, with occasional agitation.[11]

  • Filter the mixture to separate the plant residue from the solvent.

  • Wash the residue with a small amount of fresh solvent to ensure complete extraction.

  • Combine the filtrates and evaporate the solvent using a rotary evaporator to yield the crude extract.[11]

Protocol 2: Liquid-Liquid Partitioning (Fractionation)

This protocol separates compounds in the crude extract based on their polarity.

G Crude Crude Methanolic Extract AddWater Dilute with Distilled Water (e.g., 500 mL) Crude->AddWater Hexane Partition with n-Hexane (3x) AddWater->Hexane EtOAc Partition Aqueous Layer with Ethyl Acetate (3x) Hexane->EtOAc HexFrac n-Hexane Fraction (Removes non-polar lipids, chlorophylls) Hexane->HexFrac BuOH Partition Remaining Aqueous Layer with n-Butanol (3x) EtOAc->BuOH EtOAcFrac Ethyl Acetate Fraction (this compound-Rich) EtOAc->EtOAcFrac BuOHFrac n-Butanol Fraction (More polar compounds) BuOH->BuOHFrac AqFrac Final Aqueous Fraction (Highly polar compounds) BuOH->AqFrac

References

Application Note: Umbelliprenin as a Reference Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Umbelliprenin is a naturally occurring sesquiterpene coumarin found predominantly in plants of the Apiaceae and Rutaceae families, including various Ferula species, angelica, coriander, and lemon.[1] As a bioactive compound, this compound has garnered significant interest for its diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antileishmanial properties.[1][2] Its well-defined chemical structure and biological significance make it an essential reference standard for the quality control, standardization, and quantitative analysis of herbal extracts and phytopharmaceutical preparations. This document provides detailed protocols and data for using this compound as a reference standard in phytochemical analysis.

Physicochemical Properties of this compound

A precise understanding of the physicochemical properties of a reference standard is fundamental for its correct handling, storage, and use in analytical methodologies.

PropertyValueReference
Chemical Name 7-(3,7,11-trimethyldodeca-2,6,10-trienoxy)chromen-2-one[3][4]
Synonyms 7-Farnesyloxycoumarin[3]
Molecular Formula C₂₄H₃₀O₃[4]
Molecular Weight 366.5 g/mol [4]
Appearance (Not specified in results)
Solubility Soluble in organic solvents like ethanol[5][6]

Experimental Protocols

A general workflow for the quantification of this compound involves sample preparation through extraction, followed by chromatographic separation and detection.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing p1 Plant Material (e.g., Seeds, Roots) p2 Drying & Pulverization p1->p2 p3 Solvent Extraction (Maceration, Ultrasound, etc.) p2->p3 a1 HPLC / UHPLC / HPTLC Analysis p4 Filtration & Concentration p3->p4 d1 Peak Identification (vs. Reference Standard) p4->a1 a2 UV/Vis or MS Detection a1->a2 a2->d1 d2 Calibration Curve Plotting a2->d2 d3 Quantification d1->d3 d2->d3

Fig. 1: General workflow for the quantification of this compound in plant material.
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is based on methodologies developed for the quantification of this compound in various plant extracts.[5][7]

1. Materials and Reagents:

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Ethanol (analytical grade)

  • Plant material (dried and powdered)

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in ethanol.

  • Create a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

3. Sample Preparation (Ultrasound-Assisted Extraction):

  • Accurately weigh approximately 500 mg of the dried, powdered plant material.

  • Add 5 mL of absolute ethanol.

  • Perform ultrasound-assisted extraction for a period of 1 to 10 minutes.[6]

  • Centrifuge the resulting solution at 13,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter prior to injection.[6]

4. Chromatographic Conditions:

  • Instrument: HPLC system with UV/Vis or DAD detector.

  • Column: Lichrosorb® RP-18 (5 µm, 4.6 x 250 mm) or equivalent.[7]

  • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both containing 0.1% formic acid.

  • Gradient Program: (Example) 0-5 min, 50% B; 5-30 min, 50-90% B; 30-40 min, 90% B; 40-45 min, 90-50% B; 45-50 min, 50% B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 322 nm.[7]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25 °C.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

  • Determine the concentration of this compound in the plant extract by interpolating its peak area from the calibration curve. The retention time for this compound is approximately 41.3 minutes under these conditions.[7]

Protocol 2: Quantification by High-Performance Thin-Layer Chromatography (HPTLC)

While a specific HPTLC protocol for this compound is not detailed in the provided search results, a general method can be adapted from protocols for similar coumarins like umbelliferone.[8][9]

1. Materials and Reagents:

  • This compound reference standard

  • Methanol, Toluene, Ethyl Acetate (analytical grade)

  • HPTLC plates pre-coated with silica gel 60 F₂₅₄

2. Standard and Sample Preparation:

  • Prepare standard solutions of this compound in methanol (e.g., 200-1200 ng/spot).[9]

  • Prepare sample solutions as described in the HPLC protocol, adjusting the final concentration to fall within the linear range of the standards.

3. Chromatographic Conditions:

  • Stationary Phase: HPTLC aluminum plates silica gel 60 F₂₅₄ (20 x 10 cm).

  • Application: Apply bands of standard and sample solutions (e.g., 6 mm wide) using an automated applicator.

  • Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (e.g., 5:4:0.5 v/v/v). The optimal ratio should be determined empirically.

  • Development: Develop the plate in a saturated twin-trough chamber to a distance of approximately 80 mm.

  • Drying: Air-dry the plate after development.

4. Densitometric Analysis:

  • Detection: Scan the plate using a TLC scanner at a wavelength of 322 nm.

  • Quantification: Create a calibration curve from the peak areas of the this compound standards. Calculate the amount of this compound in the sample by comparing its peak area to the curve.

Quantitative Data from Literature

The concentration of this compound varies significantly based on the plant species, the extraction solvent, and the method used.

Table 1: this compound Content in Various Plant Extracts Determined by HPLC. [5][7]

Plant SpeciesExtraction SolventExtraction MethodThis compound Yield (µg/g of dry extract)
Anethum graveolensEtOHMaceration14.4 ± 0.61
Anethum graveolensEtOHUltrasounds38.44 ± 1.16
Pimpinella anisumEtOHMaceration1.7 ± 0.11
Pimpinella anisumEtOHUltrasounds10.1 ± 0.52
Ferulago campestrisEtOHMaceration112.66 ± 3.91
Ferulago campestrisEtOHUltrasounds221.35 ± 1.06

Table 2: this compound Content Determined by UHPLC. [6]

Plant SpeciesExtraction SolventExtraction MethodThis compound Yield (µg/g of dry extract)
Punica granatum (Seeds)Absolute EtOHUltrasound-assisted6.53 ± 0.12
Artemisia vulgarisSubcritical ButaneCounter-current0.18% of extract

Application in Biological Research: A Signaling Pathway Context

For drug development professionals, quantifying this compound is often linked to its biological activity. This compound has been shown to exert anti-angiogenic and anti-cancer effects by modulating key cellular signaling pathways. For instance, in breast cancer cell lines, this compound inhibits the PI3K/AKT/mTOR and MAPK pathways, which are crucial for tumor growth and blood vessel formation. The use of a validated reference standard is critical to ensure that the observed biological effects are accurately attributed to a known concentration of the compound.

G umb This compound akt AKT umb->akt inhibits mtor mTOR umb->mtor inhibits erk ERK1/2 umb->erk inhibits egf EGF / CoCl₂ (Stimulus) pi3k PI3K egf->pi3k activates egf->erk activates pi3k->akt activates akt->mtor activates hif HIF-1α mtor->hif activates erk->hif activates vegf VEGF hif->vegf activates angio Angiogenesis & Metastasis vegf->angio promotes

Fig. 2: Inhibition of the PI3K/AKT/MAPK signaling pathway by this compound.

Conclusion

This compound serves as a critical reference standard for the accurate quantification and standardization of plant-based products. The HPLC and HPTLC protocols outlined here provide robust frameworks for its analysis. Utilizing a well-characterized standard ensures the reliability and reproducibility of phytochemical research, which is essential for quality control in the herbal industry and for advancing natural product-based drug discovery.

References

Unveiling the Anti-Angiogenic Potential of Umbelliprenin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1][2][3] The vascular endothelial growth factor (VEGF) signaling pathway is a key regulator of this process, making it a prime target for anti-angiogenic therapies.[4][5][6] Umbelliprenin, a natural prenylated coumarin, has demonstrated promising anti-angiogenic properties by inhibiting key signaling pathways involved in new blood vessel formation.[7][8] Studies have shown that this compound can suppress angiogenesis by downregulating the PI3K/Akt/ERK signaling pathway and reducing the expression of crucial factors like VEGF and HIF-1α.[7][8]

These application notes provide detailed protocols for a suite of in vitro and in vivo assays to rigorously assess the anti-angiogenic potential of this compound. The methodologies are designed to enable researchers to investigate its effects on endothelial cell proliferation, migration, differentiation, and overall new blood vessel formation.

Key Signaling Pathway in Angiogenesis: VEGF Signaling

The VEGF signaling pathway is central to the regulation of angiogenesis.[4][5] VEGF-A, a principal mediator, binds to its receptors (VEGFRs) on endothelial cells, triggering a cascade of intracellular events that lead to cell proliferation, migration, and the formation of new blood vessels.[1][4][5][6] this compound has been shown to interfere with this and related pathways, reducing the expression of VEGF and its receptor.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Angiogenesis This compound This compound (Inhibition) This compound->VEGF This compound->ERK This compound->PI3K This compound->AKT

Caption: VEGF Signaling Pathway and this compound's inhibitory action.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound from various studies, providing a reference for dose-selection in experimental designs.

Cell LineAssayParameterThis compound ConcentrationOutcomeReference
SKBR-3CytotoxicityIC50103.9 µM50% inhibition of cell viability
SKBR-3Gene ExpressionIC5, IC10 (10, 20 µM)Non-toxic dosesSignificant reduction in pro-angiogenic gene expression
MDA-MB-231CytotoxicityIC5, IC10 (10, 20 µM)Non-toxic dosesUsed for signaling pathway studies[8]
T47DCytotoxicityIC50133.3 µM (24h)50% growth inhibition
T47DGene ExpressionIC5, IC10 (10, 20 µM)Non-toxic dosesSignificant reduction in VEGF and HIF-1α expression
RPE-like cellsCytotoxicityIC5096.2 µg/mL50% inhibition of cell viability[7]

I. In Vitro Assays for Anti-Angiogenic Potential

In vitro assays offer a controlled environment to dissect the specific effects of this compound on endothelial cell functions crucial for angiogenesis.[9]

Endothelial Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of endothelial cells, a fundamental step in the formation of new blood vessels.

Protocol:

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate at a density of 5,000 cells/cm² in complete endothelial cell growth medium.[10]

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: After 24 hours, replace the medium with a starvation medium for another 24 hours. Then, treat the cells with various concentrations of this compound in the presence or absence of a pro-angiogenic stimulus like VEGF (e.g., 10 ng/mL).[10] Include appropriate vehicle controls.

  • Proliferation Assessment: After 48-72 hours of treatment, assess cell proliferation using a suitable method such as the MTT assay or a luminescent cell viability assay that quantifies ATP.[10]

  • Data Analysis: Calculate the percentage of inhibition of cell proliferation compared to the control group.

Proliferation_Assay_Workflow A Seed HUVECs in 96-well plate B Incubate (24h) A->B C Starve cells (24h) B->C D Treat with this compound +/- VEGF C->D E Incubate (48-72h) D->E F Assess proliferation (MTT/ATP assay) E->F G Analyze data F->G

Caption: Endothelial Cell Proliferation Assay Workflow.

Wound Healing (Scratch) Assay

This assay evaluates the effect of this compound on the directional migration of endothelial cells, which is essential for the closure of vascular gaps during angiogenesis.[11][12]

Protocol:

  • Cell Seeding: Seed HUVECs in a 24-well plate and grow them to 95-100% confluence.[11]

  • Wound Creation: Create a "scratch" or a cell-free gap in the confluent monolayer using a sterile pipette tip.[11][12]

  • Washing: Gently wash the wells with medium to remove detached cells.[12]

  • Treatment: Add fresh medium containing different concentrations of this compound.

  • Image Acquisition: Immediately capture an image of the scratch at time 0. Continue to capture images at regular intervals (e.g., 6, 12, and 24 hours).[11]

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Wound_Healing_Assay_Workflow A Seed HUVECs to confluence B Create scratch in monolayer A->B C Wash to remove debris B->C D Treat with this compound C->D E Image at T=0 and subsequent time points D->E F Measure wound closure E->F

Caption: Wound Healing (Scratch) Assay Workflow.

Endothelial Cell Tube Formation Assay

This assay models the differentiation of endothelial cells into capillary-like structures, a hallmark of angiogenesis.[13][14]

Protocol:

  • Plate Coating: Coat the wells of a 96-well plate with a basement membrane extract (BME) like Matrigel and allow it to solidify at 37°C.[13][15]

  • Cell Seeding: Harvest and resuspend HUVECs in a medium containing various concentrations of this compound. Seed the cells onto the solidified BME.

  • Incubation: Incubate the plate for 4-24 hours to allow for the formation of tube-like structures.

  • Visualization and Quantification: Visualize the tube network using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.[16]

Tube_Formation_Assay_Workflow A Coat 96-well plate with BME B Solidify BME at 37°C A->B C Seed HUVECs with this compound B->C D Incubate (4-24h) C->D E Visualize and quantify tube formation D->E

Caption: Endothelial Cell Tube Formation Assay Workflow.

II. In Vivo Assay for Anti-Angiogenic Potential

In vivo assays provide a more physiologically relevant context to confirm the anti-angiogenic effects of this compound observed in vitro.[17]

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model to study angiogenesis due to the rich vascular network of the chick embryo's chorioallantoic membrane.[17][18][19][20] It is a cost-effective and reproducible method.[2][20]

Protocol:

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator for 3 days.[19][20]

  • Window Creation: On day 3, create a small window in the eggshell to expose the CAM.

  • Sample Application: Prepare sterile, inert carriers (e.g., filter paper discs or gelatin sponges) soaked with different concentrations of this compound or a vehicle control. Gently place the carriers on the CAM.[20]

  • Incubation: Seal the window and continue to incubate the eggs for another 48-72 hours.

  • Observation and Quantification: After the incubation period, observe the area around the carrier for any changes in blood vessel growth. Quantify the angiogenic response by counting the number of blood vessel branch points within a defined area or by measuring the total blood vessel length.[2][20] The CAM can be fixed for better visualization.[20]

CAM_Assay_Workflow A Incubate fertilized eggs (3 days) B Create window in eggshell A->B C Apply this compound on carrier to CAM B->C D Incubate (48-72h) C->D E Observe and quantify angiogenesis D->E

Caption: Chick Chorioallantoic Membrane (CAM) Assay Workflow.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for evaluating the anti-angiogenic properties of this compound. By systematically assessing its impact on key stages of angiogenesis, from endothelial cell behavior in vitro to blood vessel formation in an in vivo model, researchers can gain valuable insights into its therapeutic potential. The combination of these assays will facilitate a robust characterization of this compound as a promising anti-angiogenic agent for further drug development.

References

Application Notes and Protocols: Studying the Effect of Umbelliprenin on Wnt and NF-ĸB Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbelliprenin, a naturally occurring sesquiterpene coumarin found in plants of the Ferula genus, has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant properties.[1] Emerging evidence highlights its potential to modulate key cellular signaling pathways implicated in disease pathogenesis, namely the Wnt and NF-ĸB signaling cascades.[2][3] Dysregulation of these pathways is a hallmark of various cancers and inflammatory disorders, making this compound a compelling candidate for therapeutic development.

These application notes provide a comprehensive overview of the effects of this compound on the Wnt and NF-ĸB signaling pathways, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to guide researchers in designing and executing studies to further elucidate the therapeutic potential of this compound.

Data Presentation

Cytotoxic Effects of this compound on Cancer Cell Lines

The cytotoxic potential of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
AGS Gastric Cancer24Not specified
48Not specified
72Not specified
BGC-823 Gastric Cancer24Not specified
48Not specified
72Not specified
CT26 Colorectal Carcinoma24Not specified
4853.2 ± 3.6
72Not specified
L929 Fibrosarcoma24Not specified
48Not specified
72Not specified
4T1 Breast Cancer2430.9 ± 3.1
4830.6 ± 2.6
7262.2 ± 4.8
A172 Glioblastoma2451.9 ± 6.7
48Not specified
72Not specified
HT29 Colorectal Adenocarcinoma24Not specified
48Not specified
7237.1 ± 1.4
MCF-7 Breast CancerNot specifiedNot specified
GL26 GliomaNot specifiedNot specified
SKBR-3 Breast CancerNot specified103.9
MDA-MB-231 Breast CancerNot specifiedIC10: 20, IC5: 10

Data sourced from multiple studies.[4][5][6] Note that experimental conditions may vary between studies.

This compound-Mediated Inhibition of Wnt/β-catenin Signaling

This compound has been shown to inhibit the Wnt/β-catenin signaling pathway in a dose-dependent manner. This inhibition is characterized by a reduction in the transcriptional activity of the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors.

Table 2: Effect of this compound on TCF/LEF Luciferase Reporter Activity in Gastric Cancer Cells [7]

Cell LineThis compound Concentration (µM)TCF Transcriptional Activity (% of Control)
AGS 662.93%
1231.54%
2418.19%
BGC-823 12.552.91%
2543.50%
5021.15%

The inhibition of the Wnt pathway by this compound is further evidenced by the downregulation of key pathway components and target genes.

Table 3: Effect of this compound on the Expression of Wnt Signaling Proteins in Gastric Cancer Cells [2]

ProteinCell LineThis compound TreatmentResult
Wnt-2AGS, BGC-823Dose-dependentDecreased expression
β-cateninAGS, BGC-823Dose-dependentDecreased expression
GSK-3βAGS, BGC-823Dose-dependentDecreased expression
p-GSK-3βAGS, BGC-823Dose-dependentDecreased expression
SurvivinAGS, BGC-823Dose-dependentDecreased expression
c-mycAGS, BGC-823Dose-dependentDecreased expression

Note: The exact fold-change or percentage of decrease was not specified in a tabular format in the source material.

Signaling Pathway and Experimental Workflow Diagrams

Wnt_Signaling_Pathway cluster_nucleus Nucleus This compound This compound Wnt Wnt This compound->Wnt Inhibits Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK-3β, CK1) Dsh->Destruction_Complex beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation & Degradation Proteasome Proteasome beta_catenin->Proteasome beta_catenin_nucleus β-catenin beta_catenin->beta_catenin_nucleus Translocation TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF Target_Genes Target Genes (c-Myc, Survivin) TCF_LEF->Target_Genes Transcription

Caption: this compound inhibits the canonical Wnt signaling pathway.

NF_kB_Signaling_Pathway This compound This compound IKK_complex IKK Complex This compound->IKK_complex Inhibits Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor Receptor->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation NF_kB NF-κB (p65/p50) IkB->NF_kB Inhibition Proteasome Proteasome IkB->Proteasome NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus Translocation Target_Genes Target Genes (Inflammatory Cytokines) NF_kB_nucleus->Target_Genes Transcription

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

Experimental_Workflow start Start: Cell Culture (e.g., Gastric Cancer Cell Lines) treatment Treatment with this compound (Varying Concentrations and Time Points) start->treatment cell_viability Cell Viability Assay (MTT Assay) treatment->cell_viability wnt_assay Wnt Signaling Assay (TCF/LEF Luciferase Reporter Assay) treatment->wnt_assay nfkb_assay NF-κB Signaling Assay (p65 Nuclear Translocation Assay) treatment->nfkb_assay western_blot Western Blot Analysis (Wnt and NF-κB Pathway Proteins) treatment->western_blot data_analysis Data Analysis and Visualization cell_viability->data_analysis wnt_assay->data_analysis nfkb_assay->data_analysis western_blot->data_analysis end Conclusion data_analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Umbelliprenin Yield from Ferula persica

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield of umbelliprenin from Ferula persica. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to facilitate successful extraction and purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it extracted from Ferula persica?

A1: this compound is a sesquiterpene coumarin, a type of natural organic compound.[1] It is one of the most interesting bioactive constituents of the Ferula genus and is synthesized in Ferula persica.[1] This compound has garnered significant interest due to its various pharmacological properties, including anti-inflammatory, apoptotic (cell death-inducing), and cancer chemopreventive activities.[1][2][3] Ferula persica, particularly its roots, is a rich source of sesquiterpene coumarins like this compound.[1][2]

Q2: Which part of the Ferula persica plant has the highest concentration of this compound?

A2: The roots of Ferula persica are the primary source for isolating sesquiterpene coumarins, including this compound, as these compounds are stored in the roots.[1][2]

Q3: What are the common methods for extracting this compound from Ferula persica?

A3: Common methods for extracting this compound and other secondary metabolites from Ferula persica include conventional techniques like maceration and Soxhlet extraction, as well as more modern techniques like ultrasound-assisted extraction (UAE) and pressurized liquid extraction (PLE).[4][5] The choice of method can significantly impact the extraction efficiency and yield.

Q4: How is this compound purified after extraction?

A4: After the initial extraction, this compound is often purified using chromatographic techniques. A common and effective method is preparative thin-layer chromatography (PTLC) on silica gel.[5][6][7] This method separates this compound from other co-extracted compounds based on their differential movement through the stationary phase.

Troubleshooting Guide

Q1: My this compound yield is very low. What are the possible causes and how can I improve it?

A1: Low this compound yield can be attributed to several factors:

  • Improper Plant Material: The concentration of secondary metabolites can vary depending on the age of the plant, the season of harvesting, and the geographical location. Ensure you are using the roots of mature Ferula persica plants, as they have the highest concentration of this compound.[1]

  • Inefficient Extraction Method: Supercritical fluid extraction (SFE) with CO2 has been shown to provide a low extraction yield (<1%) for Ferula persica.[4] Consider using more effective methods like pressurized liquid extraction (PLE) or maceration with appropriate solvents.

  • Inappropriate Solvent Selection: The choice of solvent is critical. This compound is a relatively non-polar compound. Solvents like chloroform, ethyl acetate (EtAc), and cyclopentyl methyl ether (CPME) have been shown to be effective.[2][4][8] Water is generally not an effective solvent for extracting this compound.[2]

  • Insufficient Extraction Time: Ensure that the extraction time is adequate for the chosen method. For maceration, a presoaking time of 72 hours has been reported to be effective.[5] For PLE, a static extraction time of 20 minutes has been used.[8]

Q2: The purity of my final this compound sample is low. What can I do to improve it?

A2: Low purity is often due to the co-extraction of other compounds. Here are some solutions:

  • Optimize Your Purification Technique: If you are using preparative thin-layer chromatography (PTLC), ensure that the solvent system is optimized for good separation. A common solvent system for this compound is a mixture of petroleum ether and ethyl acetate (e.g., 2:1 v/v).[5][6][7]

  • Perform Sequential Extractions: Consider a sequential extraction approach. Start with a non-polar solvent to remove lipids and other very non-polar compounds before extracting with a solvent of medium polarity like chloroform or ethyl acetate to target this compound.

  • Repeat the Purification Step: If a single purification step is insufficient, you may need to repeat the PTLC process or combine it with other chromatographic techniques like column chromatography for a higher degree of purity.

Q3: I am having trouble visualizing the this compound spot on my TLC plate. What could be the reason?

A3: this compound is not colored, so it needs to be visualized using other means.

  • UV Light: this compound, like other coumarins, is UV active. You should be able to visualize it as a dark spot on a fluorescent TLC plate under short-wave UV light (254 nm).

  • Staining Reagents: If UV visualization is not clear, you can use a staining reagent. A general-purpose stain like potassium permanganate or iodine vapor can be used to visualize organic compounds. However, be aware that these methods are destructive.

Data Presentation

Table 1: Comparison of Extraction Yields from Ferula persica Roots using Different Solvents in Pressurized Liquid Extraction (PLE)

SolventExtraction Temperature (°C)Extraction Yield (%)
Water11510.5
Ethanol11512.8
Ethyl Acetate (EtAc)1153.2
Cyclopentyl Methyl Ether (CPME)1152.1
100% CPME180Not specified, but optimized
100% EtAc180~12.5 (estimated from graph)

Data adapted from a study on Pressurized Liquid Extraction of Ferula persica var. latisecta roots.[4][9]

Table 2: Comparison of Free and Bound Phenolic and Flavonoid Content from Ferula persica using Different Extraction Methods

Extraction MethodSonication AmplitudeFree Phenolic Content (mg GAE/g)Bound Phenolic Content (mg GAE/g)Free Flavonoid Content (mg QE/g)Bound Flavonoid Content (mg QE/g)
MacerationN/ALower than UAELower than UAELower than UAELower than UAE
Ultrasound-Assisted Extraction (UAE)50%IntermediateIntermediateIntermediateIntermediate
Ultrasound-Assisted Extraction (UAE)75%HighestHighestHighestHighest

This table provides a qualitative comparison based on the findings that ultrasound-assisted extraction at 75% sonication amplitude yielded higher contents of phenolic and flavonoid compounds compared to 50% amplitude and maceration.[2][10]

Experimental Protocols

Protocol 1: Extraction of this compound from Ferula persica Roots by Maceration

This protocol is based on a method described for the extraction of this compound from Ferula persica roots.[5]

Materials:

  • Air-dried and triturated roots of Ferula persica

  • Chloroform (analytical grade)

  • Large glass container with a lid

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh the desired amount of powdered Ferula persica root material.

  • Place the powdered root material in the glass container.

  • Add a sufficient volume of chloroform to completely submerge the plant material. A common ratio is 1:10 (w/v) of plant material to solvent.

  • Seal the container and allow the mixture to presoak for 72 hours at room temperature. Agitate the mixture periodically.

  • After 72 hours, filter the mixture through filter paper to separate the extract from the solid plant residue.

  • Collect the filtrate (the chloroform extract).

  • Concentrate the chloroform extract using a rotary evaporator at a temperature below 40°C to obtain the crude this compound extract.

  • Store the crude extract in a sealed vial at 4°C until further purification.

Protocol 2: Purification of this compound using Preparative Thin-Layer Chromatography (PTLC)

This protocol is based on a method used for the purification of this compound.[5][6][7]

Materials:

  • Crude this compound extract (from Protocol 1)

  • Preparative TLC plates (silica gel 60 F254)

  • Developing chamber

  • Petroleum ether (analytical grade)

  • Ethyl acetate (analytical grade)

  • Capillary tubes or micropipette for spotting

  • UV lamp (254 nm)

  • Spatula or razor blade

  • Glass vials

  • Chloroform or ethyl acetate for elution

Procedure:

  • Prepare the developing solvent by mixing petroleum ether and ethyl acetate in a 2:1 (v/v) ratio. Pour the solvent into the developing chamber to a depth of about 1 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor and close the lid. Allow it to equilibrate for at least 30 minutes.

  • Dissolve a small amount of the crude extract in a minimal volume of chloroform.

  • Using a capillary tube or micropipette, carefully apply the dissolved crude extract as a thin line onto the baseline of the preparative TLC plate, about 2 cm from the bottom edge. Allow the solvent to evaporate completely.

  • Place the spotted TLC plate carefully into the equilibrated developing chamber. Ensure the baseline with the sample is above the solvent level. Close the chamber.

  • Allow the solvent to ascend the plate. When the solvent front is about 1-2 cm from the top edge of the plate, remove the plate from the chamber and mark the solvent front with a pencil.

  • Allow the plate to air dry completely in a fume hood.

  • Visualize the separated bands under a UV lamp at 254 nm. This compound should appear as a distinct dark band. The reported Rf value for this compound in this solvent system is approximately 0.71.[6][7]

  • Carefully scrape the silica gel containing the this compound band from the glass plate using a clean spatula or razor blade.

  • Transfer the collected silica gel into a glass vial.

  • Add a small volume of a polar solvent like ethyl acetate or chloroform to the silica gel to elute the this compound. Vortex the mixture for a few minutes.

  • Separate the silica gel from the solvent by centrifugation or filtration.

  • Collect the supernatant/filtrate containing the purified this compound.

  • Evaporate the solvent to obtain the purified this compound.

  • The purity can be checked by analytical TLC.

Mandatory Visualization

Sesquiterpenoid Coumarin Biosynthesis Pathway cluster_0 Phenylalanine Phenylalanine p_Coumaroyl_CoA p-Coumaroyl-CoA Phenylalanine->p_Coumaroyl_CoA Phenylpropanoid Pathway Umbelliferone Umbelliferone p_Coumaroyl_CoA->Umbelliferone C2H C2'H This compound This compound (a Sesquiterpene Coumarin) Umbelliferone->this compound Prenyltransferase Prenyltransferase Farnesyl_PP Farnesyl Diphosphate Farnesyl_PP->this compound PAL_C4H_4CL PAL, C4H, 4CL pos1->p_Coumaroyl_CoA PAL, C4H, 4CL pos2->Umbelliferone C2'H pos3->this compound Prenyltransferase

Caption: Simplified biosynthesis pathway of this compound.

Experimental_Workflow Plant_Material 1. Plant Material (Ferula persica roots) Grinding 2. Grinding Plant_Material->Grinding Extraction 3. Extraction (e.g., Maceration with Chloroform) Grinding->Extraction Filtration 4. Filtration Extraction->Filtration Concentration 5. Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification 6. Purification (Preparative TLC) Crude_Extract->Purification Elution 7. Elution from Silica Purification->Elution Solvent_Removal 8. Solvent Removal Elution->Solvent_Removal Pure_this compound Pure this compound Solvent_Removal->Pure_this compound

Caption: Workflow for this compound extraction and purification.

References

Technical Support Center: Enhancing the Stability of Umbelliprenin in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Umbelliprenin in solution.

Troubleshooting Guides

This section addresses common issues encountered during the handling and formulation of this compound, offering potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Precipitation of this compound in aqueous solution. This compound is a lipophilic compound with poor water solubility.[1]- Increase solvent polarity: Use a co-solvent system (e.g., ethanol, DMSO, PEG 400) to increase the solubility. - Employ solubilizing agents: Incorporate surfactants or cyclodextrins to form micelles or inclusion complexes, respectively.[2] - Prepare a nanoformulation: Encapsulate this compound in liposomes, niosomes, or nanoemulsions to improve its dispersion in aqueous media.[1][3][4]
Degradation of this compound upon exposure to light. This compound is susceptible to photodegradation, particularly when exposed to UV-A light, leading to dimerization and macrocycle formation.[5][6]- Work in low-light conditions: Perform all experimental manipulations under amber or red light. - Use UV-protective containers: Store solutions in amber vials or containers that block UV-A radiation.[5][6] - Incorporate UV-A filters: If exposure to light is unavoidable, use appropriate UV-A filters.[5][6]
Loss of this compound potency over time in solution. This compound can undergo oxidative degradation, especially at elevated temperatures.[6] Hydrolysis can also contribute to degradation.[5][6]- Control temperature: Store stock solutions and formulations at recommended low temperatures (e.g., 4°C) and avoid repeated freeze-thaw cycles.[1] - Use antioxidants: While their effectiveness for this compound is reported as weak, testing antioxidants compatible with the experimental system may be considered.[5][6] - Control pH: Maintain the pH of the solution within a stable range for coumarins (often slightly acidic to neutral). - Prepare fresh solutions: For critical experiments, use freshly prepared this compound solutions.
Inconsistent experimental results. This can be due to a combination of factors including poor solubility, degradation, and aggregation of this compound.- Ensure complete dissolution: Visually inspect solutions for any particulate matter. Sonication may aid in dissolution.[7] - Characterize the formulation: For complex formulations like nanoemulsions or liposomes, characterize particle size and encapsulation efficiency to ensure consistency between batches.[1] - Monitor stability: Regularly assess the purity and concentration of this compound in stock solutions and formulations using a validated analytical method (e.g., HPLC-UV).[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary documented cause of this compound degradation is exposure to light, specifically UV-A radiation. This leads to [2+2] cycloaddition reactions, forming dimers and macrocycles.[5][6] Oxidation and hydrolysis are also potential degradation pathways.[5][6]

Q2: How can I improve the aqueous solubility of this compound for in vitro assays?

A2: Several methods can be employed to enhance the aqueous solubility of the lipophilic compound this compound:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent like ethanol or DMSO can increase solubility.

  • Cyclodextrins: These cyclic oligosaccharides can encapsulate this compound in their hydrophobic core, forming water-soluble inclusion complexes.[8]

  • Surfactants: The use of surfactants can lead to the formation of micelles that can solubilize this compound.

  • Nanoformulations: Encapsulating this compound in systems like liposomes or nanoemulsions can create stable dispersions in aqueous media.[1][3]

Q3: What are the recommended storage conditions for this compound solutions?

A3: To minimize degradation, this compound solutions should be stored in amber, airtight containers to protect from light and oxidation.[5][6] For short-term storage, refrigeration at 4°C is recommended.[1] For long-term storage, consider storing at -20°C or below, and minimize freeze-thaw cycles.

Q4: Are there any specific excipients that are known to stabilize this compound?

A4: UV-A filters have been shown to be effective in preventing photodegradation.[5][6] While the effectiveness of antioxidants has been reported as weak, their inclusion could be considered.[5][6] For enhancing solubility and stability, cyclodextrins (e.g., HP-β-CD, HP-γ-CD) and lipids used in nanoformulations (e.g., phospholipids for liposomes) are effective.[1][8]

Quantitative Data on this compound Stability

While specific degradation kinetics for this compound as a function of pH and temperature are not extensively available in the public domain, the following table summarizes the known degradation behavior under various stress conditions.

Stress Condition Observation Primary Degradation Products Effective Stabilization Strategy Reference
Light Exposure (UV-A) Significant degradationCyclobutane-umbelliprenin dimer, 16-membered macrocycleStorage in amber containers, use of UV-A filters[5][6]
Oxidation (3% H₂O₂) 19.1% degradation at room temperature after 24h; 39.4% at 40°C after 24hNot specifiedStorage at lower temperatures[6]
Hydrolysis Mentioned as a potential degradation pathwayNot specifiedpH control, use of anhydrous solvents where possible[5][6]
Heat Degradation is temperature-dependentNot specifiedControlled, low-temperature storage[6]

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol describes a general method for preparing a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Freeze-dryer

Methodology:

  • Dissolution of HP-β-CD: Dissolve a molar excess of HP-β-CD (e.g., 1:2 molar ratio of this compound to HP-β-CD) in distilled water with continuous stirring.

  • Dissolution of this compound: Dissolve this compound in a minimal amount of ethanol.

  • Complexation: Slowly add the this compound solution to the aqueous HP-β-CD solution while stirring vigorously.

  • Stirring: Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Solvent Evaporation: Remove the ethanol from the mixture using a rotary evaporator.

  • Lyophilization: Freeze the resulting aqueous solution and lyophilize (freeze-dry) to obtain a solid powder of the this compound-HP-β-CD inclusion complex.

  • Characterization: Characterize the complex for formation and encapsulation efficiency using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography (HPLC).

Protocol 2: Preparation of this compound-Loaded Liposomes

This protocol outlines the thin-film hydration method for encapsulating the lipophilic this compound into liposomes.

Materials:

  • This compound

  • Phospholipids (e.g., soy phosphatidylcholine, DSPC)

  • Cholesterol

  • Chloroform or a chloroform:methanol mixture

  • Phosphate-buffered saline (PBS) or other aqueous buffer

  • Rotary evaporator

  • Probe sonicator or extruder

Methodology:

  • Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.

  • Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film by adding the aqueous buffer and agitating the flask. This process should be carried out at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.

  • Purification: Remove unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

  • Characterization: Analyze the liposomes for particle size, zeta potential, and encapsulation efficiency.

Protocol 3: Preparation of this compound Nanoemulsion

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion containing this compound using a high-pressure homogenization technique.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides, olive oil)

  • Aqueous phase (distilled water or buffer)

  • Surfactant (e.g., Tween 80, Polysorbate 80)

  • Co-surfactant (e.g., Transcutol, PEG 400)

  • High-speed homogenizer

  • High-pressure homogenizer

Methodology:

  • Preparation of Phases:

    • Oil Phase: Dissolve this compound in the oil. Add the surfactant and co-surfactant to the oil phase and mix until a homogenous solution is formed.

    • Aqueous Phase: Prepare the aqueous phase (water or buffer).

  • Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while mixing with a high-speed homogenizer to form a coarse emulsion.

  • Nanoemulsification: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles and at a set pressure to reduce the droplet size to the nano-range.

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug content.

Visualizations

Signaling Pathways

Caption: Disruption of the Wnt signaling pathway by this compound.

IR_PDK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits and activates Akt Akt PDK1->Akt phosphorylates and activates Downstream Downstream Effectors Akt->Downstream This compound This compound (Activates Pathway) This compound->IR activates

Caption: Activation of the IR/PDK1 signaling pathway by this compound.

Experimental Workflows

Cyclodextrin_Complexation_Workflow start Start dissolve_cd Dissolve Cyclodextrin in Water start->dissolve_cd dissolve_umb Dissolve this compound in Ethanol start->dissolve_umb mix Mix Solutions and Stir (24-48h) dissolve_cd->mix dissolve_umb->mix evaporate Evaporate Ethanol mix->evaporate lyophilize Freeze-Dry (Lyophilize) evaporate->lyophilize characterize Characterize Complex (FTIR, DSC, HPLC) lyophilize->characterize end End characterize->end

Caption: Workflow for Cyclodextrin Inclusion Complexation.

Liposome_Preparation_Workflow start Start dissolve_lipids Dissolve this compound, Lipids, and Cholesterol in Organic Solvent start->dissolve_lipids form_film Form Thin Lipid Film (Rotary Evaporation) dissolve_lipids->form_film hydrate_film Hydrate Film with Aqueous Buffer form_film->hydrate_film size_reduction Size Reduction (Sonication/Extrusion) hydrate_film->size_reduction purify Purify Liposomes (Dialysis/Chromatography) size_reduction->purify characterize Characterize Liposomes (Size, Zeta Potential, EE%) purify->characterize end End characterize->end

Caption: Workflow for Liposome Preparation.

Nanoemulsion_Preparation_Workflow start Start prepare_oil_phase Prepare Oil Phase: This compound + Oil + Surfactant + Co-surfactant start->prepare_oil_phase prepare_aq_phase Prepare Aqueous Phase start->prepare_aq_phase form_coarse_emulsion Form Coarse Emulsion (High-Speed Homogenization) prepare_oil_phase->form_coarse_emulsion prepare_aq_phase->form_coarse_emulsion homogenize Nanoemulsification (High-Pressure Homogenization) form_coarse_emulsion->homogenize characterize Characterize Nanoemulsion (Size, PDI, Zeta Potential) homogenize->characterize end End characterize->end

Caption: Workflow for Nanoemulsion Preparation.

References

Technical Support Center: Overcoming Umbelliprenin Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Umbelliprenin in their cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported mechanism of action in cancer cells?

This compound is a naturally occurring sesquiterpene coumarin found in plants of the Ferula species.[1] It has demonstrated anti-cancer potential in various cancer cell lines.[1] Its primary mechanisms of action include:

  • Induction of Apoptosis: this compound can trigger programmed cell death through both the intrinsic (mitochondrial) and extrinsic (receptor-mediated) pathways.[2] This involves the activation of caspases, key enzymes in the apoptotic process.[2]

  • Cell Cycle Arrest: It can cause cell cycle inhibition, often at the G0/G1 phase, preventing cancer cells from proliferating.[1]

  • Modulation of Signaling Pathways: this compound has been shown to affect multiple signaling cascades crucial for cancer cell survival, proliferation, and metastasis. These include the Wnt, NF-κB, PI3K/Akt/ERK, and TGF-β signaling pathways.[1][3][4]

  • Inhibition of Angiogenesis and Metastasis: By interfering with pathways like PI3K/Akt/ERK, this compound can inhibit the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis).[4]

Q2: We are observing a lack of response to this compound in our cancer cell line. What are the potential reasons for this resistance?

Resistance to anti-cancer agents, including natural compounds like this compound, is a significant challenge. If your cells are not responding to this compound, consider the following potential mechanisms of resistance:

  • Altered Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which act as pumps to actively remove drugs from the cell, thereby reducing the intracellular concentration of this compound to sub-therapeutic levels.

  • Modifications in Drug Target Pathways:

    • Apoptosis Evasion: Mutations or altered expression of proteins in the apoptotic pathways (e.g., Bcl-2 family proteins, caspases) can make cells resistant to apoptosis-inducing agents like this compound.

    • Upregulation of Pro-Survival Signaling: Constitutive activation of pro-survival pathways, such as PI3K/Akt or MAPK/ERK, can override the cytotoxic effects of this compound.

  • Enhanced DNA Repair Mechanisms: If this compound's cytotoxic effects involve DNA damage, cancer cells with enhanced DNA repair capabilities may be able to counteract its effects.[5]

  • Autophagy Modulation: Autophagy, a cellular self-digestion process, can have a dual role in cancer. It can promote cell death or act as a survival mechanism under stress.[1] Cancer cells might utilize pro-survival autophagy to resist the effects of this compound.

  • Tumor Microenvironment Factors: The microenvironment of the tumor, including factors like hypoxia, can contribute to drug resistance.[5]

Q3: How can we experimentally determine if our cells are resistant to this compound?

To confirm and characterize resistance, a series of experiments should be performed:

  • Dose-Response Curve and IC50 Determination: The first step is to perform a cell viability assay (e.g., MTT assay) with a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50). A significantly higher IC50 value compared to sensitive cell lines reported in the literature suggests resistance.

  • Apoptosis Assay: Use an Annexin V/PI staining assay to quantify the percentage of apoptotic and necrotic cells after this compound treatment. Resistant cells will show a significantly lower percentage of apoptotic cells compared to sensitive controls.

  • Western Blot Analysis: Analyze the expression levels of key proteins in the signaling pathways known to be affected by this compound (e.g., caspases, Bcl-2 family proteins, key components of the PI3K/Akt and Wnt pathways). This can help identify alterations in these pathways that may contribute to resistance.

  • Drug Efflux Assay: To investigate the involvement of efflux pumps, you can use fluorescent substrates of these pumps (e.g., Rhodamine 123 for P-gp) in the presence and absence of this compound. An increased efflux of the dye in your cell line would suggest a role for these transporters in resistance.

Troubleshooting Guide

Problem: Higher than expected IC50 value for this compound in our cell line.

Potential Cause Troubleshooting Steps
Inherent or Acquired Resistance 1. Confirm with a sensitive control cell line: Run the experiment in parallel with a cell line known to be sensitive to this compound to ensure the compound and assay are working correctly. 2. Investigate resistance mechanisms: Proceed with the experiments outlined in Q3 of the FAQ section to identify the potential cause of resistance (e.g., apoptosis evasion, drug efflux).
Compound Inactivity 1. Check the quality and storage of this compound: Ensure the compound has been stored correctly (as per the manufacturer's instructions) and has not degraded. 2. Verify the solvent and final concentration: Confirm that the solvent used to dissolve this compound is appropriate and does not affect cell viability at the final concentration used.
Experimental Error 1. Review cell seeding density and growth phase: Ensure that cells are seeded at an optimal density and are in the logarithmic growth phase during the experiment. 2. Check incubation times: Verify that the incubation time with this compound is sufficient to induce a response.

Problem: No significant increase in apoptosis after this compound treatment.

Potential Cause Troubleshooting Steps
Defects in Apoptotic Machinery 1. Analyze key apoptosis-related proteins: Use Western blot to check the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, as well as the activation of caspases (e.g., cleaved caspase-3, -8, -9). 2. Use a positive control for apoptosis: Treat a parallel set of cells with a known apoptosis inducer (e.g., staurosporine) to confirm that the cells are capable of undergoing apoptosis and that the assay is working.
Activation of Pro-Survival Pathways 1. Investigate pro-survival signaling: Use Western blot to examine the phosphorylation status (activation) of key proteins in pro-survival pathways like PI3K/Akt and MAPK/ERK.
Sub-optimal Drug Concentration 1. Test a higher concentration of this compound: Based on your IC50 determination, you may need to use a higher concentration to induce a significant apoptotic response.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay
QU-DBLarge Cell Lung Cancer47 ± 5.348MTT
A549Lung Adenocarcinoma52 ± 1.9748MTT
4T1Breast Cancer30.9 ± 3.124MTT
4T1Breast Cancer30.6 ± 2.648MTT
HT29Colon Cancer37.1 ± 1.472MTT
CT26Colon Cancer53.2 ± 3.648MTT
A172Glioma51.9 ± 6.724MTT
JurkatT-cell LeukemiaNot specified (dose-dependent)48Annexin V/PI
RajiB-cell LymphomaNot specified (dose-dependent)48Annexin V/PI

Data compiled from published studies.[6] Values are presented as mean ± SD where available.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is for determining cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Annexin V/PI Apoptosis Assay

This protocol uses Annexin V-FITC to detect the externalization of phosphatidylserine in early apoptotic cells and propidium iodide (PI) to identify late apoptotic and necrotic cells.[3][7]

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentration (e.g., IC50) for the specified time. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Western Blot Protocol for Protein Analysis

This protocol is for the detection of specific proteins in cell lysates to investigate signaling pathways.[8][9]

Materials:

  • Cell culture dishes

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to your proteins of interest)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL detection reagents to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative protein expression levels. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.

Visualizations

Umbelliprenin_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_wnt Wnt Pathway cluster_pi3k PI3K/Akt/ERK Pathway This compound This compound Death_Receptors Death Receptors This compound->Death_Receptors Mitochondrion Mitochondrion This compound->Mitochondrion Bcl2 Bcl-2 This compound->Bcl2 Wnt Wnt This compound->Wnt PI3K PI3K This compound->PI3K Caspase8 Caspase-8 Death_Receptors->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase9 Caspase-9 Mitochondrion->Caspase9 Bcl2->Mitochondrion Caspase9->Caspase3 beta_catenin β-catenin Wnt->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression Gene Expression (Migration, Invasion) TCF_LEF->Gene_Expression Inhibition_of_Migration Inhibition_of_Migration Gene_Expression->Inhibition_of_Migration Akt Akt PI3K->Akt ERK ERK PI3K->ERK Angiogenesis_Metastasis Angiogenesis & Metastasis Akt->Angiogenesis_Metastasis ERK->Angiogenesis_Metastasis Inhibition_of_Angiogenesis Inhibition_of_Angiogenesis Angiogenesis_Metastasis->Inhibition_of_Angiogenesis

Caption: Signaling pathways modulated by this compound in cancer cells.

Resistance_Workflow Start Observe Lack of This compound Efficacy IC50 Determine IC50 (MTT Assay) Start->IC50 Compare IC50 Significantly Higher? IC50->Compare ApoptosisAssay Perform Apoptosis Assay (Annexin V/PI) Compare->ApoptosisAssay Yes Sensitive Cell Line is Sensitive Compare->Sensitive No ApoptosisReduced Apoptosis Reduced? ApoptosisAssay->ApoptosisReduced InvestigatePathways Investigate Resistance Pathways ApoptosisReduced->InvestigatePathways Yes ApoptosisReduced->Sensitive No Efflux Drug Efflux (Rhodamine Assay) InvestigatePathways->Efflux ApoptosisProteins Apoptosis Proteins (Western Blot) InvestigatePathways->ApoptosisProteins SurvivalPathways Survival Pathways (Western Blot) InvestigatePathways->SurvivalPathways Resistant Cell Line is Resistant Efflux->Resistant ApoptosisProteins->Resistant SurvivalPathways->Resistant

Caption: Experimental workflow for investigating this compound resistance.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem High IC50 or No Apoptosis Cellular_Resistance Cellular Resistance Problem->Cellular_Resistance Compound_Issue Compound/Reagent Issue Problem->Compound_Issue Experimental_Error Experimental Error Problem->Experimental_Error Investigate_Mechanisms Investigate Mechanisms (WB, Efflux Assay) Cellular_Resistance->Investigate_Mechanisms Check_Compound Check Compound Quality & Solvent Compound_Issue->Check_Compound Optimize_Protocol Optimize Protocol (Cell Density, Time) Experimental_Error->Optimize_Protocol

Caption: Logical relationships for troubleshooting this compound experiments.

References

Technical Support Center: Refining the Purification of Synthetic Umbelliprenin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification process of synthetic Umbelliprenin. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely reported method for synthesizing this compound is through the O-alkylation of 7-hydroxycoumarin.[1] This involves reacting 7-hydroxycoumarin with trans,trans-farnesyl bromide in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in an acetone solvent at room temperature.[1]

Q2: What are the typical impurities encountered during the synthesis of this compound?

A2: Impurities in synthetic this compound can arise from several sources, including unreacted starting materials, byproducts of the reaction, and degradation products. Potential impurities include:

  • Unreacted 7-hydroxycoumarin: The starting material may not fully react.

  • Unreacted trans,trans-farnesyl bromide: The alkylating agent may be present in excess.

  • Isomers of this compound: Depending on the purity of the farnesyl bromide, other geometric isomers may be formed.

  • Byproducts from side reactions: The base (DBU) can potentially catalyze other reactions.

  • Degradation products: this compound can be sensitive to light and may undergo cycloaddition reactions.[2]

Q3: Which analytical techniques are recommended for assessing the purity of synthetic this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying purity and detecting impurities.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and can also be used for quantitative analysis (qNMR) to determine absolute purity.[1][][6] Mass Spectrometry (MS) is used to confirm the molecular weight of the desired product and identify impurities.[]

Troubleshooting Guide for this compound Purification

This guide focuses on troubleshooting common issues encountered during the purification of synthetic this compound, primarily using column chromatography.

Problem Potential Cause Recommended Solution
Low Yield of this compound after Column Chromatography Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of 7-hydroxycoumarin.
This compound is co-eluting with a byproduct.Optimize the solvent system for column chromatography. A gradient elution from a non-polar to a more polar solvent system (e.g., petroleum ether to ethyl acetate) can improve separation.[1]
The product is adsorbing irreversibly to the silica gel.Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine to the eluent. This is particularly useful if the compound shows signs of degradation on the column.
Loss of product during work-up and extraction.Ensure efficient extraction from the reaction mixture. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate) are recommended.
Poor Separation of this compound from Impurities Inappropriate solvent system.Systematically test different solvent systems with varying polarities using TLC to find the optimal conditions for separation before running the column. A common starting point is a petroleum ether:ethyl acetate mixture.[1]
Column overloading.Reduce the amount of crude product loaded onto the column. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase.
Improper column packing.Ensure the column is packed uniformly to avoid channeling. A well-packed column will have a flat, undisturbed top surface.
Elution is too fast.Reduce the flow rate to allow for proper equilibration between the stationary and mobile phases, which can lead to better resolution.
Presence of Unreacted 7-hydroxycoumarin in the Final Product 7-hydroxycoumarin is polar and may elute slowly.Use a more polar solvent system towards the end of the chromatography to ensure all starting material is washed off the column before eluting the less polar this compound.
Insufficient separation.Increase the column length or use a finer mesh silica gel to enhance the separation efficiency.
Product appears as a smear rather than a distinct band on the column The compound is degrading on the silica gel.Test the stability of this compound on a small amount of silica gel before performing large-scale chromatography. If degradation is observed, consider using a less acidic stationary phase like neutral alumina or deactivated silica.
The sample was not loaded in a concentrated band.Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble but which is also a weak eluent for the chromatography. This will ensure a tight loading band.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a reported chemical synthesis.[1]

  • Reaction Setup: In a round-bottom flask, dissolve 7-hydroxycoumarin (1 molar equivalent) in acetone.

  • Addition of Reagents: Add trans,trans-farnesyl bromide (1.5 molar equivalents) to the solution.

  • Base Addition: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2 molar equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the 7-hydroxycoumarin spot.

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove the acetone.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove DBU and any other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Concentrate the organic layer under reduced pressure to obtain the crude product.

Purification by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry of the initial eluting solvent (e.g., petroleum ether).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluting solvent) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent such as petroleum ether and gradually increase the polarity by adding ethyl acetate. A common starting gradient is 9:1 (v/v) petroleum ether:ethyl acetate.[1]

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing pure this compound (as determined by TLC) and concentrate them under reduced pressure to yield the purified product as white crystals.[1]

Data Presentation

Parameter Value Reference
Molecular FormulaC₂₄H₃₀O₃[1]
Molecular Weight366.49 g/mol [1]
Melting Point57.5-59.1 °C[1]
Typical Yield~70%[1]
Purity (Post-purification)>95%[2]

Visualizations

Caption: Experimental Workflow for this compound Synthesis and Purification.

troubleshooting_logic cluster_yield Low Yield cluster_purity Low Purity cluster_other Other Issues start Purification Issue incomplete_reaction Incomplete Reaction? start->incomplete_reaction solvent_system Optimize Solvent System start->solvent_system degradation Degradation on Column? start->degradation coelution Co-elution? incomplete_reaction->coelution No adsorption Irreversible Adsorption? coelution->adsorption No overloading Column Overloaded? solvent_system->overloading No packing Improper Packing? overloading->packing No smearing Band Smearing? degradation->smearing No

Caption: Troubleshooting Logic for this compound Purification Issues.

References

Addressing Umbelliprenin-induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Umbelliprenin, focusing on how to manage and mitigate its cytotoxic effects on normal cells during in vitro experimentation.

Frequently Asked Questions (FAQs)

Q1: I am observing high levels of cytotoxicity in my normal cell line after treatment with this compound. Is this expected, and what are the common causes?

A1: Yes, observing cytotoxicity with this compound in normal cells can occur, although many studies report it has a degree of selective toxicity towards cancer cells.[1][2][3] High cytotoxicity in normal cells is often related to two primary factors: concentration and exposure time. This compound's effects are strongly dose- and time-dependent.[4][5] For instance, while it may be non-toxic to Peripheral Blood Mononuclear Cells (PBMCs) at certain concentrations and time points (e.g., 48 and 72 hours), it can be harmful to others, such as Bone Marrow-Derived Stem Cells (BMDSCs).[6] Furthermore, some studies have noted that at very low concentrations, this compound can even have proliferative effects on certain cell lines, highlighting its complex dose-response relationship.[7]

Common Causes for Unexpectedly High Cytotoxicity:

  • Inappropriate Concentration Range: The concentration used may be too high for the specific normal cell line being tested. Normal cells can have vastly different sensitivities compared to cancer cell lines.

  • Extended Incubation Time: Prolonged exposure can lead to increased cell death, even at lower concentrations.

  • Cell Line Sensitivity: The specific normal cell line you are using may be particularly sensitive to this compound. For example, normal gastric epithelial cells (GES-1) are significantly more resistant than human fibroblast-like cells (HFF3) or BMDSCs.[6][8]

  • Assay Interference: The cytotoxicity assay itself might be providing a misleading result. Standard assays like the MTT assay measure metabolic activity, which can be inhibited by a compound without directly causing cell death, leading to an overestimation of cytotoxicity.[9][10]

See the troubleshooting workflow below for a systematic approach to addressing this issue.

start High Cytotoxicity Observed in Normal Cells check_conc Verify this compound Concentration & Purity start->check_conc dose_response Perform Dose-Response Experiment check_conc->dose_response If concentration is correct time_course Perform Time-Course Experiment dose_response->time_course Identify preliminary IC50 select_assay Review Cytotoxicity Assay Method time_course->select_assay Optimize incubation time compare_assays Run Orthogonal Assay (e.g., Membrane Integrity) select_assay->compare_assays If using metabolic assay (MTT/XTT) analyze Analyze Data: Determine Therapeutic Window select_assay->analyze If using direct death assay compare_assays->analyze Compare results end Optimized Protocol analyze->end

Caption: Troubleshooting workflow for addressing high cytotoxicity. (Max Width: 760px)
Q2: What is the mechanism of this compound-induced cytotoxicity?

A2: this compound primarily induces apoptosis (programmed cell death) through the activation of both the intrinsic and extrinsic pathways.[11]

  • Intrinsic Pathway: This pathway is mitochondrial-mediated. This compound treatment has been shown to decrease levels of the anti-apoptotic protein Bcl-2 and activate procaspase-9 to its active form, caspase-9.[11]

  • Extrinsic Pathway: This is a receptor-mediated pathway. This compound activates procaspase-8 to caspase-8.[11][12]

Both pathways converge on the activation of effector caspases, such as caspase-3, which then execute the final stages of apoptosis by cleaving key cellular substrates.[12] Some studies also suggest that this compound can induce autophagy, which in some contexts can contribute to cell death.[13]

umb This compound extrinsic Extrinsic Pathway (Receptor-Mediated) umb->extrinsic intrinsic Intrinsic Pathway (Mitochondrial) umb->intrinsic pro_cas8 Procaspase-8 extrinsic->pro_cas8 pro_cas9 Procaspase-9 intrinsic->pro_cas9 bcl2 Bcl-2 (Anti-apoptotic) intrinsic->bcl2 Inhibition cas8 Caspase-8 pro_cas8->cas8 Activation pro_cas3 Procaspase-3 cas8->pro_cas3 cas9 Caspase-9 pro_cas9->cas9 Activation cas9->pro_cas3 cas3 Caspase-3 (Effector) pro_cas3->cas3 Activation apoptosis Apoptosis cas3->apoptosis

Caption: this compound-induced apoptosis signaling pathways. (Max Width: 760px)
Q3: How can I design an experiment to minimize cytotoxicity in normal cells while preserving the anti-cancer effect?

A3: The key is to identify a "therapeutic window"—a concentration range and incubation time where this compound is effective against cancer cells but has minimal impact on the normal cells used as a control.

Recommended Experimental Approach:

  • Cell Line Selection: If possible, use a normal cell line known to be more resistant. For example, studies have shown that normal PBMCs and L929 mouse fibroblast cells are more resistant than many cancer cell lines.[1][3]

  • Concurrent Dose-Response Studies: Culture your cancer cell line and your normal control cell line in parallel. Treat both with a wide range of this compound concentrations (e.g., from 0.1 µM to 200 µM).

  • Multiple Time Points: Assay for cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours) to understand the time-dependency of the effect.[5]

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for both cell lines at each time point. The goal is to find a concentration and time point where the IC50 for the cancer cell line is significantly lower than for the normal cell line.

The table below summarizes IC50 values from various studies, which can serve as a starting point for designing your concentration range.

Table 1: Comparative IC50 Values of this compound

Cell LineCell TypeIncubation Time (h)IC50 (µM)Reference
Normal/Non-Cancer
L929Mouse Fibroblast24~150 µg/mL[1]
L929Mouse Fibroblast48~120 µg/mL[1]
L929Mouse Fibroblast72~90 µg/mL[1]
PBMCsHuman Peripheral Blood Mononuclear Cell48> 50 µM[3]
BMDSCs (Human)Bone Marrow-Derived Stem Cell4830-50 µg/mL (~87-145 µM)[6]
GES-1Normal Gastric EpithelialNot Specified97.55 µM[8]
Cancer
CT26Mouse Colorectal Carcinoma24~50 µg/mL[1]
CT26Mouse Colorectal Carcinoma48~40 µg/mL[1]
CT26Mouse Colorectal Carcinoma72~30 µg/mL[1]
JurkatHuman T-cell Leukemia48~25 µM[3]
RajiHuman B-cell Lymphoma48~10 µM[14]
A549Human Lung Adenocarcinoma4852 µM[4]
QU-DBHuman Large Cell Lung Carcinoma4847 µM[4]
4T1Mouse Breast Cancer4824.53 µg/mL (~71 µM)[5]
AGSHuman Gastric AdenocarcinomaNot Specified11.74 µM[8]

Note: IC50 values for L929 and CT26 cells were estimated from graphical data in the source. Conversion from µg/mL to µM for this compound (Molar Mass ≈ 344.47 g/mol ) is approximately 1 µg/mL ≈ 2.9 µM.

Experimental Protocols

Protocol 1: Determining Cell Viability using MTT Assay

This protocol is adapted from standard procedures used to assess this compound's effects.[5][9] It measures the metabolic activity of cells as an indicator of viability.

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells (both normal and cancer lines) into 96-well plates at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO, typically <0.5%) and an untreated control.

  • Incubation: Incubate the plates for your desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control:

    • Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Protocol 2: Assessing Apoptosis using Annexin V/PI Staining

Since this compound's primary mechanism is apoptosis, this flow cytometry-based assay is crucial for confirming the mode of cell death.[2][4]

Materials:

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat with the desired concentrations of this compound (e.g., at the IC50 value determined by MTT) for the chosen time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension at 400 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

    • Necrotic cells: Annexin V-negative, PI-positive.

Q4: How can I test if a protective agent can reduce this compound's cytotoxicity on normal cells?

A4: You can design a co-treatment experiment to screen for compounds that may rescue normal cells from this compound-induced toxicity.

cluster_incubate start Seed Normal Cells groups Create 4 Treatment Groups start->groups g1 1. Untreated Control groups->g1 g2 2. This compound Only (at IC50 concentration) groups->g2 g3 3. Protective Agent (PA) Only groups->g3 g4 4. This compound + PA (Co-treatment) groups->g4 incubate Incubate for Optimal Duration assay Perform Viability Assay (e.g., MTT or Trypan Blue) incubate->assay analyze Compare Viability: Group 4 vs. Group 2 assay->analyze result Significant increase in viability => Protective Effect analyze->result cluster_groups cluster_groups

Caption: Workflow for screening a potential protective agent. (Max Width: 760px)

References

Minimizing batch-to-batch variability of Umbelliprenin extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Umbelliprenin extracts.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the extraction and analysis of this compound, offering potential causes and solutions.

Extraction Troubleshooting

Question/Issue Potential Causes Recommended Solutions
Why is my this compound yield significantly lower than expected? 1. Poor Raw Material Quality: The concentration of this compound in the plant material can vary due to factors like harvest time, climate, and storage conditions.[1] 2. Inappropriate Solvent Selection: this compound has low solubility in water.[2] 3. Inefficient Extraction Method: Passive extraction methods like simple maceration may not be sufficient. 4. Insufficient Extraction Time/Temperature: The extraction parameters may not be optimal for complete extraction.[3][4] 5. Improper Sample Preparation: Large particle size of the plant material can limit solvent penetration.1. Source High-Quality Raw Material: If possible, source plant material from reputable suppliers with quality control data. Ensure proper drying and storage of the material to prevent degradation.[1] 2. Use an Appropriate Solvent: Ethanol has been shown to be an effective solvent for this compound extraction.[2] 3. Employ an Advanced Extraction Technique: Ultrasound-assisted extraction (UAE) can significantly improve extraction efficiency and yield.[5][6] 4. Optimize Extraction Parameters: Systematically vary extraction time and temperature to determine the optimal conditions for your specific plant material. 5. Grind Plant Material: Reduce the particle size of the dried plant material to a fine powder to increase the surface area for extraction.
I am observing significant color variation between my extract batches. 1. Differences in Raw Material: The presence of other phytochemicals, such as chlorophylls and carotenoids, can vary between plant batches. 2. Extraction Solvent Polarity: Different solvent polarities will extract different profiles of compounds, affecting color. 3. Light or Heat Exposure: Degradation of pigments or other compounds due to improper storage or processing conditions.1. Standardize Raw Material Sourcing: Work with suppliers who can provide consistent raw material. 2. Maintain Consistent Solvent Composition: Use the same solvent and solvent-to-material ratio for each extraction. 3. Protect Extracts from Light and Heat: Store extracts in amber containers at low temperatures.

Analytical (HPLC) Troubleshooting

Question/Issue Potential Causes Recommended Solutions
My this compound peak in the HPLC chromatogram is broad or tailing. 1. Column Overload: Injecting too concentrated a sample. 2. Contaminated Guard or Analytical Column: Accumulation of non-eluting compounds from the extract. 3. Inappropriate Mobile Phase pH: Can affect the ionization state of this compound or interacting silanol groups on the column. 4. Column Degradation: Loss of stationary phase.1. Dilute the Sample: Inject a more dilute solution of the extract. 2. Clean or Replace Columns: Flush the column with a strong solvent or replace the guard and/or analytical column. 3. Adjust Mobile Phase pH: Experiment with slight adjustments to the mobile phase pH. 4. Replace the Column: If the problem persists, the column may need to be replaced.
I am seeing variable retention times for the this compound peak between runs. 1. Fluctuations in Column Temperature: Inconsistent oven temperature.[7] 2. Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or solvent evaporation.[7][8] 3. Pump Malfunction: Inconsistent flow rate.[9] 4. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.[7]1. Use a Column Oven: Ensure the HPLC column is housed in a temperature-controlled oven.[7] 2. Prepare Fresh Mobile Phase: Prepare mobile phase fresh daily and keep solvent bottles capped to prevent evaporation.[7] 3. Check Pump Performance: Purge the pump and check for leaks.[9] 4. Increase Equilibration Time: Allow sufficient time for the column to equilibrate before starting a sequence.[7]
There are "ghost peaks" appearing in my chromatograms. 1. Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections. 2. Late Eluting Compounds: Compounds from a previous injection eluting in the current run.1. Use High-Purity Solvents: Use HPLC-grade solvents and filter them before use. Implement a thorough needle wash protocol. 2. Increase Run Time or Gradient Slope: Ensure all compounds from one injection have eluted before the next injection begins.

Section 2: Data Presentation

The following tables summarize quantitative data related to this compound extraction to aid in experimental design and comparison.

Table 1: Effect of Solvent and Extraction Method on this compound Yield

Plant SourceExtraction MethodSolventThis compound Yield (% of total extract)
Ferulago campestrisMacerationEthanol14.4%
Anethum graveolensMacerationEthanol1.7% - 5.2%
Pimpinella anisumMacerationEthanol2.5% - 4.8%
Punica granatum (seeds)Ultrasound-Assisted (1 min)Ethanol6.53 µg/g of dry extract

Data compiled from studies on various plant sources.[2][5]

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound extraction and analysis.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

Objective: To extract this compound from plant material with high efficiency.

Materials:

  • Dried and powdered plant material

  • Absolute Ethanol (HPLC grade)

  • Ultrasonic bath or probe sonicator

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

  • Glassware (beakers, flasks)

Procedure:

  • Weigh 10 g of the dried, powdered plant material and place it in a 250 mL beaker.

  • Add 100 mL of absolute ethanol to the beaker (1:10 solid-to-liquid ratio).

  • Place the beaker in an ultrasonic bath or insert a probe sonicator into the mixture.

  • Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 40°C).[10]

  • After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Collect the filtrate (the ethanol extract).

  • To maximize yield, the solid residue can be re-extracted with another 100 mL of ethanol.

  • Combine the filtrates from all extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude this compound extract.

  • Store the dried extract in a desiccator in the dark.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of this compound in an extract.

Materials:

  • This compound crude extract

  • This compound analytical standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 0-5 min, 90% A; 5-20 min, ramp to 10% A; 20-25 min, hold at 10% A; 25-30 min, return to 90% A.

  • Standard Solution Preparation: Prepare a stock solution of the this compound standard in ethanol (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the crude extract and dissolve it in ethanol to a known volume (e.g., 10 mg in 10 mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength to the absorbance maximum of this compound (approximately 323 nm).

    • Inject the calibration standards, followed by the sample solutions.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

    • Calculate the percentage of this compound in the original crude extract.

Section 4: Visualizations

This section provides diagrams to illustrate key workflows and concepts.

Extraction_Workflow cluster_prep Raw Material Preparation cluster_extract Extraction cluster_finish Finishing cluster_qc Quality Control Harvest Harvest Plant Material Dry Drying Harvest->Dry Grind Grinding Dry->Grind Mix Mix with Solvent (e.g., Ethanol) Grind->Mix Extract Ultrasound-Assisted Extraction Mix->Extract Filter Filtration Extract->Filter Concentrate Concentration (Rotary Evaporation) Filter->Concentrate Dry_Extract Dry Extract Concentrate->Dry_Extract QC HPLC Analysis Dry_Extract->QC

Caption: Workflow for the extraction and quality control of this compound.

Troubleshooting_Logic Start Low this compound Yield Check_Raw_Material Assess Raw Material Quality Start->Check_Raw_Material Check_Solvent Verify Solvent Choice (e.g., Ethanol) Check_Raw_Material->Check_Solvent Material OK Source_New Source New Material Check_Raw_Material->Source_New Material Poor Check_Method Evaluate Extraction Method Check_Solvent->Check_Method Solvent OK Switch_Solvent Switch to Ethanol Check_Solvent->Switch_Solvent Solvent Incorrect Optimize_Parameters Optimize Time/Temperature Check_Method->Optimize_Parameters Method OK Use_UAE Implement UAE Check_Method->Use_UAE Method Inefficient Perform_DOE Perform Design of Experiments (DOE) Optimize_Parameters->Perform_DOE Parameters Suboptimal

Caption: A logical flowchart for troubleshooting low this compound yield.

References

Selecting the appropriate solvent for Umbelliprenin in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Umbelliprenin In Vivo Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using this compound in in vivo experiments.

Troubleshooting Guides and FAQs

Q1: What are the main challenges in selecting a solvent for in vivo studies of this compound?

The primary challenge in selecting an appropriate solvent for this compound is its lipophilic nature, which leads to poor solubility in aqueous solutions.[1][2] this compound is a prenylated coumarin, appearing as a white crystalline solid.[1] Its chemical structure contributes to its low water solubility, making direct administration in aqueous vehicles difficult.[1][2] Researchers must find a solvent system that can dissolve this compound at the desired concentration while being non-toxic and biocompatible for in vivo administration.

Another consideration is the stability of this compound. It can undergo degradation under certain conditions, such as prolonged exposure to light.[3] The chosen solvent should not promote the degradation of the compound.

Q2: What solvents and vehicle systems have been successfully used for in vivo administration of this compound?

Based on published studies, a few solvent systems have been utilized for in vivo delivery of this compound. The selection of the vehicle often depends on the route of administration.

Route of AdministrationVehicle SystemStudy ContextReference
Intraperitoneal (IP) InjectionLiquid ParaffinInvestigating immunomodulatory effects in mice.[4][4]
Topical ApplicationNot explicitly stated, but likely a solvent suitable for skin penetration.Two-stage carcinogenesis assay on mouse skin.[5][5]
Oral GavageChloroform (for preparation), then incorporated into a nano-delivery system.Investigating anti-hyperglycemic effects in diabetic rats.[6][6]

For in vitro studies, which can sometimes provide a starting point for in vivo formulations, Dimethyl sulfoxide (DMSO) has been used to dissolve this compound before dilution in cell culture media.[7][8]

Q3: My this compound is not dissolving in the chosen solvent. What can I do?

If you are facing solubility issues with this compound, consider the following troubleshooting steps:

  • Co-solvents: Employing a co-solvent system can enhance solubility.[9] For lipophilic compounds, a common approach is to first dissolve the compound in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) and then dilute the solution with the aqueous vehicle.

  • Surfactants and Emulsifiers: These agents can improve the solubility of lipophilic drugs by forming micelles or emulsions.[9] Polysorbates (e.g., Tween 80) and bile salts are examples of surfactants used in drug formulations.[9]

  • Lipid-Based Formulations: Given this compound's lipophilicity, lipid-based carriers can be an effective strategy.[10] These formulations can enhance solubility and potentially improve bioavailability.[10] Examples include nanoemulsions, liposomes, and solid lipid nanoparticles.[10]

  • Sonication: As mentioned in one study, bath sonication was used to dissolve this compound in liquid paraffin, suggesting that mechanical energy can aid in the dissolution process.[4]

The following diagram illustrates a general workflow for troubleshooting solubility issues.

G A Start: this compound Solubility Issue B Attempt to dissolve in primary vehicle A->B C Soluble? B->C D Proceed with experiment C->D Yes E No C->E No F Add a co-solvent (e.g., DMSO, Ethanol) E->F G Sonication E->G H Use a surfactant/emulsifier E->H I Consider lipid-based formulation E->I J Re-evaluate solubility F->J G->J H->J I->J K Soluble? J->K L Proceed with experiment K->L Yes M No K->M No N Consult literature for alternative vehicles or modify experimental design M->N

Caption: Troubleshooting workflow for this compound solubility.

Q4: Are there any known toxicities associated with the solvents used for this compound?

While the primary goal is to dissolve the compound, the toxicity of the solvent itself is a critical consideration in in vivo studies.

  • Dimethyl Sulfoxide (DMSO): Often used in vitro, high concentrations of DMSO can be toxic in vivo. It is crucial to use the lowest possible concentration and to include a vehicle-only control group in your experiments to account for any solvent-induced effects.

  • Liquid Paraffin: One study noted that repeated injections of paraffin might stimulate inflammatory responses.[4] Although this compound has anti-inflammatory properties, the vehicle itself could introduce confounding variables.[4]

  • Chloroform: Used in the preparation of a nano-delivery system, chloroform is highly toxic and should not be used for direct in vivo administration.[6] It must be completely removed from the final formulation.

It is essential to consult toxicology literature for any solvent or excipient being considered for in vivo use and to adhere to institutional and regulatory guidelines for animal research.

The decision-making process for solvent selection should balance solubility enhancement with potential toxicity, as depicted in the following diagram.

G A Desired this compound Concentration C Solvent Selection A->C B Route of Administration B->C D Solubility Test C->D Evaluate D->C If Insoluble, Re-evaluate E Toxicity Assessment D->E If Soluble E->C If Toxic, Re-evaluate F In Vivo Experiment E->F If Non-Toxic

References

Technical Support Center: Method Refinement for Detecting Umbelliprenin Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the detection and quantification of umbelliprenin and its metabolites. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected major metabolic pathways for this compound?

Based on the metabolism of other coumarins, this compound is expected to undergo both Phase I and Phase II biotransformation.[1][2] Phase I reactions likely involve oxidation, primarily hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes.[3][4][5] Key CYP isozymes involved in coumarin metabolism include CYP1A1, CYP1A2, CYP2A6, CYP2E1, and CYP3A4.[3][6] The large farnesyl tail of this compound is a probable site for epoxidation and hydroxylation, in addition to potential hydroxylation on the coumarin ring system. Phase II metabolism will likely involve the conjugation of these hydroxylated metabolites with glucuronic acid (glucuronidation) or sulfate (sulfation) to increase their water solubility and facilitate excretion.[7]

Q2: Which analytical technique is most suitable for detecting this compound metabolites?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for the identification and quantification of drug metabolites, including those of coumarins.[7][8][9] Its high sensitivity and selectivity allow for the detection of low-abundance metabolites in complex biological matrices. High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF), can provide accurate mass measurements, which is invaluable for the structural elucidation of unknown metabolites.[7]

Q3: What are the most common challenges in sample preparation for this compound metabolite analysis?

Common challenges in sample preparation for metabolomics studies include sample degradation, contamination, and low extraction efficiency.[10][11][12][13] Metabolites can be unstable and degrade rapidly if not handled and stored properly.[10] Contamination from solvents, collection tubes, or other environmental sources can interfere with the analysis.[10] Furthermore, due to the diverse polarity of metabolites (from the relatively lipophilic parent this compound to its more polar conjugated metabolites), a single extraction method may not be efficient for all analytes.[11][13]

Q4: How can I improve the extraction efficiency of both this compound and its more polar metabolites?

To extract a broad range of metabolites with varying polarities, a two-step or a combined solvent system is often employed. A common approach is to use a mixture of a polar organic solvent (like methanol or acetonitrile) and water to precipitate proteins and extract a wide range of metabolites. For highly lipophilic parent drugs like this compound, a subsequent liquid-liquid extraction with a less polar solvent may be necessary to ensure complete recovery. It is crucial to optimize the extraction solvent and pH to maximize the recovery of your target analytes.[11][12][13]

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound metabolites.

Problem Potential Cause(s) Recommended Solution(s)
Retention Time Shifts Inconsistent mobile phase composition, column temperature fluctuations, column degradation, or changes in the sample matrix.Ensure mobile phase is fresh and properly mixed. Use a column oven to maintain a stable temperature. Check column performance with a standard mixture. Ensure consistent sample preparation to minimize matrix variability.[14]
Poor Peak Shape (Broadening, Tailing, or Splitting) Column overload, column contamination, inappropriate injection solvent, or a void in the column.Dilute the sample to avoid overloading the column. Use a guard column and appropriate sample cleanup to prevent contamination. The injection solvent should be of similar or weaker strength than the initial mobile phase.[14] If a void is suspected, replace the column.
Low Signal Intensity or No Peak Detected Inefficient ionization, analyte degradation, poor extraction recovery, or ion suppression from the matrix.Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature). Ensure proper sample handling and storage to prevent degradation.[10] Develop a more efficient sample preparation method.[15] Dilute the sample to mitigate matrix effects or use an internal standard to correct for them.
High Background Noise Contaminated mobile phase, dirty ion source, or carryover from previous injections.Use high-purity LC-MS grade solvents and additives.[16] Clean the ion source according to the manufacturer's instructions. Implement a robust column wash method between samples to prevent carryover.[14]
Inconsistent Quantification Matrix effects, inconsistent sample preparation, or analyte instability.Use a stable isotope-labeled internal standard to compensate for matrix effects and variations in sample preparation.[15] Ensure precise and reproducible sample handling and extraction procedures. Investigate analyte stability in the sample matrix and autosampler.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of coumarin metabolites, which can serve as a reference for developing and validating your own methods for this compound metabolites.

Table 1: In Vitro Glucuronidation and Sulfation of 7-Hydroxycoumarin in Liver S9 Fractions of Different Species [8]

Species Enzyme Apparent Km (µM) Vmax (pmol/min/mg protein)
HumanUGT130 ± 201800 ± 100
MonkeyUGT80 ± 101100 ± 100
DogUGT400 ± 504800 ± 300
RatUGT110 ± 101300 ± 100
HumanSULT3.1 ± 0.4430 ± 20
MonkeySULT2.8 ± 0.3280 ± 10
DogSULT8.7 ± 1.2110 ± 10
RatSULT3.2 ± 0.4190 ± 10

Table 2: Example LC-MS/MS Method Validation Parameters for a Hypothetical this compound Metabolite

Parameter Acceptance Criteria Example Result
Linearity (r²) > 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 101 ng/mL
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)-5.2% to 8.5%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)3.1% to 9.8%
Extraction Recovery Consistent and reproducible85 ± 5%
Matrix Effect Within acceptable limits (e.g., 85-115%)92%

Experimental Protocols

Protocol 1: Extraction of this compound and its Metabolites from Plasma
  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).

    • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water: 5% acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound and its Metabolites
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % B
    0.0 5
    1.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to detect a wider range of metabolites.

    • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for metabolite identification.

    • MRM Transitions: These need to be optimized for this compound and its expected metabolites by infusing pure standards. For a hypothetical hydroxylated metabolite, the transition would be from the [M+H]⁺ of the metabolite to a characteristic product ion.

Visualizations

Umbelliprenin_Metabolism This compound This compound PhaseI Phase I Metabolism (CYP450 Oxidation) This compound->PhaseI Hydroxylated_Metabolites Hydroxylated/Epoxidized This compound PhaseI->Hydroxylated_Metabolites PhaseII Phase II Metabolism (UGTs, SULTs) Hydroxylated_Metabolites->PhaseII Conjugated_Metabolites Glucuronide and Sulfate Conjugates PhaseII->Conjugated_Metabolites Excretion Excretion Conjugated_Metabolites->Excretion Metabolite_Detection_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data_processing Data Processing & Identification Sample_Collection Biological Sample (Plasma, Urine, etc.) Extraction Metabolite Extraction (Protein Precipitation, LLE) Sample_Collection->Extraction LC_MS_Analysis LC-MS/MS Analysis (HPLC/UHPLC + MS) Extraction->LC_MS_Analysis Data_Acquisition Data Acquisition (Full Scan, MRM) LC_MS_Analysis->Data_Acquisition Peak_Detection Peak Detection & Integration Data_Acquisition->Peak_Detection Metabolite_ID Metabolite Identification (Accurate Mass, Fragmentation) Peak_Detection->Metabolite_ID Quantification Quantification Metabolite_ID->Quantification

References

Addressing autofluorescence interference in Umbelliprenin cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges related to autofluorescence interference when performing cellular assays with Umbelliprenin.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in my this compound assay?

A1: Autofluorescence is the natural fluorescence emitted by biological materials when excited by light.[1][2] In the context of this compound cellular assays, this intrinsic fluorescence from cellular components can mask the specific signal from your compound, leading to inaccurate measurements and difficulty in interpreting results. Common sources of autofluorescence include endogenous molecules like NADH, FAD (riboflavin), collagen, and lipofuscin, which are abundant in cells.[1][2][3][4] The fluorescence of this compound's core structure, a coumarin, typically occurs in the blue-green spectral region (emission maxima ~450-480 nm), which significantly overlaps with the emission spectra of these native cellular fluorophores.[5][6][7]

Q2: How can I confirm that what I'm seeing is autofluorescence and not a real signal from my this compound probe?

A2: The most straightforward method to identify autofluorescence is to include an "unlabeled" or "vehicle" control in your experiment. This control sample should contain cells that have undergone all the same processing steps as your experimental samples (e.g., fixation, permeabilization) but have not been treated with this compound. If you observe significant fluorescence in this control sample when viewed with the same filter set used for this compound, it is indicative of autofluorescence.[2]

Q3: Can my choice of cell culture medium affect the level of autofluorescence?

A3: Yes, components in standard cell culture media can be a significant source of background fluorescence. Phenol red, a common pH indicator, and fetal bovine serum (FBS) are known to contribute to autofluorescence, particularly in the violet-to-blue spectrum.[2][3][8] For live-cell imaging, consider using a phenol red-free medium and reducing the concentration of FBS or switching to a low-autofluorescence alternative like bovine serum albumin (BSA).[2][3][8] Specialized media formulations, such as FluoroBrite™, are also commercially available and designed to minimize background fluorescence.[8]

Q4: Does the way I fix my cells impact autofluorescence?

A4: Absolutely. Aldehyde-based fixatives like formaldehyde, paraformaldehyde, and especially glutaraldehyde are known to induce autofluorescence by reacting with cellular amines to form fluorescent products.[1][2] This fixative-induced fluorescence often has a broad emission spectrum, affecting multiple channels.[1] To minimize this, you can reduce the fixation time or consider switching to an organic solvent fixative such as ice-cold methanol or ethanol.[1][2]

Troubleshooting Guide

Issue 1: High background fluorescence in the this compound channel.

This is a classic sign of autofluorescence interference. Follow this workflow to diagnose and mitigate the issue.

start Start: High Background Observed unlabeled_control Run Unlabeled Control (Cells + Vehicle) start->unlabeled_control is_autofluorescence Is Fluorescence Present in Control? unlabeled_control->is_autofluorescence exp_adjust Proceed to Experimental Adjustments is_autofluorescence->exp_adjust Yes spectral_adjust Consider Spectral Solutions is_autofluorescence->spectral_adjust Yes (Alternative path) end_no_auto Issue is not Autofluorescence. Check for other sources of signal. is_autofluorescence->end_no_auto No media_check 1. Optimize Media: - Use Phenol-Red Free Medium - Reduce FBS or use BSA - Consider FluoroBrite™ exp_adjust->media_check fixation_check 2. Change Fixation: - Switch to Methanol/Ethanol - Reduce Aldehyde Concentration/Time media_check->fixation_check quenching 3. Chemical Quenching: - Sodium Borohydride (for aldehydes) - Sudan Black B / Trypan Blue fixation_check->quenching end_adjust Problem Mitigated quenching->end_adjust far_red_probe Use a Red/Far-Red Fluorophore if possible spectral_adjust->far_red_probe spectral_unmixing Employ Spectral Unmixing (if microscope equipped) far_red_probe->spectral_unmixing spectral_unmixing->end_adjust

Caption: Troubleshooting workflow for high background fluorescence.

Issue 2: My signal-to-noise ratio is too low, even after initial troubleshooting.

If basic steps haven't resolved the issue, a more systematic approach to optimization is needed.

Strategy Description Advantages Considerations
Instrument Optimization Titrate instrument settings like PMT voltage or gain to maximize the signal from this compound while minimizing background noise amplification.No change to biological sample preparation required.Can also amplify the autofluorescence signal if not done carefully. Requires appropriate controls.
Chemical Quenching Treat fixed cells with a quenching agent to reduce autofluorescence.Can be very effective against specific types of autofluorescence (e.g., aldehyde-induced).May affect the fluorescence of the target probe. Requires careful validation. Not all quenchers work for all sources of autofluorescence.
Spectral Separation If your assay allows, switch from this compound to a probe that excites and emits in the red or far-red spectrum (>600 nm).[1][8]Autofluorescence is significantly lower in the red to far-red range, leading to a much cleaner signal.[1][2]Requires re-validation of the assay with a new probe. The biological activity of the labeled molecule may change.
Computational Correction Use software-based methods like spectral unmixing or background subtraction.Can digitally separate the this compound signal from the autofluorescence signal.Requires a microscope equipped with a spectral detector and appropriate software. An autofluorescence-only control is needed to build the spectral profile.

Detailed Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is for reducing autofluorescence caused by formaldehyde or glutaraldehyde fixation.[1]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Sodium Borohydride (NaBH₄)

  • Fixed cell samples

Procedure:

  • Fix cells using your standard aldehyde-based protocol.

  • Wash the cells three times with PBS for 5 minutes each to remove the fixative.

  • Prepare a fresh solution of 0.1% Sodium Borohydride in PBS. (Caution: NaBH₄ is a reducing agent and should be handled with care. Prepare the solution immediately before use as it is not stable in aqueous solution).

  • Incubate the fixed cells in the NaBH₄ solution for 15-30 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each to remove the NaBH₄.

  • Proceed with your standard immunofluorescence or imaging protocol.

Protocol 2: Sudan Black B Staining for Lipofuscin Quenching

This protocol is effective for quenching autofluorescence from lipofuscin, a granular pigment that accumulates in aging cells.[1][2]

Materials:

  • 70% Ethanol

  • Sudan Black B powder

  • Fixed and permeabilized cell samples

Procedure:

  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

  • Mix thoroughly and let the solution sit for at least 1 hour.

  • Filter the solution through a 0.2 µm filter immediately before use to remove any undissolved particles.

  • After your standard fixation and permeabilization steps, incubate the cells with the filtered Sudan Black B solution for 10-20 minutes at room temperature in the dark.

  • Wash the cells extensively with PBS or your preferred wash buffer until no more color leaches from the sample (at least 3-5 washes).

  • Proceed with your blocking and subsequent staining steps.

Signaling Pathway and Experimental Logic Diagrams

cluster_sources Sources of Autofluorescence cluster_assay Cellular Assay cluster_output Observed Signal Endogenous Endogenous Molecules (NADH, FAD, Collagen) Detector Fluorescence Detector (e.g., PMT) Endogenous->Detector Interference Fixation Fixation Artifacts (Aldehyde-Amine Adducts) Fixation->Detector Interference Media Media Components (Phenol Red, FBS) Media->Detector Interference This compound This compound Signal (Blue-Green Emission) This compound->Detector Desired Signal MixedSignal Compromised Signal (High Background) Detector->MixedSignal

Caption: The relationship between autofluorescence sources and signal interference.

start Start: Assay Planned preemptive Pre-emptive Mitigation (Recommended) start->preemptive media_select Select Low-Fluorescence Media (e.g., Phenol-Red Free) preemptive->media_select fixative_select Choose Non-Aldehyde Fixative (e.g., Methanol) media_select->fixative_select run_assay Run Assay with This compound fixative_select->run_assay check_signal Evaluate Signal-to-Noise Ratio (SNR) run_assay->check_signal post_assay Post-Assay Troubleshooting check_signal->post_assay SNR is Low end_good Good Data check_signal->end_good SNR is High quenching Apply Chemical Quenching (e.g., NaBH4, Sudan Black) post_assay->quenching instrument_adjust Optimize Instrument Settings quenching->instrument_adjust end_bad Re-evaluate Assay Design instrument_adjust->end_bad

References

Validation & Comparative

A Comparative Analysis of the Anticancer Properties of Umbelliprenin and Auraptene

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current experimental data reveals both Umbelliprenin and Auraptene as potent natural coumarins with significant anticancer activities, operating through distinct and overlapping cellular mechanisms. While both compounds induce apoptosis and inhibit cancer cell proliferation, available data suggests Auraptene may exhibit greater cytotoxicity across a broader range of cancer cell lines.

This guide provides a detailed comparison of the anticancer activities of this compound and Auraptene, drawing on published experimental data. It is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these two promising natural compounds.

Introduction to this compound and Auraptene

This compound and Auraptene are naturally occurring prenylated coumarins found in various plant species, particularly those from the Ferula and Citrus genera.[1][2] These compounds have garnered significant attention in cancer research due to their demonstrated abilities to modulate intracellular signaling pathways that govern cell growth, proliferation, and apoptosis.[1][2] A meta-analysis of in vitro studies has established both as promising natural anticancer candidates with clear dose-dependent cytotoxicity.[3][4]

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for this compound and Auraptene against various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueIncubation TimeCitation
4T1Mouse Breast Cancer30.9 ± 3.1 µg/mL24 hours[5]
4T1Mouse Breast Cancer30.6 ± 2.6 µg/mL48 hours[5]
4T1Mouse Breast Cancer62.2 ± 4.8 µg/mL72 hours[5]
A172Human Glioblastoma51.9 ± 6.7 µg/mL24 hours[5]
HT29Human Colorectal Cancer37.1 ± 1.4 µg/mL72 hours[5]
CT26Mouse Colorectal Cancer53.2 ± 3.6 µg/mL48 hours[5]
QU-DBHuman Large Cell Lung Cancer47 ± 5.3 µMNot Specified[6][7]
A549Human Lung Adenocarcinoma52 ± 1.97 µMNot Specified[6][7]

Table 2: IC50 Values of Auraptene against Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueIncubation TimeCitation
MGC-803Human Gastric Cancer0.78 ± 0.13–10.78 ± 1.83 µMNot Specified[8]
M4BeuHuman Melanoma17.1 µMNot Specified[8]
Jurkat T cellsHuman T-cell Leukemia16.5 µg/mlNot Specified[9]
HeLaHuman Cervical Cancer13.33 µg/mL24 hours[10]
HeLaHuman Cervical Cancer13.87 µg/mL48 hours[10]
A549Human Lung Cancer77.2 µMNot Specified[10]
SW480Human Colorectal Cancer157.3 µMNot Specified[10]
K562Human Leukemia105.3 µMNot Specified[10]
MCF-7Human Breast Cancer36 µM48 hours[11][12]
MCF-7Human Breast Cancer21.66 µM72 hours[11][12]

Direct comparative studies have indicated that Auraptene is generally more potent than this compound in its cytotoxic effects.[13] For instance, in studies comparing their effects on Jurkat, KYSE-30, and MCF-7 cell lines, Auraptene consistently demonstrated a lower IC50 value, indicating greater cytotoxicity.[13] A meta-regression analysis also suggested a slightly higher potency for this compound over Auraptene, potentially attributable to increased lipophilicity.[3][4]

Mechanisms of Anticancer Activity

Both this compound and Auraptene exert their anticancer effects through the induction of apoptosis (programmed cell death) and modulation of key signaling pathways involved in cancer progression.

This compound: Targeting Wnt and Apoptotic Pathways

This compound's anticancer activity is largely attributed to its ability to induce both extrinsic and intrinsic apoptotic pathways.[1][14] It has been shown to activate caspase-8 and -9, key initiators of the extrinsic and intrinsic pathways, respectively.[15] Furthermore, this compound can inhibit the anti-apoptotic protein Bcl-2.[15]

A significant mechanism of this compound is its modulation of the Wnt and NF-κB signaling pathways, which are often dysregulated in various cancers.[1] In gastric cancer cells, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway by decreasing the expression of Wnt-2, β-catenin, and downstream targets like c-myc and Survivin, as well as inhibiting the nuclear translocation of β-catenin.[16][17]

Umbelliprenin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis This compound This compound Wnt2 Wnt-2 This compound->Wnt2 inhibits beta_catenin_destruction β-catenin Destruction Complex This compound->beta_catenin_destruction promotes beta_catenin_cyto β-catenin This compound->beta_catenin_cyto inhibits translocation Caspase8 Caspase-8 This compound->Caspase8 activates Caspase9 Caspase-9 This compound->Caspase9 activates Bcl2 Bcl-2 This compound->Bcl2 inhibits Frizzled Frizzled Receptor Frizzled->beta_catenin_destruction inhibits Wnt2->Frizzled activates GSK3b GSK-3β pGSK3b p-GSK-3β beta_catenin_destruction->beta_catenin_cyto degrades beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc translocates Apoptosis Apoptosis Caspase8->Apoptosis induces Caspase9->Apoptosis induces TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds Target_Genes Target Genes (c-myc, Survivin) TCF_LEF->Target_Genes activates transcription

Caption: this compound's anticancer signaling pathways.

Auraptene: A Multi-Targeted Approach

Auraptene demonstrates a broader range of molecular targets in its anticancer activity.[8][18] It induces apoptosis through multiple mechanisms, including the activation of the caspase cascade (caspase-3, -8, and -9), degradation of Poly (ADP-ribose) polymerase (PARP), and modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[8][18]

A key target of Auraptene is the Myeloid Cell Leukaemia Type-1 (Mcl-1) protein, an anti-apoptotic member of the Bcl-2 family.[18] Down-regulation of Mcl-1 expression by Auraptene has been observed in several cancer cell lines and is a significant contributor to its pro-apoptotic effects.[18][19] Additionally, Auraptene has been shown to inhibit the mTOR signaling pathway and suppress the expression of matrix metalloproteinases (MMP-2 and MMP-9), which are involved in cancer cell invasion and metastasis.[8][18] More recent studies have also implicated Auraptene in inducing ferroptosis, a form of iron-dependent programmed cell death, by targeting the degradation of SLC7A11.[20]

Auraptene_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_apoptosis Apoptosis cluster_ferroptosis Ferroptosis cluster_metastasis Metastasis Auraptene Auraptene mTOR mTOR Pathway Auraptene->mTOR inhibits Mcl1 Mcl-1 Auraptene->Mcl1 down-regulates Bcl2 Bcl-2 Auraptene->Bcl2 inhibits Bax Bax Auraptene->Bax activates SLC7A11 SLC7A11 Auraptene->SLC7A11 degrades MMP MMP-2, MMP-9 Auraptene->MMP inhibits Caspase9 Caspase-9 Mcl1->Caspase9 inhibits Bcl2->Caspase9 inhibits Bax->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis induces Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Ferroptosis Ferroptosis SLC7A11->Ferroptosis induces Metastasis_Invasion Metastasis_Invasion MMP->Metastasis_Invasion promotes

Caption: Auraptene's multi-targeted anticancer mechanisms.

Experimental Protocols

The evaluation of the anticancer activities of this compound and Auraptene typically involves a series of standardized in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Principle: Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • General Protocol:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of this compound or Auraptene for specific time periods (e.g., 24, 48, 72 hours).

    • After incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.

    • The plates are incubated for 3-4 hours to allow for formazan crystal formation.

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[6][7]

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • General Protocol:

    • Cells are treated with the compounds as described for the MTT assay.

    • After treatment, both floating and adherent cells are collected and washed with cold PBS.

    • Cells are resuspended in Annexin V binding buffer.

    • FITC-conjugated Annexin V and PI are added to the cell suspension.

    • The cells are incubated in the dark at room temperature for 15 minutes.

    • The stained cells are analyzed by flow cytometry.[21][22]

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt MTT Assay (Cytotoxicity) cluster_flow Flow Cytometry (Apoptosis) start Seed Cancer Cells in 96-well plates treatment Treat with varying concentrations of This compound or Auraptene start->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt collect_cells Collect Cells incubation->collect_cells formazan Incubate for Formazan Formation add_mtt->formazan solubilize Solubilize Formazan Crystals formazan->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 wash_cells Wash with PBS collect_cells->wash_cells stain_cells Stain with Annexin V-FITC & PI wash_cells->stain_cells analyze_flow Analyze by Flow Cytometry stain_cells->analyze_flow quantify_apoptosis Quantify Apoptotic Cells analyze_flow->quantify_apoptosis

Caption: A typical experimental workflow for assessing anticancer activity.

Conclusion

Both this compound and Auraptene are compelling natural compounds with significant potential in anticancer drug development. The available evidence suggests that while both effectively induce apoptosis in cancer cells, Auraptene may possess a higher cytotoxic potency against a wider array of cancer cell lines and acts on a broader range of molecular targets. This compound's specific inhibitory action on the Wnt/β-catenin pathway makes it a particularly interesting candidate for cancers where this pathway is a key driver.

Further research, including in vivo studies and clinical trials, is necessary to fully elucidate the therapeutic potential of these compounds. The detailed mechanistic insights and comparative data presented in this guide aim to provide a solid foundation for future investigations into the application of this compound and Auraptene in oncology.

References

A Comparative Analysis of Umbelliprenin Content in Various Ferula Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of umbelliprenin content across different Ferula species, offering valuable insights for researchers, scientists, and drug development professionals. This compound, a sesquiterpene coumarin, has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. This document summarizes quantitative data on this compound yields from various Ferula species, details the experimental protocols for its quantification, and illustrates a key signaling pathway modulated by this bioactive compound.

Quantitative Comparison of this compound Content

The concentration of this compound can vary significantly among different Ferula species and even within different parts of the same plant. The following table summarizes the reported yields of this compound from several Ferula species, providing a basis for selecting species with high potential for this compound extraction.

Ferula SpeciesPlant PartExtraction MethodThis compound Yield/ContentReference
Ferula persicaRootsChloroform Extraction, Preparative TLCNot explicitly quantified, but isolated as a major component.[1]
Ferula szowitsianaDried RootsNot specifiedPurified to >95%[2]
Ferula sinkiangensisSeedsNot specifiedIsolated as one of the main compounds.[3]
Ferula diversivittataNot specifiedNot specifiedContains this compound.[4]

Note: The quantitative data for this compound content in many Ferula species is not consistently reported in a standardized manner across the literature, making direct comparisons challenging. The table reflects the available information from the cited sources.

Experimental Protocols

A precise and validated method for the quantification of this compound is crucial for comparative studies. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose. Below is a detailed methodology adapted from a study on the quantification of this compound in plant extracts.

Sample Preparation: Extraction of this compound
  • Plant Material: Air-dried and powdered roots of the Ferula species are used.

  • Extraction Solvent: Chloroform is a suitable solvent for the initial extraction of this compound.[1]

  • Extraction Procedure:

    • The powdered plant material is macerated in chloroform for 72 hours at room temperature.

    • The resulting extract is filtered and concentrated under reduced pressure to obtain a crude extract.

  • Purification (Optional but Recommended for High Purity):

    • The crude extract can be subjected to preparative Thin Layer Chromatography (TLC) on silica gel plates.

    • A solvent system of petroleum ether-ethyl acetate (2:1 v/v) can be used for separation.[1]

    • The band corresponding to this compound is scraped off and eluted with a suitable solvent (e.g., chloroform or ethyl acetate).

    • The purity of the isolated this compound should be confirmed using spectroscopic methods such as NMR and Mass Spectrometry.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is required.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid) is effective.

    • Detection Wavelength: this compound can be detected at approximately 323 nm.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Injection Volume: 20 µL.

  • Standard Preparation:

    • A stock solution of pure this compound (of known concentration) is prepared in a suitable solvent (e.g., methanol or acetonitrile).

    • A series of standard solutions of different concentrations are prepared by diluting the stock solution.

  • Calibration Curve:

    • The standard solutions are injected into the HPLC system, and the peak areas are recorded.

    • A calibration curve is constructed by plotting the peak area against the concentration of the this compound standards.

  • Sample Analysis:

    • The prepared Ferula extracts are dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.

    • The peak area corresponding to this compound in the sample chromatogram is recorded.

  • Quantification:

    • The concentration of this compound in the sample is determined by interpolating its peak area on the calibration curve.

Signaling Pathway Modulation by this compound

This compound has been shown to exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. One of the critical pathways inhibited by this compound is the PI3K/Akt/ERK pathway.

Umbelliprenin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK Akt Akt PI3K->Akt HIF1a HIF-1α Akt->HIF1a ERK->HIF1a VEGF VEGF HIF1a->VEGF Angiogenesis Angiogenesis & Metastasis VEGF->Angiogenesis This compound This compound This compound->PI3K This compound->Akt This compound->ERK

Caption: Inhibition of the PI3K/Akt/ERK signaling pathway by this compound.

This guide provides a foundational understanding for researchers interested in the comparative analysis of this compound in Ferula species. The provided data and protocols can aid in the selection of promising species and the standardization of quantification methods for further pharmacological investigations.

References

Umbelliprenin vs. Other Prenylated Coumarins: A Comparative Cytotoxicity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of umbelliprenin against other notable prenylated coumarins. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for those involved in oncology research and drug discovery.

Data Presentation: Comparative Cytotoxicity (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected prenylated coumarins across various cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

CompoundCell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
This compound MCF-7Breast Cancer7273.4
SW48Colon Cancer24117
SW48Colon Cancer4877
SW48Colon Cancer7269
A549Lung Adenocarcinoma4852 ± 1.97
QU-DBLarge Cell Lung Cancer4847 ± 5.3
Auraptene MCF-7Breast Cancer7259.7
Herniarin MCF-7Breast Cancer72207.6
Umbelliferone MCF-7Breast Cancer72476.3

Experimental Protocols

The cytotoxicity data presented in this guide were primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell metabolic activity and, by inference, cell viability.

MTT Assay Protocol

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • This compound and other prenylated coumarins (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks and seeded into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). The plates are then incubated for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: The test compounds (this compound, etc.) are serially diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the compounds. Control wells receive medium with the solvent (e.g., DMSO) at the same final concentration used for the test compounds.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, a specific volume of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

  • Solubilization: The culture medium containing MTT is carefully removed, and a solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the solvent-treated control cells. The IC50 value is then calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Testing

G Experimental Workflow for Cytotoxicity Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Compound Preparation treatment Treatment with Compounds compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition MTT Addition & Incubation incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance Absorbance Reading solubilization->absorbance calculation IC50 Calculation absorbance->calculation

Caption: A generalized workflow for determining the cytotoxicity of compounds using the MTT assay.

Signaling Pathways of this compound-Induced Apoptosis

Studies have indicated that this compound can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

G This compound-Induced Apoptosis Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_pi3k PI3K/Akt Pathway This compound This compound caspase8 Caspase-8 Activation This compound->caspase8 bcl2 Bcl-2 Inhibition This compound->bcl2 pi3k_akt PI3K/Akt/mTOR Inhibition This compound->pi3k_akt caspase3 Caspase-3 Activation caspase8->caspase3 bax Bax Activation bcl2->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis pi3k_akt->apoptosis caspase3->apoptosis

Caption: this compound induces apoptosis via intrinsic, extrinsic, and PI3K/Akt pathways.

In Vivo Validation of the Anti-inflammatory Effects of Umbelliprenin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of Umbelliprenin against well-established non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac and Indomethacin. The information is compiled from preclinical studies to support further research and development of novel anti-inflammatory therapeutics.

Comparative Analysis of Anti-inflammatory Efficacy

The primary model for assessing the acute anti-inflammatory activity of this compound and comparator drugs is the carrageenan-induced paw edema model in rodents. This model mimics the hallmarks of acute inflammation, including edema, and is widely used for the evaluation of anti-inflammatory compounds.

Data Summary: Carrageenan-Induced Paw Edema in Rats

CompoundDoseRoute of AdministrationTime Point (hours)% Inhibition of EdemaReference
This compound Not SpecifiedNot SpecifiedNot Specified39%[1]
Diclofenac 5 mg/kgOral256.17 ± 3.89%[2]
20 mg/kgOral371.82 ± 6.53%[2]
Indomethacin 10 mg/kgIntraperitoneal254%[3]
10 mg/kgIntraperitoneal354%[3]
10 mg/kgIntraperitoneal454%[3]
10 mg/kgIntraperitoneal533%[3]

Note: The available data for this compound is limited, preventing a direct dose- and time-matched comparison with Diclofenac and Indomethacin.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for inducing acute inflammation to evaluate the efficacy of anti-inflammatory drugs.

Objective: To assess the ability of a test compound to reduce acute inflammation in a rodent model.

Materials:

  • Male Wistar rats (150-200g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (this compound) and reference drugs (Diclofenac, Indomethacin)

  • Vehicle for drug administration

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.

  • Grouping: Divide animals into groups (n=6-10 per group): Vehicle control, this compound-treated, Diclofenac-treated, and Indomethacin-treated.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the test compounds and reference drugs orally or intraperitoneally at specified doses. The vehicle control group receives the vehicle alone.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using the plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

G cluster_0 Experimental Workflow: Carrageenan-Induced Paw Edema acclimatization Animal Acclimatization grouping Grouping of Animals acclimatization->grouping baseline Baseline Paw Volume Measurement grouping->baseline drug_admin Drug Administration (Test/Reference/Vehicle) baseline->drug_admin inflammation Carrageenan Injection drug_admin->inflammation measurement Paw Volume Measurement (hourly) inflammation->measurement analysis Data Analysis (% Inhibition) measurement->analysis

Experimental Workflow for Carrageenan-Induced Paw Edema
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to induce a systemic inflammatory response, which is valuable for studying the effects of compounds on cytokine production and signaling pathways.

Objective: To evaluate the effect of a test compound on the systemic inflammatory response induced by LPS.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (this compound) and reference drugs

  • Sterile saline

  • ELISA kits for cytokine measurement (e.g., TNF-α, IL-6, IL-1β)

Procedure:

  • Animal Acclimatization and Grouping: As described in the previous protocol.

  • Drug Administration: Administer the test compound or vehicle to the respective groups.

  • Induction of Inflammation: One hour after drug administration, inject LPS (e.g., 1-5 mg/kg) intraperitoneally.

  • Sample Collection: At a specified time point (e.g., 2, 6, or 24 hours) after LPS injection, collect blood samples via cardiac puncture and harvest tissues (e.g., liver, lungs, spleen).

  • Cytokine Analysis: Prepare serum from blood samples and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.

  • Gene Expression Analysis (Optional): Extract RNA from tissues to analyze the expression of inflammatory genes using RT-qPCR.

  • Data Analysis: Compare cytokine levels and gene expression between the treated and control groups.

Mechanism of Action: Signaling Pathways

This compound is believed to exert its anti-inflammatory effects through the modulation of several key signaling pathways involved in the inflammatory cascade.

Inhibition of Pro-inflammatory Mediators:

In vitro studies suggest that this compound can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[4]. These enzymes are crucial for the production of nitric oxide (NO) and prostaglandins (PGE2), respectively, which are key mediators of inflammation. This action is similar to that of conventional NSAIDs like Diclofenac and Indomethacin, which are potent COX inhibitors.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Response LPS LPS NFkB NF-κB Activation LPS->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandins (PGE2) COX2->PGE2 Inflammation Inflammation NO->Inflammation PGE2->Inflammation This compound This compound This compound->iNOS Inhibits This compound->COX2 Inhibits

Inhibition of iNOS and COX-2 Pathways by this compound

Modulation of Cytokine Production:

In vivo studies have shown that this compound can modulate the balance of T-helper (Th) cell responses. Specifically, it has been observed to promote a Th2-dominant response, characterized by an increase in the anti-inflammatory cytokine Interleukin-4 (IL-4) and a decrease in the pro-inflammatory cytokine Interferon-gamma (IFN-γ)[5]. This suggests an immunomodulatory role for this compound in addition to its direct anti-inflammatory effects.

G cluster_0 Immune Cell Modulation This compound This compound Th_cells T-helper Cells This compound->Th_cells Th1 Th1 Response This compound->Th1 Suppresses Th2 Th2 Response This compound->Th2 Promotes Th_cells->Th1 Th_cells->Th2 IFNy IFN-γ (Pro-inflammatory) Th1->IFNy IL4 IL-4 (Anti-inflammatory) Th2->IL4

Modulation of Th1/Th2 Balance by this compound

Conclusion and Future Directions

The available preclinical data suggest that this compound possesses significant anti-inflammatory properties, as demonstrated in the carrageenan-induced paw edema model. Its mechanism of action appears to involve the inhibition of key inflammatory enzymes like iNOS and COX-2, as well as the modulation of the immune response towards an anti-inflammatory Th2 phenotype.

However, a direct and comprehensive comparison with established NSAIDs like Diclofenac and Indomethacin is currently limited by the lack of extensive dose-response and time-course data for this compound in standardized in vivo models.

Future research should focus on:

  • Conducting dose-ranging studies of this compound in the carrageenan-induced paw edema model to establish a clear dose-response relationship and determine its ED50.

  • Performing direct, head-to-head comparative studies of this compound with standard NSAIDs under identical experimental conditions.

  • Evaluating the efficacy of this compound in a systemic inflammation model, such as the LPS-induced model, to provide a more comprehensive understanding of its effects on cytokine profiles and systemic inflammatory responses.

  • Further elucidating the molecular targets and signaling pathways affected by this compound to fully characterize its mechanism of action.

By addressing these research gaps, a more complete picture of the therapeutic potential of this compound as a novel anti-inflammatory agent can be established.

References

Umbelliprenin: A Cross-Species Efficacy Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Umbelliprenin's performance in preclinical cancer and inflammation models, offering a comparative perspective against established agents.

For researchers and drug development professionals, the quest for novel therapeutic compounds with robust efficacy and favorable safety profiles is paramount. This compound, a naturally occurring sesquiterpene coumarin, has emerged as a promising candidate, demonstrating significant anti-cancer and anti-inflammatory properties in a variety of preclinical studies. This guide provides an objective comparison of this compound's efficacy across different species and against alternative treatments, supported by experimental data and detailed methodologies to inform future research and development.

Comparative Efficacy of this compound in Oncology

This compound has been evaluated in multiple rodent models of cancer, consistently demonstrating tumor-inhibitory effects. The following tables summarize the quantitative outcomes of these studies, providing a clear comparison of its performance.

Table 1: Cross-Species Anti-Cancer Efficacy of this compound

Cancer TypeAnimal ModelThis compound DosageKey Efficacy MetricsReference
Gastric CancerRat (BGC-823 xenograft)10 mg/kg40.81% tumor suppression[1]
20 mg/kg63.64% tumor inhibition[1]
Lung CancerRat2.5 mg/200 µl (intraperitoneal)Increased cytotoxicity in lung cancer cells (IC50: 51.6 ± 5.4 mM)[1]
Colorectal CancerMouse (CT26 tumor model)Not specifiedSignificant decrease in tumor size, angiogenesis, and proliferation markers.[2] Reduced metastasis to liver and lung.[2][2]
Breast CancerMouse (Balb/c with induced tumors)Not specifiedSignificantly reduced tumor growth and volume.[1][1]
Skin PapillomaMouseNot specified45% reduction in the number of tumors per mouse.[3][3]

Table 2: this compound vs. Alternative Anti-Cancer Agents

Cancer TypeAnimal ModelTreatmentKey Efficacy MetricsReference
Skin PapillomaMouseThis compound45% reduction in the number of tumors per mouse.[3][3]
Curcumin (reference standard)45% reduction in the number of tumors per mouse.[3][3]

Comparative Efficacy of this compound in Inflammation

The anti-inflammatory potential of this compound has also been investigated in rodent models, with promising results compared to standard anti-inflammatory drugs.

Table 3: Cross-Species Anti-Inflammatory Efficacy of this compound

Inflammation ModelAnimal ModelThis compound DosageKey Efficacy MetricsReference
Chronic Inflammation (Arthritis)Rat64 mM/kg (oral)Significantly reduced edema size.[4] Significant reduction in TNF-α levels.[4][4]
Immune Response ModulationMouse (C57/BL6)2.5 mg/200 µl (intraperitoneal)Significant increase in serum IFN-γ (3.1-fold) and IL-4 (28-fold).

Table 4: this compound vs. Standard Anti-Inflammatory Drugs

Inflammation ModelAnimal ModelTreatmentKey Efficacy MetricsReference
Chronic Inflammation (Arthritis)RatThis compound (64 mM/kg)Significantly reduced edema size.[4][4]
Indomethacin (8 mM/kg)94.9 ± 5.4% inhibition of paw swelling.[4][4]
Prednisolone (8 mM/kg)Not specified for edema, used as a standard.[4]

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. The diagrams below illustrate the primary pathways targeted by this compound.

Umbelliprenin_Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_wnt Wnt/β-catenin Pathway cluster_nfkb NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Umbelliprenin_PI3K This compound Umbelliprenin_PI3K->PI3K Inhibits Wnt Wnt Frizzled Frizzled Wnt->Frizzled Inhibits Dsh Dsh Frizzled->Dsh Inhibits GSK3b GSK3b Dsh->GSK3b Inhibits GSKb GSKb beta_catenin beta_catenin GSKb->beta_catenin Degrades TCF_LEF TCF_LEF beta_catenin->TCF_LEF Activates Umbelliprenin_Wnt This compound Umbelliprenin_Wnt->Dsh Disturbs Stimuli Stimuli IKK IKK Stimuli->IKK Phosphorylates IkB IkB IKK->IkB Phosphorylates NFkB NFkB IkB->NFkB Releases Gene_Expression Gene_Expression NFkB->Gene_Expression Promotes Umbelliprenin_NFkB This compound Umbelliprenin_NFkB->IKK Inhibits

Figure 1: this compound's modulation of key signaling pathways.

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed experimental methodologies are crucial. Below are summaries of the protocols used in the key in vivo studies.

Oncology Models
  • Gastric Cancer Xenograft Model (Rat)

    • Cell Line: Human gastric cancer cells (BGC-823).

    • Animal Model: Nude rats.

    • Tumor Induction: Subcutaneous inoculation of 1.0 × 10^6 BGC-823 cells into the right flank.

    • Treatment Protocol: Once tumors were established, rats were administered this compound at doses of 10 mg/kg or 20 mg/kg twice daily for 12 days. The vehicle was 0.9% NaCl solution.

    • Efficacy Evaluation: Tumor volume and weight were measured to calculate tumor suppression rates.

  • Colorectal Cancer Model (Mouse)

    • Cell Line: Mouse colorectal carcinoma cells (CT26).

    • Animal Model: BALB/c mice.

    • Tumor Induction: Intradermal injection of CT26 cells.

    • Treatment Protocol: Details on dosage and administration were not specified in the abstract.

    • Efficacy Evaluation: Tumor size, serum levels of IFN-γ and IL-4 (ELISA), and immunohistochemical analysis of Ki-67, MMP2, MMP9, VEGF, and E-cadherin markers.[2]

Inflammation Models
  • Chronic Inflammation Arthritis Model (Rat)

    • Induction of Inflammation: Adjuvant-induced arthritis.

    • Animal Model: Male Wistar rats.

    • Treatment Protocol: Oral administration of this compound (5.85, 11.7, or 23.4 mg/kg/day, equivalent to 16, 32, or 64 mM/kg) for 9 days, starting after the confirmation of chronic inflammation.

    • Control Groups: Indomethacin (3 mg/kg/day) and prednisolone (5 mg/kg/day) were used as positive controls.

    • Efficacy Evaluation: Measurement of paw edema and serum levels of TNF-α and IL-17.

The following diagram outlines a general experimental workflow for evaluating the in vivo efficacy of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Mouse, Rat) Disease_Induction Induce Disease (e.g., Tumor Xenograft, Arthritis) Animal_Model->Disease_Induction Grouping Randomize into Groups (Control, Vehicle, Treatment) Disease_Induction->Grouping Drug_Admin Administer this compound (Specify Dose, Route, Frequency) Grouping->Drug_Admin Monitoring Monitor Animal Health & Disease Progression Drug_Admin->Monitoring Data_Collection Collect Samples (Tumor, Blood, Tissues) Monitoring->Data_Collection Efficacy_Assessment Assess Efficacy (e.g., Tumor Size, Biomarkers) Data_Collection->Efficacy_Assessment Statistical_Analysis Statistical Analysis Efficacy_Assessment->Statistical_Analysis

Figure 2: General workflow for in vivo efficacy studies of this compound.

Conclusion and Future Directions

The available preclinical data strongly support the potential of this compound as a therapeutic agent for cancer and inflammatory diseases. Its efficacy is comparable to, and in some aspects, distinct from, established drugs like curcumin and indomethacin in rodent models. The compound's ability to modulate multiple critical signaling pathways, including PI3K/Akt/mTOR, Wnt/β-catenin, and NF-κB, provides a mechanistic basis for its observed therapeutic effects.

However, a notable gap in the current research is the lack of efficacy data in non-rodent species. To further validate its therapeutic potential and de-risk its progression towards clinical development, future studies should focus on:

  • Efficacy studies in larger animal models: Evaluating this compound in species such as rabbits or canines would provide a more comprehensive cross-species validation.

  • Pharmacokinetic and toxicology studies: A thorough understanding of this compound's absorption, distribution, metabolism, excretion (ADME), and safety profile is essential.

  • Combination therapy studies: Investigating the synergistic effects of this compound with standard-of-care chemotherapies or anti-inflammatory drugs could reveal enhanced therapeutic strategies.

While no clinical trials for this compound are currently registered, the robust preclinical evidence warrants its further investigation as a potential new medicine for human diseases.

References

Unveiling the Consistency of Umbelliprenin's Anticancer Promise: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of published data reveals a consistent pattern of anticancer activity for the natural compound Umbelliprenin across a diverse range of cancer cell lines, although sensitivity and mechanistic nuances vary. This guide provides a comparative overview of its efficacy, delineating the experimental protocols used to assess its effects and the key signaling pathways it modulates, offering researchers a consolidated resource to evaluate the reproducibility of its therapeutic potential.

This compound, a sesquiterpene coumarin found in plants of the Ferula genus, has demonstrated significant cytotoxic and anti-proliferative effects against numerous cancer types in various laboratory settings.[1][2] This guide synthesizes quantitative data from multiple studies, presents detailed experimental methodologies, and visualizes the key molecular pathways implicated in its mechanism of action to provide a clear and objective comparison of its performance.

Comparative Efficacy of this compound Across Cancer Cell Lines

The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been a primary metric for quantifying this compound's anticancer effects. The data, summarized in the table below, showcases its activity across colon, breast, glioma, lung, gastric, pancreatic, and leukemic cancer cell lines. Notably, the IC50 values exhibit a degree of variability depending on the specific cell line and the duration of treatment.

For instance, in a study by Rashidi et al., the 4T1 mouse breast cancer cell line was most sensitive at 24 and 48-hour time points, while the HT29 human colon cancer cell line showed the highest sensitivity after 72 hours of treatment.[3][4] Conversely, normal cells like peripheral blood mononuclear cells (PBMCs) have shown strong resistance to this compound, with IC50 values ranging from 713.5 to 6651 µg/mL, suggesting a degree of cancer cell selectivity.[4][5]

Cancer TypeCell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)Reference
Colon Cancer HT29--37.1 ± 1.4 µg/mL[3][4]
CT26-53.2 ± 3.6 µg/mL-[3][4]
Breast Cancer MCF-7---[3][4]
4T130.9 ± 3.1 µg/mL30.6 ± 2.6 µg/mL62.2 ± 4.8 µg/mL[3][4]
MDA-MB-231IC10: 20 µM, IC5: 10 µM (Signaling Study)--[6]
Glioma A17251.9 ± 6.7 µg/mL--[3][4]
GL26---[3][4]
Lung Cancer QU-DB-47 ± 5.3 µM-[5][7]
A549-52 ± 1.97 µM-[5][7]
Gastric Cancer AGS-11.74 µM-[8]
BGC-823-24.62 µM-[8]
Pancreatic Cancer BxPC3-45.15 ± 2.57 µg/mL-[9]
PANC-1-47.13 ± 5.13 µg/mL-[9]
Capan-1-51.34 ± 5.66 µg/mL-[9]
Leukemia Jurkat (T-CLL)-LC50 at 50 µM after 16h-[10]
Raji (B-CLL)---[10][11]

Key Signaling Pathways Modulated by this compound

Research from multiple laboratories has converged on several key signaling pathways that this compound disrupts to exert its anticancer effects. These include the induction of apoptosis through both intrinsic and extrinsic pathways, and the inhibition of pro-survival and metastatic pathways like PI3K/Akt/mTOR and Wnt/β-catenin.

Apoptosis Induction by this compound

This compound has been consistently shown to induce programmed cell death, or apoptosis, in various cancer cells.[10][11][12] This is a critical mechanism for its anticancer activity. Studies have demonstrated that this compound can activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis.[13][14] Key events include the activation of caspase-8 and caspase-9, which are initiator caspases for the extrinsic and intrinsic pathways, respectively, and the inhibition of the anti-apoptotic protein Bcl-2.[13][14]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 activates Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8->Executioner Caspases (e.g., Caspase-3) activates Mitochondria Mitochondria Caspase-9 Caspase-9 Mitochondria->Caspase-9 activates Bcl-2 Bcl-2 Bcl-2->Mitochondria inhibits Caspase-9->Executioner Caspases (e.g., Caspase-3) activates This compound This compound This compound->Bcl-2 inhibits Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis

Apoptosis Induction by this compound
Inhibition of Pro-Survival and Metastatic Pathways

Beyond inducing cell death, this compound has been reported to inhibit key signaling cascades that promote cancer cell survival, proliferation, and metastasis.

  • PI3K/Akt/mTOR Pathway: In pancreatic and breast cancer cells, this compound has been shown to inhibit the phosphorylation of Akt and mTOR, key components of a pathway crucial for cell growth and survival.[6][9]

  • Wnt/β-catenin Pathway: In gastric cancer, this compound treatment led to a decrease in the expression of Wnt-2, β-catenin, and downstream targets like c-myc and Survivin, which are involved in cell proliferation and migration.[8][15] It also inhibited the translocation of β-catenin to the nucleus, a critical step for its function as a transcription factor.[15]

G cluster_pi3k PI3K/Akt/mTOR Pathway cluster_wnt Wnt/β-catenin Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Wnt-2 Wnt-2 This compound->Wnt-2 inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation, Survival, Migration Cell Proliferation, Survival, Migration mTOR->Cell Proliferation, Survival, Migration β-catenin β-catenin Wnt-2->β-catenin TCF/LEF TCF/LEF β-catenin->TCF/LEF activates TCF/LEF->Cell Proliferation, Survival, Migration promotes

Inhibition of Pro-Survival and Metastatic Pathways

Standardized Experimental Protocols

The reproducibility of scientific findings heavily relies on the consistency of experimental methodologies. Below are the detailed protocols for the key assays used to evaluate the anticancer effects of this compound, as compiled from the reviewed literature.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 3 to 200 µg/mL or in µM concentrations) dissolved in a solvent like dimethyl sulfoxide (DMSO).[4] A control group receives medium with the same concentration of DMSO without the compound.

  • Incubation: Cells are incubated with this compound for different time periods, commonly 24, 48, and 72 hours.[3][4]

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 3-4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined using software like GraphPad Prism.[3][4]

G Start Start Cell Seeding Cell Seeding Start->Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Incubation (24, 48, 72h) Incubation (24, 48, 72h) This compound Treatment->Incubation (24, 48, 72h) MTT Addition MTT Addition Incubation (24, 48, 72h)->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation End End IC50 Calculation->End

MTT Assay Workflow
Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based method is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with this compound at predetermined concentrations (e.g., IC50) for a specific duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) are added to the cell suspension.[5][10][11]

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Protein Expression Analysis (Western Blotting)

Western blotting is employed to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a method like the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., Bcl-2, cleaved caspase-3, p-Akt).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The available data from independent research laboratories consistently supports the anticancer properties of this compound. While the potency of this compound, as indicated by IC50 values, varies across different cancer cell lines and experimental conditions, a clear trend of dose-dependent cytotoxicity is evident. The convergence of findings on its mechanisms of action, particularly the induction of apoptosis and the inhibition of key pro-survival signaling pathways, strengthens the case for its potential as a therapeutic agent. The detailed experimental protocols provided in this guide offer a foundation for future studies to build upon, facilitating greater reproducibility and a more comprehensive understanding of this compound's anticancer effects. Further research, including in vivo studies and investigations into potential synergistic effects with existing chemotherapeutics, is warranted to fully elucidate its clinical promise.

References

Validating the Molecular Targets of Umbelliprenin in Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the molecular targets and anti-cancer efficacy of Umbelliprenin, a natural sesquiterpene coumarin, with other natural compounds and highlights its potential in oncology. The information is supported by experimental data and detailed methodologies for key assays to facilitate further research and drug development.

Executive Summary

This compound has emerged as a promising natural compound with potent anti-cancer properties. It exerts its effects by modulating multiple critical signaling pathways within cancer cells, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis and angiogenesis. This guide delves into the molecular mechanisms of this compound, presenting a comparative analysis of its efficacy against various cancer cell lines and drawing parallels with other compounds. The objective is to provide researchers with a consolidated resource for validating this compound's molecular targets and evaluating its therapeutic potential.

Comparative Efficacy of this compound

This compound has demonstrated significant cytotoxic and anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined in numerous studies.

Cancer TypeCell LineThis compound IC50 (µM)ComparatorComparator IC50 (µM)Reference
Gastric CancerAGS11.74--[1]
BGC-82324.62--[1]
Lung CancerA549 (Adenocarcinoma)52 ± 1.97--[2][3]
QU-DB (Large Cell)47 ± 5.3--[2][3]
Pancreatic CancerBxPC345.15 ± 2.57 (µg/mL)--[4]
PANC-147.13 ± 5.13 (µg/mL)--[4]
Capan-151.34 ± 5.66 (µg/mL)--[4]
Colorectal CancerCT26Concentration-dependent toxicityL929 (Normal Fibroblast)More resistant than CT26[5]
Skin Cancer (in vivo)Mouse Skin PapillomaReduced tumors by 45%CurcuminReduced tumors by 45%[6]

Note: A meta-analysis comparing this compound with another natural coumarin, Auraptene, suggested a slightly higher potency for this compound, potentially due to its increased lipophilicity.[7]

Molecular Targets and Signaling Pathways

This compound's anti-cancer activity is attributed to its ability to modulate several key signaling pathways that are often dysregulated in cancer.

  • Wnt/β-catenin Pathway: this compound has been shown to suppress the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation, migration, and invasion.[1]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. This compound inhibits the phosphorylation of Akt and mTOR, leading to the induction of apoptosis and autophagy in cancer cells.[4]

  • NF-κB Pathway: The NF-κB signaling pathway is involved in inflammation and cancer development. This compound can modulate this pathway, contributing to its anti-inflammatory and anti-cancer effects.[1]

  • Notch1 Pathway: The Notch signaling pathway plays a role in cancer stem cell maintenance. This compound has been found to inhibit the Notch1 pathway, thereby reducing cancer stemness.[4]

Signaling Pathway Diagrams

Umbelliprenin_Signaling_Pathways cluster_wnt Wnt/β-catenin Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_notch Notch1 Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Inhibition DVL DVL Frizzled->DVL Inhibition GSK3b_APC_Axin GSK3b_APC_Axin DVL->GSK3b_APC_Axin Inhibition beta_catenin beta_catenin GSK3b_APC_Axin->beta_catenin Degradation TCF_LEF TCF_LEF beta_catenin->TCF_LEF Activation Target_Genes_Wnt Target_Genes_Wnt TCF_LEF->Target_Genes_Wnt Transcription Umbelliprenin_Wnt This compound Umbelliprenin_Wnt->GSK3b_APC_Axin Modulation Umbelliprenin_Wnt->beta_catenin Inhibition RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival Umbelliprenin_PI3K This compound Umbelliprenin_PI3K->Akt Inhibition of Phosphorylation Umbelliprenin_PI3K->mTOR Inhibition of Phosphorylation Stimuli Stimuli IKK IKK Stimuli->IKK Phosphorylation IkB_NFkB IkB_NFkB IKK->IkB_NFkB Phosphorylation NFkB NFkB IkB_NFkB->NFkB IkB Degradation Nucleus_NFkB Nucleus_NFkB NFkB->Nucleus_NFkB Translocation Target_Genes_NFkB Target_Genes_NFkB Nucleus_NFkB->Target_Genes_NFkB Transcription Umbelliprenin_NFkB This compound Umbelliprenin_NFkB->IKK Inhibition Notch_Ligand Notch_Ligand Notch_Receptor Notch_Receptor Notch_Ligand->Notch_Receptor Cleavage NICD NICD Notch_Receptor->NICD Cleavage Nucleus_Notch Nucleus_Notch NICD->Nucleus_Notch Translocation CSL CSL Nucleus_Notch->CSL Transcription Target_Genes_Notch Target_Genes_Notch CSL->Target_Genes_Notch Transcription Umbelliprenin_Notch This compound Umbelliprenin_Notch->NICD Inhibition

Caption: Key signaling pathways modulated by this compound in cancer cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • This compound (and other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treat the cells with various concentrations of this compound or comparator compounds and incubate for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and to analyze their expression levels.

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., β-catenin, p-Akt, Akt, NF-κB, Notch1, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Wound Healing (Scratch) Assay

This assay is used to study cell migration in vitro.

Materials:

  • Cancer cell lines

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip

  • Culture medium

  • Microscope with a camera

Protocol:

  • Seed cells in a plate and grow them to form a confluent monolayer.

  • Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium with or without the test compound (this compound).

  • Capture images of the scratch at 0 hours and at various time points (e.g., 24, 48 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Transwell Migration and Invasion Assay

This assay assesses the migratory and invasive potential of cancer cells.

Materials:

  • Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively)

  • 24-well plates

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • Cotton swabs

  • Methanol

  • Crystal violet stain

Protocol:

  • For the invasion assay, coat the Transwell inserts with Matrigel.

  • Seed cancer cells in the upper chamber of the insert in serum-free medium.

  • Add complete medium containing a chemoattractant (e.g., FBS) to the lower chamber.

  • Incubate for 24-48 hours.

  • After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.

  • Stain the cells with crystal violet.

  • Count the stained cells under a microscope in several random fields.

Gelatin Zymography

This assay is used to detect the activity of matrix metalloproteinases (MMPs), which are involved in invasion and metastasis.

Materials:

  • Conditioned medium from treated and untreated cells

  • SDS-PAGE gels containing gelatin

  • Zymogram renaturing buffer

  • Zymogram developing buffer

  • Coomassie Brilliant Blue stain

  • Destaining solution

Protocol:

  • Collect the conditioned medium from cell cultures.

  • Separate the proteins in the conditioned medium on a gelatin-containing SDS-PAGE gel under non-reducing conditions.

  • After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the MMPs to renature.

  • Incubate the gel in developing buffer at 37°C overnight to allow the MMPs to digest the gelatin.

  • Stain the gel with Coomassie Brilliant Blue.

  • Destain the gel. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

Experimental Workflow for Target Validation

The following diagram illustrates a general workflow for validating the molecular targets of a compound like this compound.

Experimental_Workflow cluster_discovery Target Identification & Initial Screening cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_mechanism Mechanism of Action A In Silico Screening (e.g., Molecular Docking) C Cell Viability Assays (MTT, etc.) A->C B High-Throughput Screening (e.g., Cell-based assays) B->C D Apoptosis Assays (Annexin V, Caspase activity) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Migration & Invasion Assays (Wound Healing, Transwell) C->F G Protein Expression & Activity (Western Blot, Zymography) D->G F->G H Xenograft Tumor Models (e.g., in mice) G->H K Target Engagement Assays (e.g., CETSA) G->K I Analysis of Tumor Growth & Metastasis H->I J Immunohistochemistry (IHC) of Target Proteins in Tumors I->J J->K L Knockdown/Overexpression of Target Genes K->L M Confirmation of Downstream Signaling Effects L->M

Caption: A generalized workflow for validating molecular targets of anti-cancer compounds.

Comparison with Standard Chemotherapy

Direct comparative studies of this compound against standard-of-care chemotherapy drugs like doxorubicin, cisplatin, or paclitaxel in the same experimental settings are limited in the current literature. However, an indirect comparison can be made based on their known mechanisms of action.

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, leading to DNA damage and apoptosis.[8][9][10]

  • Cisplatin: A platinum-based drug that forms crosslinks with DNA, leading to DNA damage and triggering apoptosis.[11]

  • Paclitaxel: A taxane that stabilizes microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Unlike these conventional chemotherapeutic agents that primarily target DNA or the mitotic machinery, this compound exhibits a multi-targeted approach by modulating specific signaling pathways that are crucial for cancer cell survival and progression. This suggests that this compound may have a different side-effect profile and could potentially be used in combination with standard chemotherapy to enhance efficacy and overcome drug resistance.[12] One study noted that this compound showed no or mild proliferative effects on normal peripheral blood mononuclear cells (PBMNCs) at concentrations that were cytotoxic to lung cancer cells, suggesting a degree of selectivity for cancer cells.[2]

Conclusion

This compound is a promising natural anti-cancer agent with a well-defined multi-targeted mechanism of action. It effectively inhibits key signaling pathways involved in cancer progression, leading to reduced cell viability, increased apoptosis, and decreased metastatic potential in a variety of cancer cell lines. While direct comparisons with standard chemotherapies are still needed, its distinct mode of action and potential for selective cytotoxicity warrant further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to further validate the molecular targets of this compound and explore its therapeutic application in oncology.

References

A Meta-Analysis of Umbelliprenin's In Vitro Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the in vitro efficacy of Umbelliprenin, a naturally occurring sesquiterpene coumarin. By synthesizing data from multiple studies, this document aims to offer an objective comparison of this compound's performance against other compounds and to provide detailed experimental protocols to support further research and development.

Introduction to this compound

This compound is a natural compound found in various plants of the Ferula genus.[1][2] It has garnered significant attention in recent years for its potential anticancer properties, demonstrated across a range of cancer cell lines.[1][2] This guide delves into the in vitro evidence of this compound's efficacy, focusing on its cytotoxic and apoptotic effects, and the underlying molecular mechanisms.

Comparative Efficacy of this compound

The in vitro anticancer activity of this compound has been evaluated against numerous cancer cell lines, often showing promising results. A meta-analysis has indicated that this compound exhibits dose-dependent cytotoxicity and may have a higher potency than the similar natural coumarin, Auraptene. While direct comparative studies with conventional chemotherapeutic agents are limited in the reviewed literature, the available data allows for an indirect comparison based on its cytotoxic concentrations and mechanisms of action.

Data Presentation: Cytotoxicity (IC50) and Apoptosis

The following tables summarize the half-maximal inhibitory concentration (IC50) values and apoptosis induction rates of this compound in various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Incubation Time (h)Reference
Lung CancerA549 (adenocarcinoma)52 ± 1.9748[2][3][4]
QU-DB (large cell)47 ± 5.348[2][3][4]
Pancreatic CancerBxPC345.15 ± 2.57 (µg/mL)48[1]
PANC-147.13 ± 5.13 (µg/mL)48[1]
Capan-151.34 ± 5.66 (µg/mL)48[1]
Breast Cancer4T130.9 ± 3.1 (µg/mL)24[5]
4T130.6 ± 2.6 (µg/mL)48[5]
4T162.2 ± 4.8 (µg/mL)72[5]
MCF-7Not specified-[5]
Colon CancerHT2937.1 ± 1.4 (µg/mL)72[5]
CT2653.2 ± 3.6 (µg/mL)48[5]
GlioblastomaA17251.9 ± 6.7 (µg/mL)24[5]
GL26Not specified-[5]
LeukemiaJurkat (T-CLL)2548[6]

Table 2: Apoptosis Induction by this compound

Cell LineConcentrationTreatment Duration (h)Apoptosis Rate (%)NotesReference
QU-DBIC50 (47 µM)48~50% (total cell death)Predominantly apoptosis.[2]
A549IC80 (88 µM)4817.22 ± 6.29 (total cell death)Predominantly apoptosis.[2]
BxPC340 µg/mLNot specified27.35-[1]
PANC-140 µg/mLNot specified17.25-[1]
Jurkat50 µM16Not specifiedHighest apoptotic effect observed at this concentration and time.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the literature on this compound's in vitro efficacy.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Apoptosis Assessment: Annexin V/PI Staining

Annexin V/Propidium Iodide (PI) staining is a common method used in flow cytometry to detect apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Culture and treat cells with this compound at the desired concentrations and for the specified duration.

  • Cell Harvesting: Harvest the cells, including both adherent and floating cells, and wash them with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the rates of apoptosis and necrosis.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of this compound on key signaling molecules.

Protocol:

  • Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Akt, anti-caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Signaling Pathways and Mechanisms of Action

This compound has been shown to exert its anticancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation. This compound has been reported to inhibit this pathway, leading to decreased phosphorylation of Akt and mTOR.[1] This inhibition can, in turn, promote apoptosis and reduce cancer cell proliferation.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival This compound This compound This compound->Akt Inhibits This compound->mTOR Inhibits

Caption: this compound's inhibition of the PI3K/Akt/mTOR signaling pathway.

Intrinsic and Extrinsic Apoptosis Pathways

This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][7] It has been shown to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[1] This alteration in the balance of apoptotic regulators promotes the release of cytochrome c from the mitochondria, activating the caspase cascade. Furthermore, this compound has been observed to activate caspase-8, a key initiator caspase in the extrinsic pathway, as well as the executioner caspase-3.[1][7][8]

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax Bax Bax->Mitochondrion Bcl2 Bcl2 Bcl2->Mitochondrion Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 This compound This compound This compound->Death_Receptor This compound->Bax Upregulates This compound->Bcl2 Downregulates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a critical role in cell fate, proliferation, and migration. Dysregulation of this pathway is a hallmark of many cancers. While the precise mechanisms are still under investigation, some studies suggest that this compound can interfere with the Wnt/β-catenin signaling cascade, potentially contributing to its anti-migratory and anti-invasive effects.

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Ubiquitination Ubiquitination & Degradation Beta_Catenin->Ubiquitination Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N Translocation TCF_LEF TCF/LEF Beta_Catenin_N->TCF_LEF Binds to Target_Gene_Expression Target Gene Expression TCF_LEF->Target_Gene_Expression Wnt Wnt Wnt->Frizzled This compound This compound This compound->Beta_Catenin_N Inhibits Translocation?

Caption: Postulated inhibitory effect of this compound on the Wnt/β-catenin pathway.

Conclusion

The in vitro data presented in this guide strongly suggest that this compound is a promising natural compound with significant anticancer potential. Its ability to induce dose-dependent cytotoxicity and apoptosis across a variety of cancer cell lines, coupled with its modulatory effects on key signaling pathways like PI3K/Akt/mTOR and apoptosis-related cascades, warrants further investigation. The provided experimental protocols and comparative data aim to facilitate future research into the therapeutic applications of this compound. Further studies, particularly direct comparative analyses with standard chemotherapeutic agents and in vivo models, are necessary to fully elucidate its clinical potential.

References

A Comparative Guide to the Gene Expression Profiles of Cells Treated with Umbelliprenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of Umbelliprenin on gene expression in cancer cell lines, with a focus on key signaling pathways. Due to the absence of publicly available genome-wide expression datasets for this compound, this comparison is based on a synthesis of findings from multiple peer-reviewed studies. We compare the reported effects of this compound with those of Auraptene, a structurally similar natural coumarin, to provide a context for its biological activity.

Summary of Gene Expression Changes

The following tables summarize the reported changes in the expression of specific genes in cancer cells following treatment with this compound and Auraptene. The data is derived from studies employing quantitative real-time PCR (qRT-PCR) to measure mRNA levels.

Table 1: Reported Effects of this compound on Gene Expression in Cancer Cells

Cell LineGeneRegulationPathwayReference
MDA-MB-231PI3KDownPI3K/Akt/ERK[1]
MDA-MB-231AktDownPI3K/Akt/ERK[1]
MDA-MB-231mTORDownPI3K/Akt/ERK[1]
MDA-MB-231ERK1DownPI3K/Akt/ERK[1]
MDA-MB-231ERK2DownPI3K/Akt/ERK[1]
MDA-MB-231HIF1-αDownPI3K/Akt/ERK[1]
MDA-MB-231HIF1-βDownPI3K/Akt/ERK[1]
MDA-MB-231VEGFDownPI3K/Akt/ERK[1]
SKBR-3AKTDownPI3K/Akt/MAPK[2]
SKBR-3ERK1DownPI3K/Akt/MAPK[2]
SKBR-3ERK2DownPI3K/Akt/MAPK[2]
SKBR-3mTORDownPI3K/Akt/MAPK[2]
SKBR-3S6KDownPI3K/Akt/MAPK[2]
SKBR-3HIF-1αDownPI3K/Akt/MAPK[2]
SKBR-3HIF-1βDownPI3K/Akt/MAPK[2]
SKBR-3VEGFDownPI3K/Akt/MAPK[2]
SKBR-3VEGFRDownPI3K/Akt/MAPK[2]
SKBR-34EBP1UpPI3K/Akt/MAPK[2]

Table 2: Reported Effects of Auraptene on Gene Expression in Cancer Cells

Cell LineGeneRegulationPathwayReference
JurkatMcl-1DownApoptosis[3][4]
KYSE-30Mcl-1DownApoptosis[4]
MCF-7Mcl-1DownApoptosis[4]
JurkatCaspase-8UpApoptosis[4]
JurkatCaspase-3UpApoptosis[4]
MCF-7Cyclin D1DownCell Cycle[5]
HT-29MMP-2DownMetastasis[4]
HT-29MMP-9DownMetastasis[4]
Breast Cancer CellsVEGFR-1DownAngiogenesis[4]
Breast Cancer CellsVEGFR-2DownAngiogenesis[4]
Esophageal Stem-Like Cellsp53UpApoptosis[6]
Esophageal Stem-Like Cellsp21UpApoptosis[6]

Experimental Protocols

The findings presented in this guide are primarily based on studies utilizing cell culture, compound treatment, and gene expression analysis via qRT-PCR. Below is a generalized protocol synthesized from the methodologies reported in the cited literature.

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines (e.g., MDA-MB-231, SKBR-3, Jurkat, MCF-7, KYSE-30) were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: this compound and Auraptene were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then diluted to final concentrations in the cell culture medium.

  • Treatment: Cells were seeded in culture plates and allowed to adhere overnight. The medium was then replaced with fresh medium containing various concentrations of this compound, Auraptene, or DMSO as a vehicle control. Treatment durations typically ranged from 24 to 72 hours.

RNA Extraction and qRT-PCR
  • RNA Isolation: Total RNA was extracted from treated and control cells using commercially available kits (e.g., TRIzol reagent or RNeasy Mini Kit) according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

  • Quantitative Real-Time PCR (qRT-PCR): qRT-PCR was performed using a real-time PCR system with SYBR Green master mix and gene-specific primers. The relative expression of target genes was normalized to an internal control gene (e.g., GAPDH or β-actin). The comparative Ct (ΔΔCt) method was used to calculate the fold change in gene expression.

Signaling Pathways and Experimental Workflow

PI3K/Akt Signaling Pathway Affected by this compound

The diagram below illustrates the PI3K/Akt signaling pathway and highlights the key genes that are reported to be downregulated by this compound, leading to the inhibition of cancer cell proliferation and angiogenesis.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates ERK ERK Akt->ERK HIF1a HIF-1α mTOR->HIF1a ERK->HIF1a VEGF VEGF HIF1a->VEGF Angiogenesis Angiogenesis & Proliferation VEGF->Angiogenesis This compound This compound This compound->PI3K This compound->Akt This compound->mTOR This compound->ERK

Caption: PI3K/Akt pathway showing inhibition points by this compound.

General Experimental Workflow for Gene Expression Analysis

This workflow outlines the typical steps involved in assessing the impact of a compound on the gene expression profile of cultured cells.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_molecular_biology Molecular Biology cluster_data_analysis Data Analysis start Cancer Cell Culture treatment Treatment with This compound or Control start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qRT-PCR cdna_synthesis->qpcr data_collection Data Collection (Ct values) qpcr->data_collection analysis Relative Gene Expression Analysis (ΔΔCt) data_collection->analysis results Identification of Differentially Expressed Genes analysis->results

Caption: Workflow for analyzing gene expression changes post-treatment.

Comparative Effects of this compound and Auraptene

This diagram provides a high-level comparison of the reported molecular effects of this compound and Auraptene, highlighting their distinct and overlapping impacts on key cellular processes.

Comparative_Effects cluster_compounds Compounds cluster_pathways Cellular Pathways & Processes This compound This compound PI3K_Akt PI3K/Akt Pathway (Inhibition) This compound->PI3K_Akt Apoptosis Apoptosis (Induction) This compound->Apoptosis Auraptene Auraptene Auraptene->PI3K_Akt Modulates Auraptene->Apoptosis Cell_Cycle Cell Cycle (Arrest) Auraptene->Cell_Cycle Metastasis Metastasis (Inhibition) Auraptene->Metastasis

Caption: Comparative molecular effects of this compound and Auraptene.

Concluding Remarks

Based on the available literature, this compound exerts its anticancer effects primarily through the downregulation of key components of the PI3K/Akt/ERK signaling pathway, leading to decreased expression of genes involved in angiogenesis and cell survival such as VEGF and HIF-1α. In comparison, Auraptene has been shown to modulate a broader range of cellular processes, including the induction of apoptosis through the regulation of Bcl-2 family genes like Mcl-1, cell cycle arrest via modulation of cyclins, and inhibition of metastasis by downregulating matrix metalloproteinases.[4] While both compounds show promise as cytotoxic agents against cancer cells, their underlying mechanisms, as reflected by their effects on gene expression, appear to have distinct features. Further research, including comprehensive transcriptomic and proteomic analyses, is necessary to fully elucidate and compare the molecular mechanisms of this compound and Auraptene.

References

Independent Verification of Umbelliprenin's Skin Depigmenting Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the skin depigmenting performance of Umbelliprenin and its close analog, Umbelliferone, against established agents: Hydroquinone, Kojic Acid, and Arbutin. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key assays to facilitate independent verification.

Quantitative Comparison of Depigmenting Agents

The following table summarizes the inhibitory effects of this compound's analog, Umbelliferone, and other common depigmenting agents on tyrosinase activity and melanin production. Tyrosinase is the key enzyme in melanogenesis, and its inhibition is a primary target for skin lightening agents. Melanin content assays in B16F10 melanoma cells, a standard in vitro model, provide a measure of the overall reduction in pigmentation.

CompoundAssayTarget/Cell LineIC50 / % InhibitionReference
Umbelliferone Tyrosinase Inhibition (Monophenolase)Mushroom TyrosinaseIC50: 71.88 µM
Tyrosinase Inhibition (Diphenolase)Mushroom TyrosinaseIC50: 402.40 µM
Melanin Content ReductionB16F10 Melanoma CellsDose-dependent reduction
Hydroquinone Tyrosinase InhibitionMushroom TyrosinaseVariable, can act as substrate
Melanin Content ReductionB16F10 Melanoma CellsPotent inhibition
Kojic Acid Tyrosinase Inhibition (Diphenolase)Mushroom TyrosinaseIC50: 121 µM
Melanin Content ReductionB16F10 Melanoma CellsSignificant reduction
Arbutin (α-Arbutin) Tyrosinase InhibitionMouse Melanoma TyrosinaseIC50: 0.48 mM
Melanin Content ReductionB16F10 Melanoma CellsDose-dependent reduction
Arbutin (β-Arbutin) Tyrosinase InhibitionMushroom & Mouse TyrosinaseWeaker than α-arbutin

Experimental Protocols

Detailed methodologies for the primary assays used to evaluate the skin depigmenting effects of these compounds are provided below.

Mushroom Tyrosinase Activity Assay

This in vitro assay is a widely used initial screening method to assess the direct inhibitory effect of a compound on tyrosinase activity.

Principle: Mushroom tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which has a characteristic absorbance at 475-492 nm. The reduction in dopachrome formation in the presence of an inhibitor is proportional to the inhibitor's potency.

Materials:

  • Mushroom tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (pH 6.8)

  • Test compounds (e.g., Umbelliferone, Kojic Acid) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing:

    • 140 µL of phosphate buffer (20 mM, pH 6.8)

    • 20 µL of mushroom tyrosinase solution (e.g., 30 U/mL)

    • 20 µL of the test compound solution at various concentrations.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 0.85 mM) to each well.

  • Incubate the plate at 25°C for 20 minutes.

  • Measure the absorbance of the formed dopachrome at 492 nm using a microplate reader.

  • A control group without the test inhibitor is run in parallel.

  • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Melanin Content Assay in B16F10 Melanoma Cells

This cell-based assay evaluates the effect of a compound on melanin synthesis in a cellular context.

Principle: B16F10 murine melanoma cells are stimulated to produce melanin. The amount of melanin produced in the presence of a test compound is quantified and compared to untreated or vehicle-treated cells.

Materials:

  • B16F10 melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • α-Melanocyte-stimulating hormone (α-MSH) for stimulating melanogenesis (optional)

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 1 N NaOH with 10% DMSO

  • 6-well plates

  • Spectrophotometer or microplate reader

Procedure:

  • Seed B16F10 cells in 6-well plates at a density of approximately 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours). In some protocols, α-MSH is added to stimulate melanin production.

  • After the incubation period, wash the cells with PBS and harvest them.

  • Centrifuge the cell suspension to obtain a cell pellet.

  • Lyse the cell pellet by dissolving it in 1 N NaOH containing 10% DMSO and incubating at an elevated temperature (e.g., 70°C) for 1 hour to solubilize the melanin.

  • Measure the absorbance of the solubilized melanin at 405 nm or 490 nm using a spectrophotometer or microplate reader.

  • The melanin content is often normalized to the total protein content of the cells, which can be determined using a standard protein assay (e.g., BCA assay).

  • The percentage of melanin reduction is calculated by comparing the melanin content in treated cells to that in control cells.

Visualizing the Mechanisms of Action

To better understand the pathways involved in skin pigmentation and the points of intervention for depigmenting agents, the following diagrams are provided.

Melanogenesis_Pathway UV_Stress UV Radiation / Stress Keratinocytes Keratinocytes UV_Stress->Keratinocytes a_MSH α-MSH Keratinocytes->a_MSH MC1R MC1R a_MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Tyrosinase Tyrosinase (Enzyme) Tyrosinase_Gene->Tyrosinase Transcription & Translation DOPA L-DOPA Tyrosinase->DOPA Catalyzes Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Catalyzes Tyrosine Tyrosine Tyrosine->DOPA DOPA->Dopaquinone Melanin Melanin Dopaquinone->Melanin This compound This compound / Umbelliferone This compound->Tyrosinase_Gene Inhibits mRNA Expression Alternatives Hydroquinone, Kojic Acid, Arbutin Alternatives->Tyrosinase Directly Inhibit

Caption: Simplified signaling pathway of melanogenesis, indicating the points of inhibition for this compound/Umbelliferone and other common depigmenting agents.

Experimental_Workflow start Start: Compound Selection in_vitro_assay In Vitro Assay: Mushroom Tyrosinase Inhibition start->in_vitro_assay determine_ic50 Determine IC50 for Direct Enzyme Inhibition in_vitro_assay->determine_ic50 cell_based_assay Cell-Based Assay: B16F10 Melanin Content determine_ic50->cell_based_assay cell_viability Assess Cytotoxicity (e.g., MTT Assay) cell_based_assay->cell_viability quantify_melanin Quantify Melanin Reduction (Normalize to Protein Content) cell_based_assay->quantify_melanin data_analysis Comparative Data Analysis cell_viability->data_analysis quantify_melanin->data_analysis conclusion Conclusion on Depigmenting Efficacy data_analysis->conclusion

Safety Operating Guide

Navigating the Safe Disposal of Umbelliprenin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for the proper disposal of umbelliprenin, a naturally occurring prenylated coumarin under investigation for its therapeutic potential. Adherence to these procedures is essential to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals actively working with this compound.

This compound, while demonstrating promise in anticancer and anti-inflammatory research, requires careful handling and disposal due to its chemical nature and potential biological activity.[1][2][3][4][5] Improper disposal can lead to unintended environmental contamination and potential hazards. This guide outlines a clear, step-by-step process for the safe inactivation and disposal of this compound waste generated in a laboratory setting.

I. Core Principles of this compound Disposal

The primary strategy for this compound disposal is chemical degradation prior to entering the hazardous waste stream. This compound is susceptible to degradation under specific conditions, which can be leveraged for effective and safe disposal.[6][7] The disposal workflow should be guided by the quantity of the waste and the nature of the contamination.

All personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Safety goggles

  • Chemical-resistant gloves (nitrile or neoprene)

  • A lab coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

II. This compound Degradation Profile

Understanding the stability and degradation characteristics of this compound is fundamental to its safe disposal. The compound's stability is influenced by light, temperature, and pH.[1][6]

ConditionSolvent/StateTemperatureDurationDegradation PercentageKey Notes
Alkaline Hydrolysis 0.1 M NaOHRoom Temp4 days~85%Cleavage of the lactone unit.[6]
Alkaline Hydrolysis 0.1 M NaOH60 °C4 days~85%Elevated temperature does not significantly increase degradation over a longer period.[6]
Photodegradation EthanolRoom Temp24 hours70.4% (Sunlight)More sensitive to sunlight than UV-C radiation.[6]
Photodegradation EthanolRoom Temp24 hours25.8% (UV-C, 254 nm)
Thermal Degradation Solid State60-80 °C4 days54.6 - 65.1%
Thermal Degradation Ethanol60 °C1 day>95%Significantly faster degradation in solution at elevated temperatures.[6]

III. Step-by-Step Disposal Protocols

This section provides detailed methodologies for the disposal of this compound waste. The appropriate method depends on the form and quantity of the waste.

This protocol is suitable for dilute aqueous solutions of this compound resulting from experimental procedures.

Experimental Protocol: Alkaline Hydrolysis for Dilute Solutions

  • Preparation: In a designated chemical fume hood, place the aqueous this compound waste solution in an appropriate container (e.g., a borosilicate glass beaker).

  • Alkaline Addition: While stirring, slowly add a 1 M sodium hydroxide (NaOH) solution to the waste to achieve a final concentration of 0.1 M NaOH.

  • Degradation: Cover the container and allow the mixture to stand at room temperature for at least 4 days to ensure complete degradation.[6] For a more rapid degradation, the solution can be heated to 60°C for 24 hours, ensuring proper ventilation and monitoring.[6]

  • Neutralization: After the degradation period, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable acid (e.g., 1 M hydrochloric acid). Monitor the pH using pH strips.

  • Final Disposal: Once neutralized, the solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations.

Solid this compound and concentrated solutions should be treated as hazardous chemical waste and disposed of through a certified waste management provider.

Procedure for Packaging Solid and Concentrated this compound Waste:

  • Containerization: Place the solid this compound waste or concentrated solution in a clearly labeled, sealed, and non-reactive container.

  • Labeling: The label must include:

    • "Hazardous Waste"

    • "this compound"

    • The approximate quantity

    • The date of accumulation

  • Storage: Store the container in a designated, secure hazardous waste accumulation area, away from incompatible materials, particularly oxidizing agents.[8]

  • Pickup: Arrange for pickup and disposal by your institution's environmental health and safety office or a licensed hazardous waste contractor.

Disposable labware (e.g., pipette tips, gloves) contaminated with this compound should be managed as hazardous waste.

  • Segregation: Collect all contaminated solid waste in a designated, clearly labeled hazardous waste bag.

  • Packaging: Once the bag is full, seal it and place it in a secondary container (e.g., a labeled cardboard box) for disposal.

  • Disposal: Dispose of the container through your institution's hazardous waste management program.

Reusable glassware should be decontaminated using the alkaline hydrolysis protocol before routine washing.

IV. Spill Management

In the event of a spill, immediate action is necessary to minimize exposure and environmental contamination.

  • Minor Spills (Small quantity of solid or dilute solution):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.

    • Clean the spill area with a detergent solution, followed by a rinse with water.

  • Major Spills (Large quantity or concentrated solution):

    • Evacuate the immediate area and alert others.

    • Contact your institution's emergency response team or environmental health and safety office immediately.

    • Prevent the spill from entering drains or waterways.

V. Regulatory Compliance

All disposal procedures must comply with local, state, and federal regulations regarding hazardous waste management. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[9][10][11][12] It is the responsibility of the waste generator to determine if their this compound waste is classified as hazardous and to manage it accordingly.

VI. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Umbelliprenin_Disposal_Workflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_concentrated Solid or Concentrated Solution waste_type->solid_concentrated Solid/Conc. aqueous_dilute Dilute Aqueous Solution (<100mL) waste_type->aqueous_dilute Aqueous contaminated_labware Contaminated Labware waste_type->contaminated_labware Labware package_hazardous Package as Hazardous Waste solid_concentrated->package_hazardous alkaline_hydrolysis Perform Alkaline Hydrolysis aqueous_dilute->alkaline_hydrolysis collect_hazardous Collect in Labeled Hazardous Waste Bag contaminated_labware->collect_hazardous waste_pickup Arrange for Hazardous Waste Pickup package_hazardous->waste_pickup neutralize Neutralize Solution (pH 6-8) alkaline_hydrolysis->neutralize drain_disposal Dispose Down Drain with Water neutralize->drain_disposal collect_hazardous->package_hazardous

Caption: Decision tree for the appropriate disposal route of this compound waste.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to both personnel and the environment. This commitment to responsible chemical handling is integral to the advancement of scientific research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Umbelliprenin
Reactant of Route 2
Reactant of Route 2
Umbelliprenin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.